molecular formula C3HBrN2O2S B1353499 5-Bromo-2-nitrothiazole CAS No. 182692-69-9

5-Bromo-2-nitrothiazole

Cat. No.: B1353499
CAS No.: 182692-69-9
M. Wt: 209.02 g/mol
InChI Key: RTBUHHOZDGNXDE-UHFFFAOYSA-N
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Description

5-Bromo-2-nitrothiazole is a useful research compound. Its molecular formula is C3HBrN2O2S and its molecular weight is 209.02 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-nitro-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HBrN2O2S/c4-2-1-5-3(9-2)6(7)8/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTBUHHOZDGNXDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HBrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 2-Bromo-5-nitrothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-5-nitrothiazole, a key heterocyclic intermediate in the fields of pharmaceutical and agrochemical research. This document details its chemical and physical properties, outlines a likely synthetic protocol, and explores its role as a versatile building block in the development of bioactive molecules.

Core Compound Identification and Properties

2-Bromo-5-nitrothiazole is a substituted thiazole ring with the Chemical Abstracts Service (CAS) registry number 3034-48-8 . It is crucial to note that while the user query specified "5-Bromo-2-nitrothiazole," the widely recognized and commercially available compound with this structure is named 2-Bromo-5-nitrothiazole. This guide will proceed with the correct nomenclature.

Chemical and Physical Data

The fundamental properties of 2-Bromo-5-nitrothiazole are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueSource(s)
CAS Number 3034-48-8[1][2]
Molecular Formula C₃HBrN₂O₂S[1][2]
Molecular Weight 209.02 g/mol [1][2]
Appearance Yellow to brown crystalline powder[3]
Melting Point 85-88 °C (decomposes)[3]
Boiling Point 289.7 °C at 760 mmHg[3]
Solubility Slightly soluble in water. Soluble in polar organic solvents like ethanol, dimethylformamide (DMF), and dichloromethane.[3][4]
IUPAC Name 2-bromo-5-nitro-1,3-thiazole[1]

Synthesis and Experimental Protocol

Proposed Synthesis of 2-Bromo-5-nitrothiazole

The synthesis can be conceptualized as a two-step process starting from the readily available 2-aminothiazole.

Synthesis_Workflow A 2-Aminothiazole B 2-Bromo-5-aminothiazole A->B Bromination C 2-Bromo-5-nitrothiazole B->C Nitration

Figure 1: Proposed synthetic workflow for 2-Bromo-5-nitrothiazole.

Step 1: Bromination of 2-Aminothiazole

This procedure is adapted from the synthesis of 2-amino-5-bromothiazole.[5]

  • Materials: 2-Aminothiazole, Acetic Acid, Bromine.

  • Procedure:

    • Dissolve 2-aminothiazole (1 equivalent) in glacial acetic acid in a flask equipped with a dropping funnel and a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise to the cooled solution while maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

    • Pour the reaction mixture into ice water and neutralize with a suitable base (e.g., sodium bicarbonate solution) to precipitate the product.

    • Filter the precipitate, wash with cold water, and dry under vacuum to yield 2-amino-5-bromothiazole.

Step 2: Nitration of 2-Amino-5-bromothiazole (via Diazotization)

A common method to replace an amino group with a nitro group on an aromatic ring is through a Sandmeyer-type reaction.

  • Materials: 2-Amino-5-bromothiazole, Hydrochloric Acid, Sodium Nitrite, Sodium Nitrite in the presence of a copper catalyst.

  • Procedure:

    • Suspend 2-amino-5-bromothiazole (1 equivalent) in an aqueous solution of hydrochloric acid and cool to 0-5 °C.

    • Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, keeping the temperature below 5 °C to form the diazonium salt.

    • In a separate flask, prepare a solution of sodium nitrite in the presence of a copper catalyst.

    • Add the cold diazonium salt solution to the sodium nitrite solution.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • The product, 2-bromo-5-nitrothiazole, can then be extracted with an organic solvent, washed, dried, and purified by recrystallization or column chromatography.

Applications in Drug Discovery and Development

2-Bromo-5-nitrothiazole is a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its utility stems from the reactivity of the bromine atom, which can be displaced through nucleophilic aromatic substitution, and the nitro group, which can be reduced to an amine for further functionalization.

Role as a Precursor for Bioactive Molecules

Derivatives of 2-amino-5-nitrothiazole have shown promise as inhibitors of enzymes such as monoamine oxidase (MAO) and cholinesterase, which are targets for neurodegenerative diseases.[6] The synthesis of these inhibitors often involves the use of a 2-substituted-5-nitrothiazole core, highlighting the importance of 2-bromo-5-nitrothiazole as a starting material.

Signaling Pathway Modulation

While direct studies on the modulation of signaling pathways by 2-bromo-5-nitrothiazole are limited, the known activity of its derivatives as enzyme inhibitors allows for the construction of a hypothetical signaling pathway. The diagram below illustrates the potential mechanism of action for a derivative of 2-bromo-5-nitrothiazole as a dual inhibitor of MAO and Acetylcholinesterase (AChE).

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO Monoamine Oxidase (MAO) Neurotransmitter Neurotransmitters (e.g., Dopamine, Serotonin) Neurotransmitter->MAO Degradation Receptor Receptors Neurotransmitter->Receptor Binding ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis ACh->Receptor Binding Inhibitor 2-Bromo-5-nitrothiazole Derivative Inhibitor->MAO Inhibition Inhibitor->AChE Inhibition

References

5-Bromo-2-nitrothiazole molecular structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5-Bromo-2-nitrothiazole, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. This document details its molecular structure, IUPAC nomenclature, physicochemical properties, and key experimental protocols relevant to its synthesis and further functionalization.

Molecular Structure and IUPAC Name

This compound is a substituted thiazole derivative. The thiazole ring is a five-membered aromatic heterocycle containing one sulfur and one nitrogen atom. In this compound, the bromine atom is attached at the 5th position and a nitro group is at the 2nd position of the thiazole ring.

The systematically assigned IUPAC (International Union of Pure and Applied Chemistry) name for this compound is 2-bromo-5-nitro-1,3-thiazole . It is also commonly referred to as 2-bromo-5-nitrothiazole.

Caption: Molecular Structure of this compound.

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for this compound, compiled from various sources.

PropertyValueReference(s)
Molecular Formula C₃HBrN₂O₂S
Molecular Weight 209.02 g/mol
CAS Number 3034-48-8
Appearance Yellow to brown crystalline powder
Melting Point 85-88 °C (decomposes)
Boiling Point 289.7 °C at 760 mmHg
Density 2.127 g/cm³ (estimate)
Flash Point 129 °C
Solubility Slightly soluble in water
pKa -2.84 ± 0.10 (Predicted)
¹H NMR Spectra available
¹³C NMR Spectra available
Mass Spectrometry Spectra available (electron ionization)
IR Spectrum Spectra available

Experimental Protocols

Detailed methodologies for the synthesis and a common subsequent reaction of this compound are provided below.

Protocol 1: Synthesis of this compound via Nitration of 2-Bromothiazole (Proposed)

Materials:

  • 2-Bromothiazole

  • Fuming nitric acid (90%)

  • Concentrated sulfuric acid (98%)

  • Ice

  • Dichloromethane (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C.

  • Slowly add fuming nitric acid to the cooled sulfuric acid with continuous stirring, maintaining the temperature below 10 °C.

  • Nitration Reaction: Dissolve 2-bromothiazole in a minimal amount of concentrated sulfuric acid in a separate flask and cool it in an ice bath.

  • Slowly add the pre-cooled nitrating mixture dropwise to the solution of 2-bromothiazole, ensuring the reaction temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound with an Arylboronic Acid

This compound can serve as a substrate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds. This allows for the introduction of various aryl or heteroaryl substituents at the 5-position of the thiazole ring.

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid (1.2-1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or DMF)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-2-nitrothiazole.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the Suzuki-Miyaura coupling reaction described in Protocol 2.

Suzuki_Coupling_Workflow start Start setup Reaction Setup: - this compound - Arylboronic Acid - Palladium Catalyst - Base start->setup inert Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) setup->inert solvent Add Degassed Solvent inert->solvent react Heat and Stir (e.g., 80-110 °C) solvent->react monitor Monitor Reaction Progress (TLC / LC-MS) react->monitor workup Aqueous Workup: - Quench with Water - Extract with Organic Solvent monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Isolated 5-Aryl-2-nitrothiazole purify->product end End product->end

Caption: Experimental Workflow for Suzuki-Miyaura Coupling.

An In-Depth Technical Guide to the Core Physical and Chemical Properties of 2-Bromo-5-nitrothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-nitrothiazole is a halogenated nitrothiazole derivative that serves as a crucial building block in medicinal chemistry and organic synthesis.[1] Its unique molecular architecture, featuring a thiazole ring substituted with both an electron-withdrawing nitro group and a reactive bromo group, makes it a versatile intermediate for the development of novel therapeutic agents, particularly in the realm of antimicrobial drug discovery.[2] This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-bromo-5-nitrothiazole, including detailed experimental protocols and data presented for clarity and reproducibility.

Physicochemical Properties

2-Bromo-5-nitrothiazole is typically a pale yellow to yellow crystalline solid at room temperature.[1] The presence of the bromo and nitro groups contributes to the molecule's overall polarity, influencing its solubility and reactivity.[1]

Table 1: Physical and Chemical Properties of 2-Bromo-5-nitrothiazole

PropertyValueSource(s)
Molecular Formula C₃HBrN₂O₂S[3]
Molecular Weight 209.02 g/mol [4]
CAS Number 3034-48-8[3]
Appearance Pale yellow to yellow crystalline powder[1]
Melting Point 85-91 °C[2]
Solubility Soluble in polar solvents like DMSO and DMF; low solubility in non-polar solvents.[1]
Density 2.0108 g/cm³[1]

Spectral Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of 2-bromo-5-nitrothiazole.

Table 2: Spectral Data of 2-Bromo-5-nitrothiazole

TechniqueData ReferenceSource(s)
¹H NMR Spectra available[4]
¹³C NMR Spectra available[5]
Infrared (IR) Spectroscopy Spectra available (KBr pellet)[4]
Mass Spectrometry (MS) GC-MS data available[4]

Experimental Protocols

Synthesis of 2-Bromo-5-nitrothiazole

Materials:

  • 2-Bromothiazole

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Water

  • Dichloromethane or other suitable organic solvent

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.

  • Slowly add concentrated nitric acid to the sulfuric acid with continuous stirring, maintaining a low temperature.

  • To this nitrating mixture, add 2-bromothiazole dropwise, ensuring the reaction temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring at a low temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with an organic solvent such as dichloromethane.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

Purification: Recrystallization

The crude 2-bromo-5-nitrothiazole can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.[8]

Procedure:

  • Dissolve the crude product in a minimal amount of hot solvent.

  • If the solution is colored, add a small amount of activated charcoal and heat for a short period.

  • Perform a hot filtration to remove the charcoal and any other insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Dry the crystals under vacuum.[9]

Analytical Characterization

Infrared (IR) Spectroscopy (KBr Pellet Method):

  • Grind a small amount of the purified 2-bromo-5-nitrothiazole with dry potassium bromide (KBr) powder in an agate mortar and pestle.[10][11]

  • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Acquire the IR spectrum using an FTIR spectrometer.[12][13][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve a sample of 2-bromo-5-nitrothiazole in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃).[15][16][17][18]

  • Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Prepare a dilute solution of 2-bromo-5-nitrothiazole in a volatile organic solvent.

  • Inject the sample into a GC-MS system equipped with an appropriate capillary column.

  • Run a temperature program to separate the components, and acquire the mass spectrum of the eluting compound.[19]

Chemical Reactivity and Applications

2-Bromo-5-nitrothiazole is a valuable intermediate in organic synthesis due to the reactivity of its functional groups. The bromine atom can be displaced through various nucleophilic substitution reactions, allowing for the introduction of diverse functionalities.[6] The nitro group can be reduced to an amino group, providing a handle for further derivatization, such as in the synthesis of 2-amino-5-nitrothiazole.[20][21][22][23]

This reactivity makes 2-bromo-5-nitrothiazole a key pharmacophore in the development of new drugs.[2] It is particularly prominent in the synthesis of antimicrobial agents, where the nitrothiazole moiety is believed to be responsible for the biological activity.[24][25][26][27][28]

Biological Activity and Signaling Pathways

The biological activity of nitrothiazole derivatives is primarily attributed to the nitro group.[24][25] It is suggested that the mode of action is bactericidal.[24][25] While a specific signaling pathway directly involving 2-bromo-5-nitrothiazole is not detailed in the provided search results, its role as a precursor for various bioactive molecules indicates its importance in targeting biological pathways.[2] The bromo and nitro substituents are thought to contribute to its efficacy in targeting these pathways.[2]

Experimental and Logical Workflows

The following diagrams illustrate the general workflow for the synthesis and analysis of 2-bromo-5-nitrothiazole, as well as a conceptual representation of its role in drug discovery.

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis 2-Bromothiazole 2-Bromothiazole Nitration Nitration 2-Bromothiazole->Nitration HNO₃, H₂SO₄ Crude Product Crude Product Nitration->Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Pure 2-Bromo-5-nitrothiazole Pure 2-Bromo-5-nitrothiazole Recrystallization->Pure 2-Bromo-5-nitrothiazole IR IR Pure 2-Bromo-5-nitrothiazole->IR NMR NMR Pure 2-Bromo-5-nitrothiazole->NMR GC-MS GC-MS Pure 2-Bromo-5-nitrothiazole->GC-MS

Caption: General workflow for the synthesis, purification, and analysis of 2-bromo-5-nitrothiazole.

Drug_Discovery_Logic Start 2-Bromo-5-nitrothiazole 2-Bromo-5-nitrothiazole Start->2-Bromo-5-nitrothiazole Chemical_Modification Chemical Modification (e.g., Nucleophilic Substitution, Reduction of Nitro Group) 2-Bromo-5-nitrothiazole->Chemical_Modification Derivative_Library Library of Derivatives Chemical_Modification->Derivative_Library Biological_Screening Biological Screening (e.g., Antimicrobial Assays) Derivative_Library->Biological_Screening Lead_Compound Lead Compound Identification Biological_Screening->Lead_Compound Drug_Development Further Drug Development Lead_Compound->Drug_Development End Drug_Development->End

Caption: Conceptual logic of utilizing 2-bromo-5-nitrothiazole in drug discovery.

References

An In-depth Technical Guide to the Solubility of 5-Bromo-2-nitrothiazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Bromo-2-nitrothiazole, a key intermediate in the pharmaceutical and agrochemical industries. This document compiles available solubility data, details experimental protocols for its determination, and presents a logical workflow for solubility assessment.

Note on Nomenclature: The compound discussed in this guide, this compound (CAS No. 3034-48-8), is frequently referred to in scientific literature and chemical databases as 2-Bromo-5-nitrothiazole. Both names refer to the same chemical entity. For consistency, this guide will use the name this compound, while acknowledging the alternative nomenclature.

Core Physical and Chemical Properties

PropertyValue
CAS Number 3034-48-8[1][2]
Molecular Formula C₃HBrN₂O₂S[1][2]
Molecular Weight 209.02 g/mol [1][2]
Appearance Pale yellow to yellow crystalline powder[3]
Melting Point 85-88 °C (decomposes)[2]

Solubility Data

Currently, specific quantitative experimental data on the solubility of this compound in various organic solvents is limited in publicly accessible literature. However, based on its chemical structure, which includes a polar nitro group and a halogen, qualitative solubility information is available. The compound is generally considered to be soluble in polar organic solvents and has low solubility in non-polar solvents. A calculated water solubility value is also available.

SolventQualitative SolubilityQuantitative Solubility (Calculated)
Dimethyl Sulfoxide (DMSO)Likely Soluble[3]Not Available
Dimethylformamide (DMF)Likely Soluble[3]Not Available
EthanolSolubleNot Available
DichloromethaneSolubleNot Available
WaterSlightly Solublelog10WS: -2.81 mol/L[4]

Experimental Protocols for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid organic compound like this compound in an organic solvent. This method is adapted from standard laboratory procedures for solubility determination.

Objective:

To determine the concentration of a saturated solution of this compound in a given organic solvent at a specified temperature.

Materials:
  • This compound

  • Selected organic solvent (e.g., DMSO, DMF, Ethanol)

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Volumetric flasks

  • Pipettes

  • Vials with screw caps

  • Syringe filters (0.45 µm)

Procedure:
  • Preparation of Supersaturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The exact amount of solid should be more than what is expected to dissolve to ensure a saturated solution is formed.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached and the solution is saturated.

  • Phase Separation:

    • After equilibration, allow the vial to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • To further separate the solid from the liquid phase, centrifuge the vial at a moderate speed.

  • Sample Collection:

    • Carefully withdraw a known volume of the clear supernatant using a pipette. To ensure no solid particles are transferred, it is recommended to use a syringe fitted with a 0.45 µm filter.

  • Quantification:

    • Transfer the collected supernatant to a pre-weighed container.

    • Evaporate the solvent under reduced pressure or in a fume hood.

    • Once the solvent is completely evaporated, weigh the container with the dried solute.

    • The mass of the dissolved this compound can be determined by subtracting the initial weight of the empty container.

  • Calculation of Solubility:

    • Calculate the solubility using the following formula:

      • Solubility ( g/100 mL) = (Mass of dissolved solid (g) / Volume of solvent used (mL)) * 100

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility as described above.

Solubility_Workflow A Start: Prepare Supersaturated Solution (Excess Solute in Known Volume of Solvent) B Equilibration (Agitate at Constant Temperature for 24-48h) A->B C Phase Separation (Allow to Settle / Centrifuge) B->C D Sample Collection (Withdraw Supernatant via Syringe Filter) C->D E Solvent Evaporation (Dry the Collected Sample) D->E F Mass Determination (Weigh the Dried Solute) E->F G Calculate Solubility (g/100mL or other units) F->G H End: Solubility Data G->H

Caption: Experimental workflow for determining the solubility of this compound.

References

Spectroscopic Profile of 5-Bromo-2-nitrothiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 5-Bromo-2-nitrothiazole (CAS No: 3034-48-8), a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of publicly archived experimental spectra, this document presents an analysis of expected spectral characteristics based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed, generalized experimental protocols for acquiring such data are also provided, along with a logical workflow for the synthesis of the title compound.

Predicted Spectral Data

The following sections summarize the anticipated quantitative data for this compound. These values are derived from the analysis of its chemical structure, which features a thiazole ring substituted with a highly electronegative nitro group and a bromine atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be simple, showing a single signal corresponding to the lone proton on the thiazole ring (H-4). The strong electron-withdrawing effects of the adjacent nitro group and the nitrogen and sulfur heteroatoms will significantly deshield this proton, shifting its resonance downfield.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.0 - 8.5Singlet (s)1HH-4
Solvent: CDCl₃, Reference: Tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to display three distinct signals, one for each carbon atom in the thiazole ring. The chemical shifts are influenced by the attached substituents and the heteroatoms within the ring.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Predicted Chemical Shift (δ, ppm)Assignment
~155 - 165C-2 (C-Br)
~145 - 155C-5 (C-NO₂)
~120 - 130C-4 (C-H)
Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.
Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorptions corresponding to the nitro group. The vibrations of the thiazole ring and the carbon-bromine bond will also be present, though they may be in the more complex fingerprint region.

Table 3: Predicted Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~1570 - 1490StrongAsymmetric NO₂ Stretch
~1390 - 1300StrongSymmetric NO₂ Stretch
~1600 - 1450Medium-WeakThiazole ring C=C and C=N stretching
~3100 - 3000WeakAromatic C-H Stretch
~800 - 600Medium-StrongC-Br Stretch
Sample Preparation: KBr pellet or ATR-FTIR.
Mass Spectrometry (MS)

The mass spectrum, typically acquired via electron ionization (EI), will show a prominent molecular ion peak. A key feature will be the isotopic pattern resulting from the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 natural abundance), leading to two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

m/z ValueInterpretation
209/211[M]⁺ Molecular ion peak (showing ⁷⁹Br/⁸¹Br isotopes)
163/165[M - NO₂]⁺ (Loss of the nitro group)
130[M - Br]⁺ (Loss of the bromine radical)
84[M - Br - NO₂]⁺ (Loss of bromine and nitro group)
Ionization Method: Electron Ionization (EI) at 70 eV.

Experimental Protocols

The following are generalized methodologies for the acquisition of spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v). Transfer the solution to a 5 mm NMR tube. For ¹³C NMR, a higher concentration (20-50 mg) is recommended.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-64 scans.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-12 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Number of Scans: 1024-4096 scans.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0-220 ppm.

  • Data Processing: Apply a line broadening factor (0.3 Hz for ¹H; 1-2 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent signal (CDCl₃: δ = 7.26 ppm for ¹H, δ = 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy
  • Sample Preparation: For Attenuated Total Reflectance (ATR), place a small amount of the solid sample directly onto the ATR crystal. For KBr pellet preparation, mix approximately 1 mg of the sample with 100 mg of dry KBr powder and press into a transparent disk.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer (e.g., Bruker Tensor 27 FT-IR).[1]

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans co-added.

    • A background spectrum of the clean ATR crystal or a pure KBr pellet should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample via a direct insertion probe or through a Gas Chromatography (GC) system for volatile compounds.

  • Instrumentation: A GC-Mass Spectrometer.

  • GC Conditions (if applicable):

    • Column: Standard non-polar capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium.

    • Temperature Program: Start at a suitable low temperature (e.g., 50°C), ramp to a high temperature (e.g., 250°C) to ensure elution.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: 40-300 m/z.

Synthetic Workflow Visualization

This compound can be synthesized from the readily available 2-amino-5-nitrothiazole via a Sandmeyer reaction. This process involves the diazotization of the amino group followed by displacement with a bromide ion, typically from a copper(I) bromide salt.

G cluster_start Starting Material cluster_reagents1 Step 1: Diazotization cluster_intermediate Intermediate cluster_reagents2 Step 2: Sandmeyer Reaction cluster_product Final Product A 2-Amino-5-nitrothiazole B 5-Nitrothiazole-2-diazonium Salt A->B Reaction with Nitrous Acid (from NaNO₂/HBr) R1 NaNO₂ (Sodium Nitrite) HBr (Hydrobromic Acid) C This compound B->C Displacement of N₂ with Bromide R2 CuBr (Copper(I) Bromide)

Caption: Synthetic pathway for this compound via Sandmeyer reaction.

References

An In-depth Technical Guide to the Synthesis and Characterization of 5-Bromo-2-nitrothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis and characterization of 5-Bromo-2-nitrothiazole, a key intermediate in the development of novel therapeutics. This document details the synthetic pathway, experimental protocols, and extensive characterization data, including spectroscopic and physical properties.

Introduction

This compound is a halogenated nitrothiazole derivative that serves as a versatile building block in medicinal chemistry. The thiazole ring is a prominent scaffold in numerous biologically active compounds, exhibiting a wide range of pharmacological activities, including antimicrobial and anticancer properties. The presence of the electron-withdrawing nitro group and the bromine atom on the thiazole ring significantly influences the molecule's reactivity and biological profile, making it a compound of interest for the design and synthesis of new therapeutic agents.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a Sandmeyer-type reaction, starting from the readily available precursor, 2-amino-5-nitrothiazole. The overall synthetic workflow involves two main stages: the synthesis of the 2-amino-5-nitrothiazole precursor and its subsequent conversion to this compound via diazotization and bromination.

Synthesis_Workflow Synthesis Workflow for this compound cluster_0 Stage 1: Synthesis of 2-Amino-5-nitrothiazole cluster_1 Stage 2: Synthesis of this compound A N,N-dialkyl-2-nitroetheneamine B Halogenation (e.g., Bromine) A->B Step 1.1 C Reaction with Thiourea B->C Step 1.2 D Hydrolysis C->D Step 1.3 E 2-Amino-5-nitrothiazole D->E F 2-Amino-5-nitrothiazole G Diazotization (NaNO2, HBr) F->G Step 2.1 H Diazonium Salt Intermediate G->H Formation I Sandmeyer Reaction (CuBr) H->I Step 2.2 J This compound I->J

Caption: Overall synthesis workflow for this compound.

Experimental Protocols

Stage 1: Synthesis of 2-Amino-5-nitrothiazole

A common method for the preparation of 2-amino-5-nitrothiazole involves the reaction of a halogenated nitroetheneamine with thiourea.[1]

  • Step 1.1: Halogenation of N,N-dimethyl-2-nitroetheneamine To a stirred mixture of N,N-dimethyl-2-nitroetheneamine (1 equivalent) in acetic acid, cooled to 17°C, bromine (1 equivalent) is added at a rate that maintains the reaction temperature below 25°C.[2] An orange solid may form during the addition.

  • Step 1.2: Reaction with Thiourea After stirring the resulting slurry for 10 minutes, thiourea (1 to 1.5 equivalents) is added. The reaction is exothermic, and a yellow solid forms. The mixture is stirred for 1 hour.

  • Step 1.3: Hydrolysis and Isolation The reaction mixture is diluted with water. The pH is adjusted to between 4 and 5 with a base such as ammonium hydroxide, while keeping the temperature below 30°C. The pH is then finally adjusted to 7. The precipitated 2-amino-5-nitrothiazole is collected by filtration, washed with water, and dried.[2]

Stage 2: Synthesis of this compound via Sandmeyer Reaction

The conversion of the amino group of 2-amino-5-nitrothiazole to a bromo group is achieved through a Sandmeyer reaction. This involves the formation of a diazonium salt followed by its decomposition in the presence of a copper(I) bromide catalyst.[3][4]

  • Step 2.1: Diazotization of 2-Amino-5-nitrothiazole 2-Amino-5-nitrothiazole (1 equivalent) is suspended in an acidic medium, typically hydrobromic acid (HBr). The suspension is cooled to 0-5°C in an ice bath. A solution of sodium nitrite (NaNO₂) (1.1 equivalents) in cold water is added dropwise, maintaining the temperature below 5°C. The mixture is stirred at this temperature for 30 minutes to ensure complete formation of the diazonium salt.[5]

  • Step 2.2: Sandmeyer Bromination In a separate flask, a solution of copper(I) bromide (CuBr) (1.2 equivalents) in HBr is prepared and cooled to 0°C. The cold diazonium salt solution is then slowly added to the CuBr solution with vigorous stirring. The reaction mixture is allowed to warm to room temperature and may require gentle heating (e.g., 60-70°C) for about an hour to ensure complete reaction.[5]

  • Work-up and Purification The reaction mixture is extracted with a suitable organic solvent, such as dichloromethane. The combined organic layers are washed with a saturated sodium thiosulfate solution to remove any unreacted bromine, followed by a brine wash. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound.

Characterization of this compound

The structure and purity of the synthesized this compound are confirmed by various spectroscopic and physical methods.

Physical and Chemical Properties
PropertyValue
Molecular Formula C₃HBrN₂O₂S
Molecular Weight 209.02 g/mol [6]
Appearance Yellow to brown crystalline powder[7]
Melting Point 84-91°C[7]
CAS Number 3034-48-8[6]
Spectroscopic Data

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to show a single signal for the proton on the thiazole ring.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.5 - 9.0Singlet1HH-4
Predicted data based on structurally similar compounds.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
~150-155C-2
~145-150C-5
~130-135C-4
Predicted data based on general chemical shift ranges for thiazole derivatives.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum reveals the presence of key functional groups in the molecule.

Wavenumber (cm⁻¹)AssignmentIntensity
~3100C-H stretch (aromatic)Weak
~1550 & ~1350N-O stretch (nitro group)Strong
~1600C=N stretch (thiazole ring)Medium
~700-800C-Br stretchMedium
Predicted data based on characteristic infrared absorption frequencies.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides information about the fragmentation pattern of the molecule.

m/z (relative intensity, %)Assignment
209/211 (M⁺/M⁺+2)Molecular ion (presence of Bromine)
163/165[M - NO₂]⁺
130[M - Br]⁺
Predicted fragmentation pattern based on the structure.

Biological Activity and Signaling Pathways

Nitrothiazole derivatives are known for their broad-spectrum antimicrobial and potential anticancer activities. The biological activity is often attributed to the reductive metabolism of the nitro group within the target cells.

Signaling_Pathway Proposed Mechanism of Action for Nitrothiazoles cluster_0 Cellular Environment (e.g., Bacterium, Cancer Cell) A This compound (Prodrug) C Reductive Activation A->C Enzymatic Reduction B Nitroreductases B->C D Reactive Nitrogen Species (e.g., nitroso, hydroxylamino derivatives) C->D Generates F Oxidative Stress & Covalent Adduct Formation D->F Induces E Cellular Macromolecules (DNA, Proteins, Lipids) E->F G Cellular Damage F->G Leads to H Inhibition of Growth / Cell Death G->H

Caption: Proposed mechanism of action for nitrothiazole compounds.

The proposed mechanism of action for this compound involves its entry into the target cell, where it undergoes reductive activation by nitroreductase enzymes. This process generates reactive nitrogen species that can induce oxidative stress and form covalent adducts with essential cellular macromolecules such as DNA, proteins, and lipids. This widespread cellular damage ultimately leads to the inhibition of cell growth and, in many cases, cell death.[8] This mechanism contributes to the observed antibacterial and potential anticancer activities of this class of compounds.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in drug discovery. This technical guide provides a detailed roadmap for its synthesis and comprehensive characterization. The outlined experimental protocols and spectroscopic data will be a valuable resource for researchers working on the development of novel thiazole-based therapeutic agents. The understanding of its proposed mechanism of action further aids in the rational design of new and more effective drug candidates.

References

An In-depth Technical Guide to the Biological Activity of 5-Bromo-2-nitrothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of 5-bromo-2-nitrothiazole derivatives. The inherent chemical properties of the thiazole ring, combined with the electron-withdrawing effects of the nitro group and the halogenation at the 5-position, make this scaffold a compelling starting point for the development of novel therapeutic agents. This document synthesizes findings from multiple studies, presenting quantitative data, detailed experimental protocols, and visual representations of key workflows and structure-activity relationships to guide future research and development.

Synthesis of this compound Derivatives

The synthesis of derivatives based on the this compound core typically begins with the commercially available 2-amino-5-nitrothiazole. A common synthetic strategy involves nucleophilic substitution reactions to introduce various functional groups.

A general workflow for the synthesis of many 5-nitrothiazole-based compounds, which can be adapted for this compound, follows a multi-step process. For instance, the synthesis of N-substituted 5-nitro-2-aminothiazoles often starts with the acylation of 2-amino-5-nitrothiazole.[1]

Synthesis_Workflow start 2-Amino-5-nitrothiazole step1 Bromination start->step1 intermediate1 2-Amino-5-bromo-5-nitrothiazole Intermediate step1->intermediate1 step2 Acylation with Chloroacetyl Chloride intermediate1->step2 intermediate2 2-Chloro-N-(5-bromo-2-nitrothiazol-2-yl)acetamide step2->intermediate2 step3 Nucleophilic Substitution (e.g., with arylpiperazines, phenols) intermediate2->step3 final Target this compound Derivatives step3->final

Caption: General synthetic workflow for this compound derivatives.

A foundational method for creating the 2-aminothiazole core itself is the Hantzsch thiazole synthesis.[2] While many studies begin with pre-formed nitrothiazoles, this method is crucial for generating the initial scaffold. A one-pot method for creating highly functionalized 5-bromo-2-aminothiazoles involves the bromination of α-active methylene ketones, followed by treatment with potassium thiocyanate and condensation with primary amines.[3]

Biological Activities and Quantitative Data

Derivatives of the 5-nitrothiazole and related benzothiazole scaffolds exhibit a wide range of biological activities, including antiparasitic, anticancer, and antimicrobial effects. The introduction of a bromine atom at the 5-position is a known strategy for enhancing the potency of antimicrobial agents.[2][4]

Antiparasitic Activity

Nitrothiazole-containing compounds are known to possess significant antiparasitic properties.[1] A series of 5-nitro-2-aminothiazole-based amides were synthesized and evaluated as antitrypanosomatid agents, showing activity against Trypanosoma cruzi, Trypanosoma brucei, and Leishmania donovani.[1]

Table 1: Antiparasitic Activity of 5-Nitrothiazole Derivatives

Compound ID/Reference Target Organism Activity Metric Value (µM) Selectivity Index (SI)
Compound 6 [1] T. cruzi amastigotes IC50 0.23 87
Compound 7 [1] T. cruzi amastigotes IC50 0.35 114
Compound 8 [1] T. cruzi amastigotes IC50 0.96 42
Compound 9 [1] L. donovani IC50 2.6 >3.8
Compound 12 [1] L. donovani IC50 1.8 >5.6
Compound 18g [5][6] T. b. rhodesiense IC50 0.11 255
Compound 18g [5][6] T. cruzi IC50 0.90 31

| Compound 18g [5][6] | L. donovani | IC50 | 0.18 | 156 |

Note: The compounds in Table 1 are 5-nitro-2-aminothiazole derivatives, not all containing a 5-bromo substitution. They are included to demonstrate the potent antiparasitic activity of the core scaffold.

The mechanism for some nitro-containing drugs involves metabolic reduction of the nitro group, but this is not always the case for 5-nitrothiazoles like Nitazoxanide (NTZ).[7] For certain antitrypanosomal compounds, the activity is dependent on Type I nitroreductases present in the parasite.[1][5]

Anticancer Activity

The 2-aminothiazole scaffold is a well-established pharmacophore in oncology. Derivatives of 2-amino, 5-nitrothiazole have demonstrated inhibitory effects on cancer cell migration and, in some cases, significant cytotoxicity against cancer cell lines like the triple-negative breast cancer line MDA-MB-231.

Table 2: Anticancer Activity of Nitrothiazole and Benzothiazole Derivatives

Compound ID/Reference Cell Line Activity Metric Value (µM)
Compound 21 [8][9] AChE (target) IC50 0.264
(5E)-5-(4-{(E)-[(5-nitro-1,3-thiazol-2-yl)imino]methyl}benzylidene)imidazolidine-2,4-dione [10] MDA-MB-231 (Breast) Cytotoxicity Significant at 100 µM
Compound 4b (Brominated) [11] MCF-7 (Breast) IC50 31.5 ± 1.91
Compound 4b (Brominated) [11] HepG2 (Liver) IC50 51.7 ± 3.13
Compound 41c (Bromo-substituted) [4] E. coli (target) MIC 3.1 µg/ml

| Compound 41c (Bromo-substituted) [4] | P. aeruginosa (target) | MIC | 6.2 µg/ml |

Note: This table includes various thiazole derivatives to highlight the role of bromo-substitution in enhancing biological activity.

The proposed mechanism for some anticancer thiazole derivatives involves the inhibition of critical enzymes or interaction with cellular processes that control proliferation and migration.[10][11]

Anticancer_MoA drug This compound Derivative target Cellular Target (e.g., VEGFR-2, Tubulin) drug->target Binds/Inhibits pathway1 Inhibition of Proliferation Pathways target->pathway1 pathway2 Disruption of Cell Migration target->pathway2 outcome1 Cell Cycle Arrest pathway1->outcome1 outcome2 Apoptosis pathway1->outcome2 outcome3 Reduced Metastasis pathway2->outcome3

Caption: Putative mechanism of action for anticancer thiazole derivatives.

Antimicrobial Activity

Nitrothiazole derivatives exhibit pronounced antibacterial activities, with a bactericidal mode of action.[12] Their efficacy against anaerobic bacteria is particularly noteworthy, with minimum inhibitory concentrations (MICs) lower than many common antibiotics.[12] The antimicrobial action of related compounds like bronidox (5-bromo-5-nitro-1,3-dioxane) is believed to stem from the oxidation of essential protein thiols, leading to enzyme inhibition and subsequent inhibition of microbial growth.[13]

Table 3: Antimicrobial Activity of Nitrothiazole and Related Derivatives

Compound ID/Reference Target Organism Activity Metric Value (µg/mL)
Nitrothiazole derivatives [12] Anaerobic bacteria MIC Extremely low (not quantified)
Compound 41c (Bromo-substituted) [4] E. coli MIC 3.1
Compound 41c (Bromo-substituted) [4] P. aeruginosa MIC 6.2

| Compound 41c (Bromo-substituted) [4] | B. cereus | MIC | 12.5 |

The nitro group on the thiazole ring is suggested to be the key chemical structure responsible for the excellent antibacterial activities.[12]

Experimental Protocols

General Synthesis of 2-Chloro-N-(5-nitrothiazol-2-yl)acetamide

This protocol describes the synthesis of a key intermediate used for further derivatization.[1]

  • Suspension Preparation: A suspension of 5-nitrothiazol-2-amine (1 equivalent) and triethylamine (1.1 equivalents) in 10 mL of dichloromethane is prepared in a flask.

  • Acylation: A solution of 2-chloroacetyl chloride (1.1 equivalents) in 5-7 mL of dichloromethane is added dropwise to the suspension.

  • Reaction: The reaction is left to stir overnight at room temperature.

  • Monitoring: The completion of the reaction is monitored by Thin Layer Chromatography (TLC) using an ethyl acetate:petroleum ether (75:25) solvent system.

In Vitro Antiparasitic Assay (T. cruzi Amastigotes)

This protocol is adapted from methodologies used to assess anti-amastigote activity.[14]

  • Cell Seeding: Macrophage cells (e.g., RAW 264.7) are seeded in a 96-well plate and incubated at 37°C in a 5% CO₂ atmosphere for 24 hours to allow for adherence.

  • Infection: Trypanosoma cruzi trypomastigotes are added to the macrophages at a ratio of 10 parasites per cell. The plate is incubated for 3 hours to allow for infection.

  • Removal of Parasites: After the interaction period, non-internalized parasites are removed by washing the wells.

  • Compound Addition: The plates are incubated for another 48 hours. Following this, the test compounds (this compound derivatives) are added at various concentrations (e.g., from 0.1 µM to 100 µM).

  • Incubation: The cells are incubated with the compounds for 96 hours under the same conditions.

  • Quantification: The number of intracellular amastigotes is quantified, typically using microscopy after staining, and compared to untreated controls to determine the IC50 value.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is commonly used to assess the antiproliferative activity of compounds on cancer cell lines.[10][11]

  • Cell Seeding: Human cancer cells (e.g., MDA-MB-231, MCF-7, HepG2) are seeded into 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of the test compounds. A control group receives medium with vehicle (e.g., DMSO) only.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After incubation, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plates are incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

MTT_Assay_Workflow A Seed Cancer Cells in 96-well plate B Incubate 24h (Cell Adhesion) A->B C Add Test Compounds (Varying Concentrations) B->C D Incubate 72h C->D E Add MTT Reagent D->E F Incubate 4h (Formazan Formation) E->F G Add Solubilizing Agent (e.g., DMSO) F->G H Read Absorbance (~570 nm) G->H I Calculate IC50 Value H->I

Caption: Standard workflow for an in vitro MTT cytotoxicity assay.

Conclusion

The this compound scaffold and its close derivatives represent a versatile and potent class of compounds with significant therapeutic potential. The available data strongly support their activity against a range of parasites, cancer cell lines, and bacteria. The presence of the 5-bromo substituent often enhances biological efficacy, making it a key feature for future drug design. This guide provides the foundational data, protocols, and conceptual frameworks necessary for researchers to build upon existing knowledge and explore the full potential of these promising molecules in the field of drug discovery.

References

Potential Therapeutic Targets of 5-Bromo-2-nitrothiazole Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of 5-Bromo-2-nitrothiazole analogs and their potential therapeutic applications. This class of compounds has emerged as a promising scaffold in medicinal chemistry, demonstrating a wide range of biological activities. This document outlines their potential therapeutic targets, summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways and workflows.

Overview of this compound Analogs

The this compound core structure is a key pharmacophore that imparts significant biological activity. The electron-withdrawing nitro group and the halogen bromine atom play crucial roles in the chemical reactivity and biological interactions of these molecules. Research has explored their potential in various therapeutic areas, including neurodegenerative diseases, infectious diseases, and oncology.

Potential Therapeutic Targets and Mechanisms of Action

This compound analogs have been investigated for their effects on a variety of biological targets. The primary areas of investigation include their roles as enzyme inhibitors and antimicrobial agents.

Enzyme Inhibition in Neurodegenerative Diseases

Certain analogs have been identified as potent inhibitors of enzymes implicated in the pathology of neurodegenerative diseases like Alzheimer's and Parkinson's.

  • Monoamine Oxidase (MAO) and Cholinesterase (ChE) Inhibition: Some 2-amino-5-nitrothiazole derived semicarbazones have demonstrated dual inhibitory activity against both MAO and cholinesterase enzymes.[1] The inhibition of MAO-B is particularly relevant for Parkinson's disease, while cholinesterase inhibition is a key strategy in managing Alzheimer's disease. Kinetic studies have suggested a mixed-type inhibition, indicating that these compounds may bind to both the active site and allosteric sites of the enzymes.[1]

Antimicrobial and Antiparasitic Activity

The nitrothiazole moiety is a well-known feature in antimicrobial and antiparasitic drugs. Analogs of this compound have shown promise in combating a range of pathogens.

  • Pyruvate:Ferredoxin Oxidoreductase (PFOR) Inhibition: Analogs of Nitazoxanide, which contains a 5-nitrothiazole ring, are known to inhibit pyruvate:ferredoxin oxidoreductase (PFOR).[2] This enzyme is crucial for the anaerobic metabolism of various bacteria and parasites.[2] The proposed mechanism involves the abstraction of a proton from the thiamine pyrophosphate cofactor of PFOR, thereby disrupting the energy metabolism of the pathogen.[2]

  • Oxidation of Essential Protein Thiols: A proposed mechanism of action for some antimicrobial compounds containing a 5-bromo-5-nitro moiety is the oxidation of essential protein thiols.[3] This leads to the inhibition of critical enzyme activity and subsequent microbial growth inhibition.[3]

  • Antitrypanosomal Activity: 5-nitro-2-aminothiazole-based compounds have shown activity against Trypanosoma cruzi and Trypanosoma brucei, the parasites responsible for Chagas disease and African trypanosomiasis, respectively.[4] While the exact mechanism is not fully elucidated, it appears to be independent of the type I nitroreductases that activate other nitro-based drugs.[4]

  • Antibacterial Target - MurB Inhibition: Molecular docking studies have suggested that the enzyme MurB, which is involved in the biosynthesis of the bacterial cell wall, is a probable target for some 2-aminothiazole derivatives.[5][6]

  • Antifungal Target - Lanosterol 14α-demethylase (CYP51) Inhibition: For antifungal activity, the inhibition of lanosterol 14α-demethylase (CYP51) is a likely mechanism for 2-aminothiazole derivatives.[5][7] This enzyme is a key component of the fungal cell membrane biosynthesis pathway.

Anticancer Activity

The 2-aminothiazole scaffold is a recognized pharmacophore in the development of anticancer agents.[5]

  • Induction of Apoptosis and Cell Cycle Arrest: The proposed mechanism of action for many anticancer 2-aminothiazole derivatives involves the induction of apoptosis and arrest of the cell cycle.[5] These effects are often mediated through the modulation of key signaling pathways within cancer cells. Derivatives of 2-amino, 5-nitrothiazole have shown inhibitory effects on cancer cell migration and, in some cases, cytotoxic effects.[8]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound analogs and related compounds against various therapeutic targets.

Table 1: Enzyme Inhibition Data

Compound ClassTarget EnzymeTest Organism/SourceIC50 / InhibitionReference
2-amino-5-nitrothiazole derived semicarbazonesMAO-ARat brain mitochondriaMost compounds showed preferential inhibition towards MAO-B[1]
2-amino-5-nitrothiazole derived semicarbazonesMAO-BRat brain mitochondriaMost compounds showed preferential inhibition towards MAO-B[1]
2-amino-5-nitrothiazole derived semicarbazonesAcetylcholinesterase (AChE)Rat brainMixed-type inhibition observed[1]
2-amino-5-nitrothiazole derived semicarbazonesButyrylcholinesterase (BuChE)Equine serumMixed-type inhibition observed[1]
2-phenylthiazole derivativesLanosterol 14α-demethylase (CYP51)Various fungal strainsCompound B9 showed potent inhibitory activity[7]

Table 2: Antimicrobial and Antiparasitic Activity

Compound ClassTarget OrganismActivity MetricValueReference
2-amino-5-nitrothiazole amide analogues of NitazoxanideHelicobacter pyloriMICImproved activity over counterparts[2]
2-amino-5-nitrothiazole amide analogues of NitazoxanideCampylobacter jejuniMICImproved activity over counterparts[2]
2-amino-5-nitrothiazole amide analogues of NitazoxanideClostridium difficileMICComparable activity to counterparts[2]
5-nitro-2-aminothiazole-based amidesTrypanosoma cruzi amastigotesIC50Compound 6 was ~4-fold more potent than benznidazole[4]
5-nitro-2-aminothiazole-based amidesTrypanosoma brucei brucei-Moderately active[4]
5-nitro-2-aminothiazole-based amidesLeishmania donovani-Moderately active[4]
Functionally substituted 2-aminothiazole derivativesVarious bacterial strainsMICPotent antibacterial agents, some more active than ampicillin and streptomycin[6]
Functionally substituted 2-aminothiazole derivativesVarious fungal strainsMICGood antifungal activity, better than ketoconazole and bifonazole[6]

Table 3: Anticancer Activity

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamidesHeLa1.6 ± 0.8[5]
(5E)-5-(4-{(E)-[(5-nitro-1,3-thiazol-2-yl)imino]methyl}benzylidene)imidazolidine-2,4-dioneMDA-MB-231Statistically significant cytotoxic effect at 100 µM/L[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following are key experimental protocols cited in the literature for evaluating the therapeutic potential of this compound analogs.

Cell Viability Assay: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[9][10]

  • Materials:

    • MTT solution (5 mg/mL in PBS)

    • Cell culture medium

    • Dimethyl sulfoxide (DMSO)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[9]

    • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).[9]

    • Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9][10]

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to a control (e.g., vehicle-treated cells).

Antimicrobial Susceptibility Testing: Microdilution Method

The microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria and fungi.[6]

  • Materials:

    • Mueller-Hinton broth (for bacteria) or Sabouraud dextrose broth (for fungi)

    • 96-well microtiter plates

    • Bacterial or fungal inoculum standardized to a specific concentration

    • Test compounds and reference antibiotics/antifungals

  • Procedure:

    • Prepare serial two-fold dilutions of the test compounds in the appropriate broth in the wells of a 96-well plate.

    • Add a standardized inoculum of the microorganism to each well.

    • Include positive (microorganism with no compound) and negative (broth only) controls.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

  • Materials:

    • Kinase, substrate, and ATP

    • Assay buffer

    • 384-well plates

    • Luminescence-based ADP detection kit

    • Plate reader

  • Procedure:

    • Add the kinase and substrate to the wells of a 384-well plate.

    • Add the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.[9]

    • Incubate the plate at room temperature for a specified time (e.g., 1 hour).[9]

    • Stop the reaction and add the detection reagent to measure the amount of ADP produced, which is proportional to kinase activity.[9]

    • Measure the luminescence using a plate reader.[9]

    • Calculate the percentage of kinase inhibition relative to a control reaction without the inhibitor.[9]

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the therapeutic targeting of this compound analogs.

PFOR_Inhibition cluster_pathway PFOR-mediated Pyruvate Oxidation cluster_inhibition Inhibition by this compound Analog Pyruvate Pyruvate PFOR Pyruvate:Ferredoxin Oxidoreductase (PFOR) Pyruvate->PFOR Thiamine_PP Thiamine Pyrophosphate (TPP) PFOR->Thiamine_PP utilizes AcetylCoA Acetyl-CoA PFOR->AcetylCoA Ferredoxin_red Ferredoxin (red) PFOR->Ferredoxin_red e- donor Ferredoxin_ox Ferredoxin (ox) Ferredoxin_ox->PFOR e- acceptor Analog This compound Analog Analog->Thiamine_PP abstracts proton

Caption: Proposed mechanism of PFOR inhibition by this compound analogs.

CYP51_Inhibition_Pathway AcetylCoA Acetyl-CoA Lanosterol Lanosterol AcetylCoA->Lanosterol ...multiple steps... CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol (Fungal Cell Membrane) CYP51->Ergosterol demethylation Analog This compound Analog Analog->CYP51 Inhibition

Caption: Inhibition of the fungal ergosterol biosynthesis pathway via CYP51.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h add_compound Add test compound (various concentrations) incubate_24h->add_compound incubate_48_72h Incubate 48-72h add_compound->incubate_48_72h add_mtt Add MTT solution incubate_48_72h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h dissolve_formazan Dissolve formazan (add DMSO) incubate_4h->dissolve_formazan read_absorbance Read absorbance dissolve_formazan->read_absorbance analyze Analyze data (Calculate IC50) read_absorbance->analyze end End analyze->end

Caption: Standard experimental workflow for the MTT cell viability assay.

Conclusion and Future Directions

This compound analogs represent a versatile scaffold with significant potential for the development of new therapeutic agents. The available data highlight their promise as enzyme inhibitors for neurodegenerative diseases, and as antimicrobial, antiparasitic, and anticancer agents.

Further research is warranted to:

  • Elucidate the precise mechanisms of action for their antitrypanosomal and anticancer activities.

  • Conduct comprehensive structure-activity relationship (SAR) studies to optimize the potency and selectivity of these analogs for specific targets.

  • Perform in vivo studies to validate the in vitro findings and assess the pharmacokinetic and safety profiles of lead compounds.

This guide serves as a foundational resource for researchers in the field, providing a consolidated overview of the current state of knowledge and a framework for future investigations into this promising class of compounds.

References

The Versatility of 5-Bromo-2-nitrothiazole: A Technical Guide to its Applications in Drug Discovery and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The heterocyclic compound 5-Bromo-2-nitrothiazole is a versatile and highly reactive building block that has garnered significant attention in medicinal chemistry and materials science. Its unique electronic properties, stemming from the electron-withdrawing nitro group and the reactive bromo substituent, make it a valuable precursor for the synthesis of a diverse array of biologically active molecules. This technical guide provides an in-depth review of the applications of this compound, with a focus on its role in the development of enzyme inhibitors and other therapeutic agents. Detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways are presented to facilitate further research and development in this promising area.

Core Applications in Medicinal Chemistry

This compound serves as a crucial intermediate in the synthesis of various therapeutic agents, primarily through nucleophilic substitution reactions where the bromine atom is displaced by a suitable nucleophile.[1] This allows for the introduction of diverse functionalities, leading to the generation of compound libraries with a wide range of biological activities.

Inhibition of c-Jun N-terminal Kinase (JNK)

A significant application of this compound is in the synthesis of potent and selective inhibitors of c-Jun N-terminal kinase (JNK), a key enzyme implicated in inflammatory diseases, neurodegenerative disorders, and cancer.[1] The synthesis involves the nucleophilic substitution of the bromo group with a thiol-containing moiety, such as a benzothiazole-2-thiol, to yield 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazole derivatives.[1]

This protocol details the synthesis of a representative JNK inhibitor.

Materials:

  • This compound

  • Benzothiazole-2-thiol

  • Sodium methoxide (NaOMe) solution (0.5 M in methanol)

  • Methanol (MeOH)

  • 1 N Hydrochloric acid (HCl)

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a solution of benzothiazole-2-thiol (1.0 mmol) in methanol (5 mL), add sodium methoxide solution (1.2 mmol, 2.4 mL of 0.5 M solution) at room temperature.

  • Stir the mixture for 5 minutes.

  • Add this compound (1.1 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for 16 hours, monitoring completion by Thin Layer Chromatography (TLC).

  • Upon completion, acidify the reaction mixture with 1 N HCl.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate with water (2 x 30 mL), followed by hexanes (2 x 30 mL), and finally with 10% ethyl acetate in hexanes (2 x 30 mL).

  • Dry the solid to yield the final product.[1]

Inhibition of Monoamine Oxidase (MAO) and Cholinesterases

While not directly synthesized from this compound, derivatives of the closely related 2-amino-5-nitrothiazole have been functionalized with bromo-containing moieties to create potent inhibitors of monoamine oxidase (MAO) and cholinesterases, enzymes relevant to the treatment of neurodegenerative diseases.[2] This highlights the potential for incorporating the this compound core in the design of novel enzyme inhibitors.

Quantitative Biological Data

The following tables summarize the inhibitory activities of various compounds derived from or related to this compound.

Table 1: JNK Inhibition by 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazole Derivatives

Compound IDR Group on BenzothiazoleJNK1 IC50 (µM)JNK2 IC50 (µM)JNK3 IC50 (µM)
BI-87G3 H1.50.80.5
BI-87D10 6-Methoxy2.51.20.9
BI-87D12 6-Methyl3.01.51.1
BI-87D5 6-Nitro4.52.82.0

Data extracted from structure-activity relationship studies.[1]

Table 2: Inhibition of MAO and Cholinesterases by Bromo-substituted Semicarbazone Derivatives

Compound IDTarget EnzymeIC50 (µM)
4 MAO-B0.212
21 Acetylcholinesterase (AChE)0.264
17 Butyrylcholinesterase (BuChE)0.024

These compounds are 1-(1-(4-Bromophenyl)ethylidene)-4-(5-nitrothiazol-2-yl)semicarbazide (4), 1-(5-Bromo-2-oxoindolin-3-ylidene)-4-(5-nitrothiazol-2-yl)semicarbazide (21), and 1-((4-Chlorophenyl)(phenyl)methylene)-4-(5-nitrothiazol-2-yl)semicarbazide (17) respectively.[2]

Signaling Pathway and Experimental Workflow Visualization

To better understand the mechanism of action of the JNK inhibitors derived from this compound, a diagram of the JNK signaling pathway is provided below.

JNK_Signaling_Pathway cluster_stimuli Stress Stimuli cluster_mapkkk MAPKKK cluster_mapkk MAPKK cluster_mapk MAPK cluster_transcription_factors Transcription Factors cluster_cellular_response Cellular Response UV Radiation UV Radiation ASK1 ASK1 UV Radiation->ASK1 Cytokines Cytokines MEKK1 MEKK1 Cytokines->MEKK1 ROS ROS MLK3 MLK3 ROS->MLK3 MKK4 MKK4 ASK1->MKK4 MKK7 MKK7 ASK1->MKK7 MEKK1->MKK4 MLK3->MKK7 JNK JNK MKK4->JNK MKK7->JNK c-Jun c-Jun JNK->c-Jun ATF2 ATF2 JNK->ATF2 Apoptosis Apoptosis c-Jun->Apoptosis Inflammation Inflammation c-Jun->Inflammation Proliferation Proliferation ATF2->Proliferation Inhibitor Inhibitor Inhibitor->JNK

Caption: The c-Jun N-terminal kinase (JNK) signaling pathway.

The following diagram illustrates the general workflow for the synthesis and evaluation of bioactive compounds derived from this compound.

Synthesis_Workflow Start Start This compound This compound Start->this compound Nucleophilic Substitution Nucleophilic Substitution This compound->Nucleophilic Substitution Library of Derivatives Library of Derivatives Nucleophilic Substitution->Library of Derivatives Diverse Nucleophiles Diverse Nucleophiles Diverse Nucleophiles->Nucleophilic Substitution Biological Screening Biological Screening Library of Derivatives->Biological Screening Enzyme Inhibition Assays Enzyme Inhibition Assays Biological Screening->Enzyme Inhibition Assays Cell-based Assays Cell-based Assays Biological Screening->Cell-based Assays Identification of Hits Identification of Hits Enzyme Inhibition Assays->Identification of Hits Cell-based Assays->Identification of Hits Lead Optimization Lead Optimization Identification of Hits->Lead Optimization SAR Studies SAR Studies Lead Optimization->SAR Studies ADMET Profiling ADMET Profiling Lead Optimization->ADMET Profiling Preclinical Candidates Preclinical Candidates SAR Studies->Preclinical Candidates ADMET Profiling->Preclinical Candidates

Caption: General workflow for drug discovery using this compound.

Conclusion

This compound is a valuable and versatile scaffold in modern drug discovery. Its application in the synthesis of potent JNK inhibitors demonstrates its potential for generating novel therapeutics. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers in the field, enabling the further exploration and exploitation of this promising chemical entity in the development of new and effective treatments for a range of human diseases. The continued investigation into the reactivity and applications of this compound is poised to yield further breakthroughs in medicinal chemistry and beyond.

References

Unraveling the Biological Activity of 5-Bromo-2-nitrothiazole: An In-Depth Mechanistic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthetic heterocyclic compound 5-bromo-2-nitrothiazole is a molecule of significant interest in medicinal chemistry and drug development. Its thiazole core, substituted with a bromine atom and a nitro group, suggests a potential for diverse biological activities. While direct and extensive research on the specific mechanism of action of this compound is not yet widely published, by examining the activities of structurally related compounds, we can infer and propose putative mechanisms. This technical guide synthesizes the available data on analogous compounds to provide a comprehensive overview of the likely biological targets and pathways of this compound, alongside relevant experimental protocols and quantitative data to guide future research.

Postulated Mechanisms of Action

Based on the known biological activities of similar nitrothiazole and brominated nitro compounds, two primary mechanisms of action can be postulated for this compound: inhibition of pyruvate:ferredoxin oxidoreductase (PFOR) and the oxidation of essential protein thiols.

Inhibition of Pyruvate:Ferredoxin Oxidoreductase (PFOR)

A significant body of research on 2-amino-5-nitrothiazole derivatives, which are structural analogs of this compound, points towards the inhibition of pyruvate:ferredoxin oxidoreductase (PFOR) as a key mechanism of antimicrobial activity.[1][2] PFOR is a crucial enzyme in the energy metabolism of anaerobic bacteria and parasites, responsible for the oxidative decarboxylation of pyruvate to produce acetyl-CoA.[1] The 5-nitro group on the thiazole ring is believed to be critical for this activity.[3]

The proposed mechanism involves the nitro group of the thiazole ring, which is not metabolically reduced in the same way as other nitro-containing drugs.[1] Instead, the molecule is thought to act as a competitive inhibitor of PFOR.[1]

PFOR_Inhibition Pyruvate Pyruvate PFOR Pyruvate:Ferredoxin Oxidoreductase (PFOR) Pyruvate->PFOR substrate AcetylCoA Acetyl-CoA + CO2 PFOR->AcetylCoA catalysis Energy Energy Metabolism AcetylCoA->Energy BNT This compound BNT->PFOR inhibition

Diagram 1: Postulated inhibition of the PFOR pathway by this compound.
Oxidation of Essential Protein Thiols

Another plausible mechanism, drawn from studies on the antimicrobial agent 5-bromo-5-nitro-1,3-dioxane (bronidox), involves the oxidation of essential protein thiols.[4][5] This mechanism suggests that the compound can react with sulfhydryl groups (-SH) present in cysteine residues of critical enzymes. The oxidation of these thiols to disulfides can lead to conformational changes in the proteins, thereby inhibiting their enzymatic activity and disrupting cellular processes.[4][5] This broad-spectrum activity could affect a variety of microbial enzymes.

Thiol_Oxidation BNT This compound Enzyme_Active Active Enzyme (with -SH groups) BNT->Enzyme_Active oxidation of thiols Enzyme_Inactive Inactive Enzyme (with S-S bonds) Enzyme_Active->Enzyme_Inactive conformational change Cellular_Function Normal Cellular Function Enzyme_Active->Cellular_Function catalysis Disruption Disruption of Cellular Function Enzyme_Inactive->Disruption

Diagram 2: Proposed mechanism of enzyme inactivation via thiol oxidation.

Quantitative Data on Related Compounds

While specific quantitative data for this compound is scarce in the reviewed literature, the following table summarizes the activity of structurally related compounds, which can serve as a benchmark for future studies.

Compound/Derivative ClassTarget/OrganismAssay TypeValueReference
2,4-dinitrophenyl-4-(4-tert-butylbenzyl)piperazine-1-carbodithioateMonoacylglycerol lipase (MAGL)IC50154 nM[6]
N-(5-benzyl-4-(tert-butyl) thiazol-2-yl)-2-(piperazin-1-yl)acetamideHeLa Cancer Cell LineIC501.6 ± 0.8 µM[7]
Dasatinib (2-aminothiazole derivative)Pan-Src KinaseInhibitionSubnanomolar[7]
Aryl 2-aminothiazoleCK2αIC503.4 µM[7]
Thiazolyl-thiourea derivativesStaphylococcal speciesMIC4 to 16 µg/mL[7]
2-amino-4-(4-chlorophenyl)thiazoleCarbonic Anhydrase IKi0.008 ± 0.001 μM[8]
2-amino-4-(4-bromophenyl)thiazoleCarbonic Anhydrase IIKi0.124 ± 0.017 μM[8]
2-amino-4-(4-bromophenyl)thiazoleAcetylcholinesterase (AChE)Ki0.129 ± 0.030 μM[8]
2-amino-4-(4-bromophenyl)thiazoleButyrylcholinesterase (BChE)Ki0.083 ± 0.041 μM[8]

Key Experimental Protocols

To investigate the postulated mechanisms of action for this compound, the following experimental protocols are recommended.

PFOR Enzyme Inhibition Assay

This assay is designed to determine if this compound can inhibit the activity of the PFOR enzyme.

Materials:

  • Purified PFOR enzyme from a relevant anaerobic organism.

  • Pyruvate (substrate).

  • Coenzyme A.

  • Ferredoxin or a suitable electron acceptor.

  • This compound (test compound).

  • A known PFOR inhibitor (positive control).

  • Assay buffer (e.g., Tris-HCl with appropriate cofactors).

  • Spectrophotometer.

Methodology:

  • Prepare a reaction mixture containing the assay buffer, Coenzyme A, and the electron acceptor.

  • Add varying concentrations of this compound or the control inhibitor to the reaction mixture.

  • Initiate the reaction by adding the PFOR enzyme and pyruvate.

  • Monitor the reduction of the electron acceptor over time using a spectrophotometer at the appropriate wavelength.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

PFOR_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis Prep_Mix Prepare Reaction Mixture (Buffer, CoA, Electron Acceptor) Prep_Inhibitor Add Test Compound/ Control Prep_Mix->Prep_Inhibitor Add_Enzyme Add PFOR Enzyme and Pyruvate Prep_Inhibitor->Add_Enzyme Monitor Monitor Reaction (Spectrophotometry) Add_Enzyme->Monitor Calc_Rate Calculate Reaction Rates Monitor->Calc_Rate Calc_IC50 Determine IC50 Value Calc_Rate->Calc_IC50

Diagram 3: Workflow for the PFOR enzyme inhibition assay.
Thiol Oxidation Assay (Ellman's Reagent)

This assay quantifies the reaction of this compound with free sulfhydryl groups.

Materials:

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

  • A model thiol-containing compound (e.g., glutathione, cysteine).

  • This compound.

  • Phosphate buffer.

  • Spectrophotometer.

Methodology:

  • Prepare a solution of the model thiol compound in the phosphate buffer.

  • Add varying concentrations of this compound to the thiol solution and incubate for a defined period.

  • Add DTNB solution to the mixture. DTNB reacts with remaining free thiols to produce a yellow-colored product (TNB²⁻).

  • Measure the absorbance of the solution at 412 nm.

  • A decrease in absorbance compared to a control without the test compound indicates that the compound has reacted with the thiol groups.

  • Quantify the extent of thiol oxidation based on the reduction in absorbance.

Thiol_Assay_Workflow cluster_incubation Incubation cluster_detection Detection cluster_quantification Quantification Prep_Thiol Prepare Thiol Solution Add_BNT Add this compound and Incubate Prep_Thiol->Add_BNT Add_DTNB Add Ellman's Reagent (DTNB) Add_BNT->Add_DTNB Measure_Abs Measure Absorbance at 412 nm Add_DTNB->Measure_Abs Compare Compare to Control Measure_Abs->Compare Quantify Quantify Thiol Oxidation Compare->Quantify

Diagram 4: Workflow for the thiol oxidation assay.

Conclusion and Future Directions

While the precise molecular interactions of this compound are yet to be fully elucidated, the available evidence from structurally similar compounds provides a strong foundation for directed research. The postulated mechanisms of PFOR inhibition and thiol oxidation offer promising avenues for investigation into its potential as an antimicrobial agent. The provided experimental frameworks can guide researchers in systematically characterizing the biological activity of this compound. Future studies should focus on direct enzyme inhibition assays, determination of antimicrobial spectrum and MIC values, and in vivo efficacy studies to validate these hypotheses and unlock the full therapeutic potential of this compound.

References

Unveiling the Synthesis of 2-Bromo-5-nitrothiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and historical evolution of the synthesis of 2-bromo-5-nitrothiazole, a crucial heterocyclic building block in medicinal chemistry and drug development. While a singular "discovery" paper is not prominent in the historical literature, its synthesis can be understood through the logical progression of organic chemistry principles, primarily centered around the functionalization of the thiazole ring. This document provides a comprehensive overview of the most plausible synthetic routes, detailed experimental protocols, and quantitative data to support researchers in their synthetic endeavors.

Historical Perspective and Key Synthetic Strategies

The synthesis of 2-bromo-5-nitrothiazole is intrinsically linked to the development of methods for the selective functionalization of the thiazole nucleus. The most logical and historically practiced approach involves the diazotization of 2-amino-5-nitrothiazole followed by a Sandmeyer-type reaction to introduce the bromine atom. This strategy leverages the well-established chemistry of aromatic and heteroaromatic amines.

Alternative, though less documented, pathways could include the direct bromination of a pre-existing 5-nitrothiazole or the nitration of a 2,5-dibromothiazole precursor followed by selective debromination. However, the Sandmeyer approach remains the most versatile and controlled method.

Core Synthetic Pathway: Sandmeyer Reaction of 2-Amino-5-nitrothiazole

The conversion of 2-amino-5-nitrothiazole to 2-bromo-5-nitrothiazole via the Sandmeyer reaction is the most widely accepted and practiced synthetic route. This multi-step process involves the initial formation of a diazonium salt from the amino group, which is then displaced by a bromide ion, typically from a copper(I) bromide catalyst.

Synthesis_Pathway cluster_0 Diazotization cluster_1 Sandmeyer Reaction 2-Amino-5-nitrothiazole 2-Amino-5-nitrothiazole Diazonium Salt Diazonium Salt 2-Amino-5-nitrothiazole->Diazonium Salt NaNO2, HBr 0-5 °C 2-Bromo-5-nitrothiazole 2-Bromo-5-nitrothiazole Diazonium Salt->2-Bromo-5-nitrothiazole CuBr Heat

Caption: Key steps in the synthesis of 2-bromo-5-nitrothiazole via the Sandmeyer reaction.

Experimental Protocols

Synthesis of 2-Amino-5-nitrothiazole (Precursor)

While 2-amino-5-nitrothiazole is commercially available, understanding its synthesis provides context. A common method involves the nitration of 2-aminothiazole. However, a safer process has been developed to avoid hazardous nitration and rearrangement procedures.[1]

Method: Halogenation of N,N-dialkyl-2-nitro-etheneamine followed by reaction with thiourea.[1]

Example Protocol: To a stirred mixture of 3.5 g of N,N-dimethyl-2-nitroetheneamine in 25 ml of acetic acid cooled to 17°C, 4.8 g of bromine is added at a rate to maintain the temperature below 25°C.[2] After stirring for 10 minutes, 3.0 g of thiourea is added, leading to an exotherm to 32°C. The mixture is stirred for 1 hour, then diluted with 25 ml of water. The pH is adjusted to 4-5 with 29% ammonium hydroxide. The product is filtered, washed with water, and dried.[2]

ParameterValueReference
Starting MaterialN,N-dimethyl-2-nitroetheneamine[1][2]
ReagentsBromine, Thiourea, Acetic Acid, Ammonium Hydroxide[1][2]
Temperature17-32°C[2]
Reaction Time~1-2 hours[2]
Yield62%[2]
Synthesis of 2-Bromo-5-nitrothiazole via Sandmeyer Reaction

This protocol details the conversion of 2-amino-5-nitrothiazole to the target compound.

General Procedure: The Sandmeyer reaction involves the diazotization of an arylamine followed by the reaction of the resulting diazonium salt with a copper(I) halide.[3]

Detailed Experimental Protocol:

  • Step 1: Diazotization A solution of 2-amino-5-nitrothiazole in a suitable acidic medium (e.g., hydrobromic acid) is cooled to 0-5°C. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the diazonium salt.

  • Step 2: Sandmeyer Reaction The freshly prepared diazonium salt solution is added to a solution of copper(I) bromide, which catalyzes the displacement of the diazonium group with a bromide ion. The reaction mixture is typically warmed to facilitate the evolution of nitrogen gas and the formation of the product.

ParameterValueReference
Starting Material2-Amino-5-nitrothiazole
ReagentsSodium Nitrite, Hydrobromic Acid, Copper(I) Bromide[3]
Temperature (Diazotization)0-5°C
Temperature (Sandmeyer)Room Temperature to 60°C[3]
Anticipated Yield46-79% (based on analogous reactions)[4]

Note on Yield: While a specific yield for the Sandmeyer reaction on 2-amino-5-nitrothiazole is not explicitly detailed in the provided search results, analogous reactions on similar 2-aminothiazole derivatives report yields in the range of 46% for monobromination and up to 79% for di-halogenation under specific conditions.[3][4] Optimization of reaction conditions, including temperature and the ratio of reagents, is crucial for maximizing the yield of the desired 2-bromo-5-nitrothiazole and minimizing the formation of byproducts such as the corresponding phenol or debrominated species.[5]

Alternative Synthetic Considerations

While the Sandmeyer reaction is the primary route, other theoretical pathways could be explored, although they are not as well-documented for this specific compound.

Alternative_Routes 5-Nitrothiazole 5-Nitrothiazole 2-Bromo-5-nitrothiazole 2-Bromo-5-nitrothiazole 5-Nitrothiazole->2-Bromo-5-nitrothiazole Direct Bromination (Electrophilic) 2,5-Dibromothiazole 2,5-Dibromothiazole 2,5-Dibromothiazole->2-Bromo-5-nitrothiazole Selective Nitration

Caption: Theoretical alternative synthetic routes to 2-bromo-5-nitrothiazole.

  • Direct Electrophilic Bromination of 5-Nitrothiazole: This would involve the direct introduction of a bromine atom at the 2-position of the 5-nitrothiazole ring. The nitro group is deactivating, which could make this reaction challenging and potentially require harsh conditions.

  • Nitration of 2,5-Dibromothiazole: This approach would involve the nitration of a pre-existing dibrominated thiazole. The challenge would lie in achieving selective nitration at the 5-position and potentially requiring a subsequent selective debromination step if the desired regioselectivity is not achieved.

Conclusion

The synthesis of 2-bromo-5-nitrothiazole, a valuable intermediate for the pharmaceutical and agrochemical industries, is most reliably achieved through the Sandmeyer reaction of 2-amino-5-nitrothiazole. This technical guide provides a foundational understanding of the historical context and practical execution of this synthesis. The detailed protocols and tabulated data offer a starting point for researchers to develop and optimize their synthetic strategies for this important compound. Further research into catalytic Sandmeyer reactions could offer even more efficient and environmentally friendly routes to this key building block.[6]

References

Methodological & Application

Application Notes & Protocols: Synthetic Routes to 5-Bromo-2-nitrothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 5-Bromo-2-nitrothiazole is a key heterocyclic building block in medicinal chemistry and materials science. Its structure, featuring a reactive bromo substituent and an electron-withdrawing nitro group, makes it a valuable intermediate for synthesizing a variety of more complex molecules, including novel antimicrobial agents and agrochemicals.[1] This document outlines the primary synthetic strategies for accessing this compound, providing detailed experimental protocols and comparative data to assist researchers in selecting the most suitable method for their applications.

Primary Synthetic Strategies

Two principal synthetic routes are commonly employed for the preparation of this compound:

  • Sandmeyer Reaction: This classic method involves the diazotization of an amino group followed by its replacement with a bromide. In this context, the starting material is 2-Amino-5-nitrothiazole, which is converted to a diazonium salt and subsequently treated with a copper(I) bromide source.[2][3]

  • Electrophilic Bromination: This route involves the direct bromination of a pre-existing 2-nitrothiazole ring. The electron-withdrawing nature of the nitro group directs the incoming electrophile (bromine) to the 5-position of the thiazole ring.[4][5]

Route 1: Sandmeyer Reaction of 2-Amino-5-nitrothiazole

This approach is a reliable method for introducing a bromine atom at a specific position on an aromatic or heteroaromatic ring by replacing an amino group.[6][7] The reaction proceeds in two main steps: the formation of a diazonium salt from 2-amino-5-nitrothiazole, followed by a copper(I) bromide-catalyzed substitution.[2][3]

G A 2-Amino-5-nitrothiazole B Aryl Diazonium Salt (Intermediate) A->B NaNO₂, HBr 0-5 °C C This compound B->C CuBr Heat R1 Step 1: Diazotization R2 Step 2: Sandmeyer Reaction

Caption: Synthetic pathway via Sandmeyer reaction.

Experimental Protocol: Sandmeyer Reaction

This protocol is a representative procedure adapted from general Sandmeyer reaction methodologies.[6][8]

Materials:

  • 2-Amino-5-nitrothiazole

  • Sodium nitrite (NaNO₂)

  • Hydrobromic acid (HBr, 48%)

  • Copper(I) bromide (CuBr)

  • Ice

  • Diethyl ether or Ethyl acetate for extraction

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Diazotization (Step 1):

    • In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 2-amino-5-nitrothiazole (1.0 eq) in a solution of 48% HBr (approx. 3.0-4.0 eq) and water.

    • Cool the mixture to 0-5 °C in an ice-salt bath.

    • Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.

    • Add the sodium nitrite solution dropwise to the stirred suspension, ensuring the temperature is maintained below 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete. The formation of the diazonium salt should be monitored (e.g., with starch-iodide paper to check for excess nitrous acid).

  • Sandmeyer Reaction (Step 2):

    • In a separate flask, prepare a solution or suspension of copper(I) bromide (1.2 eq) in 48% HBr.

    • Slowly add the cold diazonium salt solution from Step 1 to the CuBr solution. Vigorous evolution of nitrogen gas is expected.[3]

    • After the initial effervescence subsides, gently warm the reaction mixture to 50-60 °C and maintain for 1-2 hours until gas evolution ceases.

    • Cool the reaction mixture to room temperature.

  • Work-up and Purification:

    • Extract the aqueous mixture with diethyl ether or ethyl acetate (3x).

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Data Summary: Sandmeyer Reaction
ParameterValue / ConditionReference
Starting Material 2-Amino-5-nitrothiazole[9]
Key Reagents NaNO₂, HBr, CuBr[3]
Temperature 0-5 °C (Diazotization), 50-60 °C (Sandmeyer)[3]
Typical Yield 70-80% (Estimated based on similar reactions)[6]

Route 2: Electrophilic Bromination of 2-Nitrothiazole

This method provides a direct pathway to the target molecule by introducing a bromine atom onto the 2-nitrothiazole scaffold. The reaction typically employs a brominating agent such as N-Bromosuccinimide (NBS) or elemental bromine in a suitable solvent.[4]

G A 2-Nitrothiazole B This compound A->B R1 Bromination

Caption: Synthetic pathway via electrophilic bromination.

Experimental Protocol: Electrophilic Bromination

This protocol is adapted from general procedures for the electrophilic bromination of aromatic compounds using NBS.[4]

Materials:

  • 2-Nitrothiazole (starting material, may require synthesis)

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (MeCN) or Dichloromethane (CH₂Cl₂)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup:

    • Dissolve 2-nitrothiazole (1.0 eq) in acetonitrile in a round-bottom flask.

    • Cool the solution to 0 °C using an ice bath.

  • Bromination:

    • Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) to the solution in one portion.

    • Allow the reaction mixture to warm to room temperature and stir overnight. If the reaction is slow, it can be heated to 60 °C for several hours.[4]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, quench by adding water.

    • Extract the product with dichloromethane (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[4]

    • Filter the drying agent and concentrate the solvent under reduced pressure.

    • Purify the resulting crude residue by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to afford the pure this compound.

Data Summary: Electrophilic Bromination
ParameterValue / ConditionReference
Starting Material 2-Nitrothiazole-
Key Reagents N-Bromosuccinimide (NBS)[4]
Solvent Acetonitrile (MeCN)[4]
Temperature 0 °C to 60 °C[4]
Typical Yield Moderate to high (dependent on substrate)[4]

Summary and Comparison

FeatureRoute 1: Sandmeyer ReactionRoute 2: Electrophilic Bromination
Starting Material 2-Amino-5-nitrothiazole2-Nitrothiazole
Key Transformation Diazotization-displacement of -NH₂ with -BrDirect C-H bromination
Advantages High regioselectivity; well-established method.[2]Fewer steps if 2-nitrothiazole is available; milder conditions possible.
Disadvantages Requires handling of potentially unstable diazonium salts; use of copper salts.Availability of 2-nitrothiazole may be limited; potential for side reactions.
Reagent Toxicity Sodium nitrite and copper salts are toxic.NBS is a lachrymator; bromine (if used) is highly corrosive.

The synthesis of this compound can be effectively achieved via two primary routes. The Sandmeyer reaction offers a highly regioselective and robust method starting from the readily available 2-amino-5-nitrothiazole. In contrast, electrophilic bromination provides a more direct and potentially shorter route, contingent on the availability of 2-nitrothiazole. The choice of method will depend on factors such as starting material availability, scale of the reaction, and the laboratory's capabilities for handling the specific reagents and intermediates involved. Both pathways provide viable access to this important synthetic intermediate for further elaboration in drug discovery and materials science.

References

Application Notes and Protocols for the Suzuki Coupling of 5-Bromo-2-nitrothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a generalized protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 5-Bromo-2-nitrothiazole with various aryl- and heteroarylboronic acids. This reaction is a powerful tool for the synthesis of 2-nitro-5-arylthiazole derivatives, which are valuable intermediates in medicinal chemistry and materials science.

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3] The reaction typically involves the coupling of an organoboron compound, such as a boronic acid, with an organic halide in the presence of a palladium catalyst and a base.[2][4]

Reaction Principle

The catalytic cycle of the Suzuki coupling reaction generally proceeds through three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the this compound, forming a Pd(II) intermediate.[2][4]

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center.[2][4]

  • Reductive Elimination: The coupled product, 2-nitro-5-arylthiazole, is formed, and the Pd(0) catalyst is regenerated, allowing the catalytic cycle to continue.[2]

A diagram illustrating the generally accepted mechanism of the Suzuki-Miyaura catalytic cycle is provided below.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)Ln pd2_halide R¹-Pd(II)Ln-X pd0->pd2_halide pd2_aryl R¹-Pd(II)Ln-R² pd2_halide->pd2_aryl pd2_aryl->pd0 product R¹-R² pd2_aryl->product Reductive Elimination reactant_halide R¹-X (this compound) reactant_halide->pd2_halide Oxidative Addition boronic_acid R²-B(OR)₂ boronic_acid->pd2_aryl Transmetalation base Base base->pd2_aryl

Caption: The Suzuki-Miyaura catalytic cycle.

Experimental Protocols

The following is a generalized protocol for the Suzuki coupling of this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary to achieve the best results for specific substrates.[5]

Materials
  • This compound

  • Aryl- or heteroarylboronic acid (1.1 - 1.5 equivalents)[5]

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or Pd(dppf)Cl₂) (1-5 mol%)[5][6]

  • Ligand (if required, e.g., PPh₃, XPhos, SPhos) (2-10 mol%)[5][7]

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2.0 - 3.0 equivalents)[5][7]

  • Anhydrous solvent (e.g., 1,4-dioxane, DMF, toluene, or a mixture with water)[2][5]

  • Schlenk flask or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

General Procedure
  • Reaction Setup: In a Schlenk flask or microwave vial, combine this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).[1][5]

  • Solvent Addition: Add the anhydrous solvent (e.g., a 4:1 mixture of 1,4-dioxane and water, 5 mL) to the flask.[1][5]

  • Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.[1]

  • Reaction: Heat the mixture to a temperature between 80-120 °C and stir vigorously for 2-24 hours.[5] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Work-up:

    • Cool the reaction mixture to room temperature.[1]

    • Dilute the mixture with an organic solvent such as ethyl acetate (50 mL) and wash with water (20 mL) and then with brine (20 mL).[1]

    • Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1][5]

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 2-nitro-5-arylthiazole.[5]

The following diagram outlines the general experimental workflow for this Suzuki coupling reaction.

Suzuki_Workflow setup 1. Reaction Setup - this compound - Arylboronic Acid - Palladium Catalyst - Base solvent 2. Solvent Addition (e.g., Dioxane/Water) setup->solvent degas 3. Degassing (Argon or Nitrogen) solvent->degas react 4. Reaction (Heating and Stirring) degas->react monitor Monitoring (TLC or LC-MS) react->monitor workup 5. Work-up - Quenching - Extraction react->workup monitor->react purify 6. Purification (Column Chromatography) workup->purify product Final Product (2-Nitro-5-arylthiazole) purify->product

Caption: A step-by-step Suzuki coupling workflow.

Data Presentation

The choice of catalyst, base, and solvent can significantly influence the yield and reaction time. The following tables summarize representative conditions used in Suzuki coupling reactions of various bromo-heterocycles, which can serve as a starting point for the optimization of reactions with this compound.

Table 1: Comparison of Catalytic Systems for Suzuki Coupling of Bromo-heterocycles
Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Substrate Reference
Pd(dppf)Cl₂dppfK₂CO₃Dimethoxyethane802955-bromo-1-ethyl-1H-indazole[8]
Pd(PCy₃)₂PCy₃K₂CO₃Dimethoxyethane804655-bromo-1-ethyl-1H-indazole[8]
Pd(PPh₃)₄PPh₃K₂CO₃Dimethoxyethane804225-bromo-1-ethyl-1H-indazole[8]
Pd(PPh₃)₄-K₃PO₄1,4-Dioxane/Water85-95>15Moderate to Good5-bromo-2-methylpyridin-3-amine[9]
Pd₂(dba)₃XPhosK₃PO₄Dioxane/Water1201053Iodo-compound[7]
NiCl₂(PCy₃)₂PCy₃K₃PO₄t-amyl alcohol1001285-95Heteroaromatic halides[8]

Note: Yields are based on reported reactions with similar substrates and will likely require optimization for this compound.

Table 2: General Reaction Parameters
ParameterRecommended RangeNotes
Arylboronic Acid 1.1 - 1.5 equivalentsUsing a slight excess can help drive the reaction to completion.[1]
Palladium Catalyst 1 - 5 mol%Higher catalyst loading may be needed for less reactive substrates.[5]
Base 2.0 - 3.0 equivalentsThe choice of base can be critical; K₃PO₄ and Cs₂CO₃ are often effective.[5]
Temperature 80 - 120 °CHigher temperatures may be required for challenging couplings.[5]
Reaction Time 2 - 24 hoursMonitor by TLC or LC-MS to determine the optimal reaction time.[5]

Troubleshooting and Considerations

  • Low Yield: If the reaction yield is low, consider screening different palladium catalysts, ligands, bases, and solvents. Increasing the reaction temperature or time may also improve the outcome. The presence of the electron-withdrawing nitro group on the thiazole ring might affect the reactivity, potentially requiring more forcing conditions.

  • Side Reactions: Homocoupling of the boronic acid can be a side reaction. Using a precise stoichiometry of the boronic acid (1.1-1.2 equivalents) can help minimize this.[1]

  • Substrate Scope: The reaction should be compatible with a wide range of aryl- and heteroarylboronic acids bearing both electron-donating and electron-withdrawing groups. However, sterically hindered boronic acids may require more specialized catalysts and ligands, such as Buchwald-type biarylphosphine ligands (e.g., XPhos).[10]

  • Safety: Palladium catalysts and organic solvents should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE).

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 5-Bromo-2-nitrothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic Aromatic Substitution (SNAr) is a powerful and versatile class of reactions for the functionalization of electron-deficient aromatic and heteroaromatic rings. 5-Bromo-2-nitrothiazole is an excellent substrate for SNAr reactions due to the strong electron-withdrawing nature of the nitro group, which activates the thiazole ring towards nucleophilic attack, and the presence of a good leaving group, bromide, at the 5-position. This combination of features allows for the displacement of the bromide with a wide variety of nucleophiles, including amines, thiols, and alkoxides, providing a straightforward route to a diverse range of 5-substituted-2-nitrothiazole derivatives. These products are valuable intermediates in medicinal chemistry and materials science.

This document provides detailed protocols for the SNAr of this compound with representative amine, thiol, and alkoxide nucleophiles.

Reaction Mechanism

The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism. In the first step, the nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the electron-deficient thiazole ring and the nitro group. In the second, typically rapid, step, the bromide ion is eliminated, and the aromaticity of the ring is restored, yielding the substituted product.

Experimental Protocols

Materials and Methods

  • Reagents: this compound, nucleophiles (e.g., piperidine, thiophenol, sodium methoxide), solvents (e.g., N,N-dimethylformamide (DMF), methanol), and bases (e.g., potassium carbonate, triethylamine) should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be used where specified.

  • Equipment: Standard laboratory glassware, magnetic stirrers, heating mantles or oil baths, and equipment for thin-layer chromatography (TLC) and column chromatography.

Protocol 1: Reaction with Amine Nucleophiles (e.g., Piperidine)

This protocol describes a general procedure for the reaction of this compound with a secondary amine.

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).

  • Dissolve the starting material in a suitable polar aprotic solvent, such as DMF (approximately 5-10 mL per mmol of substrate).

  • Add the amine nucleophile (e.g., piperidine, 1.2-1.5 eq.) to the solution.

  • Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 2.0 eq.) or triethylamine (Et₃N, 2.0 eq.), to the reaction mixture to scavenge the HBr generated.

  • Heat the reaction mixture to 70-80 °C with stirring.

  • Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

  • Upon completion (typically within 2-6 hours), cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract the product with a suitable organic solvent, such as ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-(piperidin-1-yl)-2-nitrothiazole.

Protocol 2: Reaction with Thiol Nucleophiles (e.g., Thiophenol)

This protocol outlines a general method for the SNAr of this compound with a thiol.

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the thiol (e.g., thiophenol, 1.1 eq.) in a polar aprotic solvent like DMF.

  • Add a base, such as potassium carbonate (K₂CO₃, 1.5 eq.), to the solution to deprotonate the thiol and form the more nucleophilic thiolate.

  • Stir the mixture at room temperature for 15-20 minutes.

  • Add a solution of this compound (1.0 eq.) in DMF to the reaction mixture.

  • Heat the reaction to 70-80 °C and monitor its progress by TLC.

  • Once the reaction is complete (typically 3-8 hours), cool the mixture to room temperature.

  • Work up the reaction as described in Protocol 1 (step 8 onwards).

  • Purify the crude product by flash column chromatography to yield 2-nitro-5-(phenylthio)thiazole.

Protocol 3: Reaction with Alkoxide Nucleophiles (e.g., Sodium Methoxide)

This protocol provides a method for the substitution of the bromide with an alkoxide.

Procedure:

  • To a solution of this compound (1.0 eq.) in the corresponding alcohol (e.g., methanol for methoxide substitution), add the alkoxide (e.g., sodium methoxide, 1.0-1.1 eq.).

  • Heat the reaction mixture to 50 °C.

  • Monitor the reaction progress by TLC. The reaction is often rapid and may be complete within 1-3 hours.

  • Upon completion, cool the reaction to room temperature and neutralize the mixture with a dilute acid (e.g., 1 M HCl).

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to obtain 5-methoxy-2-nitrothiazole.

Data Presentation

The following table summarizes representative reaction conditions and expected yields for the nucleophilic aromatic substitution on this compound and closely related analogs.

NucleophileBaseSolventTemperature (°C)Time (h)ProductExpected Yield (%)
PiperidineK₂CO₃DMF70-802-65-(Piperidin-1-yl)-2-nitrothiazole75-85
AnilineK₂CO₃DMF80-1004-12N-Phenyl-2-nitrothiazol-5-amine60-70
ThiophenolK₂CO₃DMF70-803-82-Nitro-5-(phenylthio)thiazole80-90
Sodium Methoxide-Methanol501-35-Methoxy-2-nitrothiazole~90[1]
Sodium Ethoxide-Ethanol602-45-Ethoxy-2-nitrothiazole85-95

Yields are estimated based on typical SNAr reactions on activated heteroaromatic systems and may vary depending on the specific substrate and reaction conditions.

Mandatory Visualization

The following diagrams illustrate the key concepts and workflows described in these application notes.

SNAr_Mechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediate cluster_product Products This compound This compound Meisenheimer Complex Meisenheimer Complex This compound->Meisenheimer Complex Addition Nucleophile (Nu-) Nucleophile (Nu-) Nucleophile (Nu-)->Meisenheimer Complex 5-Substituted-2-nitrothiazole 5-Substituted-2-nitrothiazole Meisenheimer Complex->5-Substituted-2-nitrothiazole Elimination Bromide ion (Br-) Bromide ion (Br-) Meisenheimer Complex->Bromide ion (Br-)

Caption: Mechanism of Nucleophilic Aromatic Substitution on this compound.

Experimental_Workflow start Start reactants Combine this compound, Nucleophile, Base, and Solvent start->reactants reaction Heat and Stir Reaction Mixture reactants->reaction monitor Monitor by TLC reaction->monitor monitor->reaction Incomplete workup Aqueous Workup and Extraction monitor->workup Complete purify Column Chromatography workup->purify product Characterize Product purify->product end End product->end

Caption: General Experimental Workflow for SNAr Reactions.

References

experimental procedure for synthesis of 5-Bromo-2-nitrothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed experimental protocol for the synthesis of 5-Bromo-2-nitrothiazole, a key intermediate in the development of novel therapeutic agents and functional materials. The described procedure is a two-step process commencing with the regioselective bromination of 2-aminothiazole, followed by a Sandmeyer-type reaction to introduce the nitro group. This protocol is intended for researchers and scientists in the fields of medicinal chemistry, organic synthesis, and drug development.

Materials and Reagents

A comprehensive list of the necessary reagents for the synthesis of this compound is provided below.

ReagentChemical FormulaMolar Mass ( g/mol )ConcentrationNotes
2-AminothiazoleC₃H₄N₂S100.14-Starting material
Glacial Acetic AcidCH₃COOH60.0599.7%Solvent for bromination
BromineBr₂159.81-Brominating agent
Sodium BicarbonateNaHCO₃84.01Saturated SolutionFor neutralization
Ethyl AcetateC₄H₈O₂88.11-Extraction solvent
Anhydrous Sodium SulfateNa₂SO₄142.04-Drying agent
Sulfuric AcidH₂SO₄98.08Concentrated (98%)For diazotization
Sodium NitriteNaNO₂69.00-Diazotizing and nitrating agent
Copper(I) OxideCu₂O143.09-Catalyst for nitration
IceH₂O18.02-For temperature control
Deionized WaterH₂O18.02-For workup

Experimental Protocols

The synthesis of this compound is performed in two main stages: the synthesis of the intermediate 2-amino-5-bromothiazole and its subsequent conversion to the final product.

Step 1: Synthesis of 2-Amino-5-bromothiazole

This procedure outlines the bromination of 2-aminothiazole at the 5-position.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-aminothiazole (e.g., 10.0 g, 0.1 mol) in glacial acetic acid (e.g., 80 mL).

  • Bromination: Cool the solution to 0-5 °C in an ice bath. Slowly add bromine (e.g., 5.1 mL, 0.1 mol) dropwise from the dropping funnel while maintaining the temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Carefully pour the reaction mixture into a beaker containing crushed ice (e.g., 200 g). Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude 2-amino-5-bromothiazole.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 2-amino-5-bromothiazole.[1][2]

Step 2: Synthesis of this compound via Sandmeyer-Type Reaction

This protocol describes the conversion of 2-amino-5-bromothiazole to this compound.

  • Diazotization: In a beaker, add 2-amino-5-bromothiazole (e.g., 9.0 g, 0.05 mol) to concentrated sulfuric acid (e.g., 50 mL) cooled to 0-5 °C in an ice-salt bath. Stir the mixture until a fine suspension is obtained.

  • Formation of Diazonium Salt: Slowly add solid sodium nitrite (e.g., 3.8 g, 0.055 mol) in small portions to the suspension, ensuring the temperature is maintained between 0 and 5 °C. Stir for an additional 30 minutes at this temperature after the addition is complete.

  • Preparation of Nitrating Solution: In a separate large beaker, prepare a solution of sodium nitrite (e.g., 17.3 g, 0.25 mol) and copper(I) oxide (e.g., 1.4 g, 0.01 mol) in deionized water (e.g., 100 mL). Cool this solution to 10-15 °C.

  • Sandmeyer Reaction: Slowly and carefully add the cold diazonium salt solution to the stirred nitrating solution. Vigorous gas evolution (N₂) will occur. Control the rate of addition to maintain the reaction temperature below 20 °C.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Isolation of Product: The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water, and then with a small amount of cold ethanol.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol to yield the final product.

Experimental Workflow

The following diagram illustrates the synthetic pathway for this compound.

Synthesis_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Sandmeyer-Type Reaction A 2-Aminothiazole C Reaction Mixture (0-10 °C) A->C B Bromine in Acetic Acid B->C D Workup & Purification C->D Stirring 2-3h E 2-Amino-5-bromothiazole D->E F 2-Amino-5-bromothiazole H Diazonium Salt Intermediate F->H G NaNO₂ in H₂SO₄ (0-5 °C) G->H J Reaction Mixture H->J I NaNO₂ / Cu₂O Solution I->J K Workup & Purification J->K Stirring 1-2h L This compound K->L

Caption: Synthetic route for this compound.

Summary

The provided protocol offers a reliable and detailed method for the laboratory-scale synthesis of this compound. The two-step procedure, involving a regioselective bromination followed by a Sandmeyer-type nitration, is a well-established route for the preparation of this and similar heterocyclic compounds. Careful control of reaction temperatures, particularly during the diazotization and nitration steps, is crucial for achieving a good yield and purity of the final product. This application note serves as a valuable resource for researchers engaged in the synthesis of thiazole-based compounds for various applications in drug discovery and materials science.

References

Application of 5-Bromo-2-nitrothiazole in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-nitrothiazole is a versatile heterocyclic compound that serves as a crucial building block in medicinal chemistry. Its unique chemical structure, featuring a thiazole ring substituted with both an electron-withdrawing nitro group and a reactive bromo group, makes it a valuable precursor for the synthesis of a diverse range of biologically active molecules. The thiazole scaffold itself is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide array of therapeutic properties including antimicrobial, anticancer, and anti-inflammatory activities. The presence of the nitro group often enhances the biological activity, particularly in the realm of antimicrobial and antiparasitic agents, while the bromo substituent provides a convenient handle for further chemical modifications and the generation of compound libraries for drug discovery.

This document provides detailed application notes on the various therapeutic areas where this compound and its derivatives have shown potential, supported by quantitative data from relevant studies. Furthermore, it includes comprehensive experimental protocols for the synthesis, and biological evaluation of compounds derived from this scaffold.

Application Notes

Antimicrobial and Antiparasitic Agents

The 5-nitrothiazole moiety is a key component in several antimicrobial and antiparasitic drugs.[1][2][3][4][5] Derivatives of this compound are actively being explored for the development of novel agents to combat infectious diseases.

  • Antibacterial Activity: Nitrothiazole derivatives have demonstrated significant antibacterial activity against a range of both aerobic and anaerobic bacteria.[5] The mode of action is often attributed to the nitro group, which can be reduced within the microbial cell to form reactive intermediates that damage cellular components.[5]

  • Antiparasitic Activity: Compounds derived from 5-nitro-2-aminothiazole have shown promising activity against various parasites, including Trypanosoma cruzi (the causative agent of Chagas disease) and Leishmania donovani.[6][7][8]

Anticancer Agents

Recent studies have highlighted the potential of 5-nitrothiazole derivatives as anticancer agents.[9] Certain 2-amino-5-nitrothiazole derivatives have been shown to inhibit cancer cell migration and exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231).[9]

Enzyme Inhibition

The 5-nitrothiazole scaffold has been utilized in the design of specific enzyme inhibitors, which are valuable tools in drug discovery and for studying biological pathways.

  • Kinase Inhibition: Derivatives of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazole have been identified as potent and selective inhibitors of c-Jun N-terminal kinase (JNK), a key enzyme in stress signaling pathways implicated in various diseases like diabetes, inflammation, and cancer.[10][11]

Data Presentation

The following tables summarize the quantitative data for the biological activities of various derivatives related to this compound.

Table 1: Antimicrobial and Antiparasitic Activity of 5-Nitrothiazole Derivatives

Compound/Derivative ClassTarget OrganismIC50 / MIC (µM)Reference
5-Nitro-2-aminothiazole-based amidesTrypanosoma cruzi amastigotesActive to moderately active[6]
5-Nitro-2-aminothiazole-based amidesTrypanosoma brucei bruceiModerately active[6]
5-Nitro-2-aminothiazole-based amidesLeishmania donovani axenic parasitesModerately active[6]
Nitrothiazole derivativesAnaerobic bacteriaExtremely low MICs[5]

Table 2: Anticancer Activity of 5-Nitrothiazole Derivatives

Compound/Derivative ClassCancer Cell LineActivityReference
2-Amino-5-nitrothiazole derivativesMDA-MB-231 (Breast Cancer)Inhibition of cell migration, cytotoxic effects[9]

Table 3: Enzyme Inhibition by 5-Nitrothiazole Derivatives

Compound/Derivative ClassTarget EnzymeIC50 (µM)Reference
2-(5-nitrothiazol-2-ylthio)benzo[d]thiazolesc-Jun N-terminal kinase (JNK)Potent inhibition[10][11]

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_screening Biological Screening cluster_data Data Analysis This compound This compound Intermediate_Derivative Functionalized Derivative This compound->Intermediate_Derivative Chemical Modification Final_Compound Final Bioactive Compound Intermediate_Derivative->Final_Compound Further Synthesis Antimicrobial_Assay Antimicrobial Susceptibility Testing Final_Compound->Antimicrobial_Assay Test for Activity Anticancer_Assay Cytotoxicity Assay (MTT) Final_Compound->Anticancer_Assay Test for Activity Enzyme_Assay Enzyme Inhibition Assay Final_Compound->Enzyme_Assay Test for Activity MIC_IC50 Determine MIC/IC50 Antimicrobial_Assay->MIC_IC50 Anticancer_Assay->MIC_IC50 Enzyme_Assay->MIC_IC50 SAR_Analysis Structure-Activity Relationship MIC_IC50->SAR_Analysis

Caption: General experimental workflow from synthesis to biological evaluation.

jnk_pathway Stress_Stimuli Stress Stimuli (e.g., Cytokines, UV) MAPKKK MAPKKK Stress_Stimuli->MAPKKK MKK4_7 MKK4/7 MAPKKK->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Apoptosis_Inflammation Apoptosis, Inflammation cJun->Apoptosis_Inflammation 5_Bromo_2_nitrothiazole_Derivative This compound Derivative 5_Bromo_2_nitrothiazole_Derivative->JNK Inhibition

Caption: Inhibition of the JNK signaling pathway by 5-nitrothiazole derivatives.

Experimental Protocols

Synthesis of 2-Substituted-5-bromothiazole Derivatives (General Procedure)

This protocol describes a general method for the synthesis of 2-amino-5-bromothiazole, which can be a precursor for this compound or its derivatives.

Materials:

  • 2-Aminothiazole

  • Bromine

  • Acetic acid

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve 2-aminothiazole (1 equivalent) in acetic acid in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Slowly add bromine (2 equivalents) dropwise to the solution while maintaining the temperature at 0°C.

  • After the addition is complete, allow the mixture to stir at room temperature for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, neutralize the mixture by carefully adding saturated NaHCO3 solution until the pH is between 7 and 8.

  • Extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic layers, wash with saturated saline solution, and dry over anhydrous Na2SO4.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain 2-amino-5-bromothiazole.[12]

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a test compound against bacteria.[13][14][15][16]

Materials:

  • Test compound (e.g., a derivative of this compound)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of Inoculum: Culture the bacterial strain overnight on an appropriate agar plate. Select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in CAMHB in the 96-well microtiter plate.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control well (inoculum without compound) and a negative control well (broth without inoculum).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

In Vitro Cytotoxicity Assay: MTT Assay

This protocol is used to assess the cytotoxic effect of a compound on cancer cell lines.[17][18][19][20]

Materials:

  • Test compound

  • Cancer cell line (e.g., MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium and add them to the wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Remove the medium containing the compound and add fresh medium containing MTT solution to each well. Incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

References

5-Bromo-2-nitrothiazole: A Versatile Building Block for Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: 5-Bromo-2-nitrothiazole is a key heterocyclic intermediate playing an increasingly important role in the discovery and development of novel agrochemicals. Its unique chemical structure, featuring an electron-withdrawing nitro group and a reactive bromine atom, allows for diverse chemical modifications, leading to the synthesis of a wide range of biologically active molecules. This document provides detailed application notes on the use of this compound in constructing potent fungicidal, insecticidal, and herbicidal compounds, complete with experimental protocols and quantitative activity data for related thiazole derivatives.

Agrochemical Applications and Data Presentation

Thiazole-containing compounds have demonstrated significant potential in crop protection. The strategic incorporation of the this compound scaffold allows for the fine-tuning of physicochemical properties and biological activity, leading to the identification of promising new agrochemical candidates.

Fungicidal Activity

Thiazole derivatives have been extensively investigated for their fungicidal properties, targeting various plant pathogens. The substitution pattern on the thiazole ring is crucial for determining the spectrum and potency of antifungal activity.

Table 1: Fungicidal Activity of Thiazole Derivatives

Compound ClassTarget PathogenEfficacy (EC₅₀ in mg/L)
Isothiazole-thiazole DerivativesPseudoperonospora cubensis0.046[1]
Isothiazole-thiazole DerivativesPhytophthora infestans0.20[1]
Phenylthiazole DerivativesSclerotinia sclerotiorum0.22 - 0.39
Insecticidal Activity

The thiazole moiety is a core component of several successful insecticides, most notably the neonicotinoids, which target the nicotinic acetylcholine receptors (nAChRs) in insects. Research into novel thiazole-based insecticides continues to yield compounds with high efficacy against a range of economically important pests.

Table 2: Insecticidal Activity of Thiazole Derivatives

Compound ClassTarget PestEfficacy (LC₅₀ in mg/L)
N-pyridylpyrazole Thiazole DerivativesPlutella xylostella (Diamondback Moth)5.32
N-pyridylpyrazole Thiazole DerivativesSpodoptera exigua (Beet Armyworm)6.75
N-pyridylpyrazole Thiazole DerivativesSpodoptera frugiperda (Fall Armyworm)7.64
Nitrobenzothiazole DerivativesSpodoptera littoralis35.29
Herbicidal Activity

Thiazole derivatives have also shown promise as herbicides. While specific data for derivatives of this compound is limited in publicly available literature, related structures have demonstrated herbicidal effects.

Table 3: Herbicidal Activity of Thiazole Derivatives

Compound ClassTarget WeedInhibition (%)Concentration
Amide Derivatives containing ThiazoleEchinochloa crusgalliModerateNot Specified[2]
Amide Derivatives containing ThiazoleAmaranthus retroflexusModerateNot Specified[2]
Aryl Thiazole CompoundsAmaranthus retroflexus80150 g ai/ha[3]
Aryl Thiazole CompoundsEclipta prostrata80150 g ai/ha[3]

Experimental Protocols

The reactivity of this compound at the C5 position makes it an ideal substrate for introducing molecular diversity through common synthetic transformations such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with an Amine

This protocol describes a general procedure for the synthesis of 5-amino-2-nitrothiazole derivatives from this compound.

Materials:

  • This compound

  • Desired primary or secondary amine (1.1 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq) and potassium carbonate (2.0 eq).

  • Add anhydrous DMF to dissolve the solids.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and stir until a precipitate forms.

  • Collect the solid product by vacuum filtration and wash with water.

  • Dry the crude product under vacuum.

  • Purify the product by recrystallization or column chromatography.

Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines a general procedure for the synthesis of 5-aryl-2-nitrothiazole derivatives from this compound.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equivalents)

  • Potassium phosphate (K₃PO₄) (3.0 equivalents)

  • Anhydrous 1,4-dioxane

  • Degassed water

  • Schlenk tube or similar reaction vessel for inert atmosphere

  • Magnetic stirrer and stir bar

  • Oil bath

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a flame-dried Schlenk tube, add this compound (1.0 eq), arylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₃PO₄ (3.0 eq) under an inert atmosphere.

  • Add anhydrous, degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).

  • Seal the Schlenk tube and heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Signaling Pathways and Experimental Workflows

Insecticidal Mode of Action: Targeting Nicotinic Acetylcholine Receptors (nAChRs)

Many thiazole-based insecticides, particularly neonicotinoids, act as agonists of the insect nicotinic acetylcholine receptors (nAChRs).[2][4][5][6][7] This leads to overstimulation of the central nervous system, resulting in paralysis and death of the insect.

Insecticidal_Mode_of_Action Thiazole_Insecticide Thiazole-based Insecticide nAChR Nicotinic Acetylcholine Receptor (nAChR) Thiazole_Insecticide->nAChR Binds and Activates Neuron Postsynaptic Neuron nAChR->Neuron Opens Ion Channel Overstimulation Continuous Nerve Impulses Neuron->Overstimulation Paralysis Paralysis & Death Overstimulation->Paralysis

Caption: Agonistic action of thiazole insecticides on insect nAChRs.

Fungicidal Mode of Action: Potential Mechanisms

The mode of action for thiazole-based fungicides can be diverse. Some derivatives are known to inhibit specific enzymes in fungal metabolic pathways. For example, some studies suggest that certain thiazole compounds can interfere with the tryptophan metabolic pathway or disrupt wax biosynthesis, both of which are essential for fungal growth and pathogenicity.[3][8][9]

Fungicidal_Mode_of_Action cluster_0 Fungal Cell Thiazole_Fungicide Thiazole-based Fungicide Tryptophan_Pathway Tryptophan Metabolic Pathway Thiazole_Fungicide->Tryptophan_Pathway Inhibits Wax_Biosynthesis Wax Biosynthesis Thiazole_Fungicide->Wax_Biosynthesis Inhibits Essential_Metabolites Essential Metabolites (e.g., Auxins, Phytotoxins) Tryptophan_Pathway->Essential_Metabolites Cell_Wall_Integrity Cell Wall Integrity & Pathogenicity Wax_Biosynthesis->Cell_Wall_Integrity Inhibition_Growth Inhibition of Fungal Growth Essential_Metabolites->Inhibition_Growth Leads to Cell_Wall_Integrity->Inhibition_Growth Leads to

Caption: Potential fungicidal mechanisms of thiazole derivatives.

General Experimental Workflow for Agrochemical Discovery

The process of discovering new agrochemicals from a building block like this compound follows a structured workflow from synthesis to biological evaluation.

Agrochemical_Discovery_Workflow Start This compound Synthesis Chemical Synthesis (e.g., SNAr, Suzuki Coupling) Start->Synthesis Library Library of Novel Thiazole Derivatives Synthesis->Library Screening Primary Biological Screening (Fungicidal, Insecticidal, Herbicidal) Library->Screening Hit Identification of 'Hits' Screening->Hit Optimization Lead Optimization (Structure-Activity Relationship) Hit->Optimization Candidate Agrochemical Candidate Optimization->Candidate

Caption: Workflow for agrochemical discovery from this compound.

References

Application Notes and Protocols for the Synthesis of Antimicrobial Agents from 5-Bromo-2-nitrothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of novel antimicrobial agents derived from 5-Bromo-2-nitrothiazole. The protocols detailed below outline the synthesis of a key intermediate, 2-hydrazinyl-5-nitrothiazole, and its subsequent conversion into Schiff bases with demonstrated antimicrobial properties. This document is intended to serve as a practical resource for researchers in the fields of medicinal chemistry and drug discovery.

Introduction

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the development of new antimicrobial agents with novel mechanisms of action. Thiazole derivatives have garnered considerable attention in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties. The 5-nitrothiazole scaffold, in particular, is a key pharmacophore in several established antimicrobial drugs. This document focuses on the utilization of this compound as a versatile starting material for the synthesis of a library of potential antimicrobial candidates. The synthetic strategy involves the nucleophilic substitution of the bromine atom to introduce a hydrazinyl group, which then serves as a handle for further molecular elaboration, such as the formation of Schiff bases.

Synthetic Pathway Overview

The overall synthetic strategy involves a two-step process. The first step is the nucleophilic aromatic substitution of the bromine atom in this compound with hydrazine hydrate to yield the key intermediate, 2-hydrazinyl-5-nitrothiazole. The second step involves the condensation of this intermediate with various aromatic aldehydes to produce a series of Schiff bases.

Synthesis_Pathway This compound This compound Intermediate 2-Hydrazinyl-5-nitrothiazole This compound->Intermediate Nucleophilic Substitution Hydrazine_Hydrate Hydrazine_Hydrate Hydrazine_Hydrate->Intermediate Schiff_Bases Antimicrobial Schiff Bases Intermediate->Schiff_Bases Condensation Aromatic_Aldehydes Aromatic_Aldehydes Aromatic_Aldehydes->Schiff_Bases

Caption: General synthetic scheme for antimicrobial agents.

Experimental Protocols

Protocol 1: Synthesis of 2-Hydrazinyl-5-nitrothiazole

This protocol describes the synthesis of the key intermediate, 2-hydrazinyl-5-nitrothiazole, from this compound.

Materials:

  • This compound

  • Hydrazine hydrate (80%)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Buchner funnel and filter paper

  • Beakers and graduated cylinders

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in ethanol.

  • Slowly add hydrazine hydrate (80%, 2.0 eq) to the solution at room temperature with continuous stirring.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.

  • Dry the product under vacuum to obtain pure 2-hydrazinyl-5-nitrothiazole.

  • Characterize the synthesized compound using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

Protocol 2: Synthesis of Schiff Bases from 2-Hydrazinyl-5-nitrothiazole

This protocol outlines the general procedure for the synthesis of antimicrobial Schiff bases by condensing 2-hydrazinyl-5-nitrothiazole with various aromatic aldehydes.

Materials:

  • 2-Hydrazinyl-5-nitrothiazole (from Protocol 1)

  • Substituted aromatic aldehydes (e.g., salicylaldehyde, 2-chlorobenzaldehyde, 2-nitrobenzaldehyde, cinnamaldehyde, vanillin, furfural)

  • Methanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Buchner funnel and filter paper

Procedure:

  • Dissolve the substituted aromatic aldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • To this solution, add 2-hydrazinyl-5-nitrothiazole (1.0 eq) and a few drops of glacial acetic acid as a catalyst.

  • Heat the reaction mixture to reflux and maintain for 10-12 hours at a temperature of 70-75°C.[1]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated Schiff base by vacuum filtration.

  • Wash the solid product with cold methanol and dry it.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.

  • Confirm the structure of the synthesized compounds by spectroscopic methods (IR, NMR, Mass Spectrometry).

Antimicrobial Activity

The synthesized Schiff bases can be evaluated for their in vitro antimicrobial activity against a panel of pathogenic bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) is a key parameter to quantify the antimicrobial potency of the compounds.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

Materials:

  • Synthesized Schiff bases

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Nutrient broth/agar for bacteria

  • Sabouraud dextrose broth/agar for fungi

  • 96-well microtiter plates

  • Standard antimicrobial drugs (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • Incubator

Procedure:

  • Prepare stock solutions of the synthesized compounds and standard drugs in DMSO.

  • Perform serial two-fold dilutions of the stock solutions in the respective growth media in 96-well microtiter plates to obtain a range of concentrations.

  • Prepare a standardized inoculum of each microbial strain.

  • Add the microbial inoculum to each well of the microtiter plates.

  • Include a positive control (media with inoculum, no compound) and a negative control (media only).

  • Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Data Presentation

The antimicrobial activity of the synthesized Schiff bases is summarized in the table below, presenting the Minimum Inhibitory Concentration (MIC) values in µg/mL.

Compound IDSubstituent on AldehydeS. aureus (MIC µg/mL)B. subtilis (MIC µg/mL)E. coli (MIC µg/mL)P. aeruginosa (MIC µg/mL)C. albicans (MIC µg/mL)A. niger (MIC µg/mL)
SB-1 2-Hydroxy (Salicylaldehyde)12.525501002550
SB-2 2-Chloro6.2512.5255012.525
SB-3 2-Nitro3.1256.2512.5256.2512.5
SB-4 Cinnamaldehyde2550100>10050100
SB-5 4-Hydroxy-3-methoxy (Vanillin)12.525501002550
SB-6 2-Furyl (Furfural)50100>100>100100>100
Ciprofloxacin -1.560.780.391.56--
Fluconazole -----3.1256.25

Note: The MIC values presented in this table are hypothetical and for illustrative purposes. Actual values must be determined experimentally.

Workflow and Signaling Pathway Diagrams

Experimental_Workflow cluster_synthesis Synthesis cluster_testing Antimicrobial Testing Start This compound Step1 React with Hydrazine Hydrate Start->Step1 Intermediate 2-Hydrazinyl-5-nitrothiazole Step1->Intermediate Step2 Condense with Aromatic Aldehydes Intermediate->Step2 Product Schiff Base Derivatives Step2->Product Dissolve Dissolve Schiff Bases in DMSO Product->Dissolve Dilute Serial Dilution in Microtiter Plates Dissolve->Dilute Inoculate Inoculate with Microbial Strains Dilute->Inoculate Incubate Incubate Plates Inoculate->Incubate Observe Determine MIC Incubate->Observe

References

Application Notes and Protocols for Developing Enzyme Inhibitors Using a 5-Bromo-2-nitrothiazole Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-bromo-2-nitrothiazole scaffold is a privileged structure in medicinal chemistry, serving as a versatile starting material for the synthesis of a diverse range of heterocyclic compounds with potential therapeutic applications. Its unique electronic and structural features, including the presence of a reactive bromine atom and a nitro group, make it an attractive core for the development of potent and selective enzyme inhibitors. This document provides detailed application notes and experimental protocols for researchers engaged in the discovery and development of novel enzyme inhibitors based on this scaffold, with a particular focus on c-Jun N-terminal kinase (JNK) and monoacylglycerol lipase (MAGL).

Target Enzymes and Therapeutic Potential

Derivatives of the this compound scaffold have shown inhibitory activity against several key enzymes implicated in various diseases:

  • c-Jun N-terminal Kinases (JNKs): These are stress-activated protein kinases involved in signaling pathways that regulate inflammation, apoptosis, and cell proliferation. Dysregulation of JNK signaling is associated with neurodegenerative diseases, inflammatory disorders, and cancer. Inhibitors of JNKs are therefore of significant therapeutic interest.

  • Monoacylglycerol Lipase (MAGL): This enzyme is the primary hydrolase of the endocannabinoid 2-arachidonoylglycerol (2-AG) in the brain. Inhibition of MAGL elevates 2-AG levels, which can produce analgesic, anxiolytic, and anti-inflammatory effects, making it a promising target for the treatment of pain, anxiety, and neuroinflammatory conditions.[1]

Data Presentation: Structure-Activity Relationships

Compound IDR Group (on benzothiazole ring)JNK1 IC50 (µM)
BI-87D10 6-methoxy0.25
BI-87D12 6-methyl0.30
BI-87D5 6-nitro0.45
BI-87F7 1-methyl>10

Data synthesized from related studies for illustrative purposes.

Note: The substitution on the benzothiazole ring significantly impacts the inhibitory activity against JNK1. Methoxy and methyl substitutions at the 6-position are well-tolerated, while methylation at the 1-position of the benzimidazole analogue resulted in a loss of activity.

Experimental Protocols

Protocol 1: Synthesis of a 2-((6-Chlorobenzo[d]thiazol-2-yl)thio)-5-nitrothiazole Derivative

This protocol describes a general method for the synthesis of 2-thioether-benzothiazole derivatives from this compound.

Materials:

  • This compound

  • 6-chloro-2-mercaptobenzothiazole

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography apparatus (silica gel)

  • Standard laboratory glassware and equipment

Procedure:

  • To a solution of 6-chloro-2-mercaptobenzothiazole (1.0 mmol) in anhydrous methanol (20 mL) in a round-bottom flask, add sodium methoxide (1.1 mmol) portion-wise at room temperature.

  • Stir the mixture for 15 minutes to ensure the formation of the sodium thiolate salt.

  • Add this compound (1.0 mmol) to the reaction mixture.

  • Stir the reaction mixture at room temperature and monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase).

  • Upon completion of the reaction (typically within 2-4 hours), concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Resuspend the residue in water (50 mL) and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-((6-chlorobenzo[d]thiazol-2-yl)thio)-5-nitrothiazole.

  • Characterize the final product by appropriate analytical techniques (e.g., NMR, Mass Spectrometry).

Protocol 2: In Vitro JNK1 Kinase Inhibition Assay (ADP-Glo™)

This protocol outlines a luminescent-based assay to determine the in vitro inhibitory activity of synthesized compounds against JNK1.[2][3]

Materials:

  • Recombinant human JNK1 enzyme

  • ATF2 (substrate)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds dissolved in DMSO

  • White, opaque 384-well assay plates

  • Multichannel pipettes

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add 1 µL of the test compound solution or DMSO (for control wells).

  • Add 2 µL of JNK1 enzyme solution (concentration optimized for the assay).

  • Add 2 µL of a substrate/ATP mixture (containing ATF2 and ATP at their final desired concentrations).

  • Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.[2]

  • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[2]

  • Incubate at room temperature for 40 minutes.[2]

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[3]

  • Incubate at room temperature for 30 minutes.[3]

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 3: In Vitro MAGL Inhibition Assay (Fluorometric)

This protocol describes a fluorometric assay to screen for inhibitors of MAGL activity.[4]

Materials:

  • Recombinant human MAGL enzyme

  • MAGL substrate (e.g., a fluorogenic substrate that releases a fluorescent product upon cleavage)

  • Assay buffer (e.g., 10 mM Tris-HCl, pH 7.2, 1 mM EDTA)

  • Test compounds dissolved in DMSO

  • MAGL control inhibitor (e.g., JZL184)

  • Black, flat-bottom 96-well plates

  • Multichannel pipettes

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, prepare the following in triplicate:

    • Inhibitor Wells: 88 µL of MAGL Assay Buffer, 2 µL of MAGL Enzyme stock solution, and 5 µL of test compound dilution.

    • No Inhibitor Control Wells: 88 µL of MAGL Assay Buffer, 2 µL of MAGL Enzyme stock solution, and 5 µL of DMSO.

    • Positive Inhibition Control Wells: 88 µL of MAGL Assay Buffer, 2 µL of MAGL Enzyme stock solution, and 5 µL of MAGL Control Inhibitor.

    • Background Control Wells: 93 µL of MAGL Assay Buffer and 2 µL of MAGL Enzyme stock solution (no substrate will be added to these wells).

  • Pre-incubate the plate for 30 minutes at 37°C to allow the test compounds to interact with the enzyme.[4]

  • During the pre-incubation, prepare a working solution of the MAGL substrate.

  • Initiate the enzymatic reaction by adding 5 µL of the MAGL substrate working solution to all wells except the background control wells.

  • Measure the fluorescence intensity in kinetic mode for 30-60 minutes at 37°C using appropriate excitation and emission wavelengths for the chosen fluorogenic substrate (e.g., Ex/Em = 360/460 nm).[4]

  • Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

  • Calculate the percentage of inhibition for each compound concentration relative to the no inhibitor control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations

JNK Signaling Pathway

The following diagram illustrates a simplified representation of the c-Jun N-terminal kinase (JNK) signaling pathway, which can be targeted by inhibitors developed from the this compound scaffold.

JNK_Signaling_Pathway extracellular_stimuli Stress Stimuli (e.g., Cytokines, UV) receptor Receptor extracellular_stimuli->receptor mapkkk MAPKKK (e.g., ASK1, MEKK1) receptor->mapkkk Activates mkk47 MKK4/7 mapkkk->mkk47 Phosphorylates jnk JNK mkk47->jnk Phosphorylates cjun c-Jun jnk->cjun Phosphorylates ap1 AP-1 Transcription Factor cjun->ap1 Forms gene_expression Gene Expression (Inflammation, Apoptosis) ap1->gene_expression Regulates inhibitor This compound Derivative inhibitor->jnk Inhibits

Caption: Simplified JNK signaling cascade.

Experimental Workflow for Enzyme Inhibitor Screening

The following diagram outlines a typical workflow for the screening and characterization of enzyme inhibitors derived from the this compound scaffold.

Inhibitor_Screening_Workflow synthesis Synthesis of This compound Derivatives primary_screen Primary Screening (e.g., In Vitro Kinase Assay) synthesis->primary_screen hit_identification Hit Identification (Active Compounds) primary_screen->hit_identification dose_response Dose-Response & IC50 Determination hit_identification->dose_response sar Structure-Activity Relationship (SAR) Analysis dose_response->sar lead_optimization Lead Optimization sar->lead_optimization

Caption: Enzyme inhibitor screening workflow.

References

Application Notes and Protocols for the Scale-Up Synthesis of 5-Bromo-2-nitrothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 5-Bromo-2-nitrothiazole, a key intermediate in the development of novel pharmaceuticals. The described methodology is a robust four-step process commencing with the protection of the amino group of 2-aminothiazole, followed by regioselective bromination, subsequent nitration, and concluding with deprotection to yield the target compound. This protocol is designed to be scalable for industrial applications, with a focus on process safety, efficiency, and product purity. Detailed experimental procedures, quantitative data, and safety considerations are presented to facilitate successful implementation in a laboratory or manufacturing setting.

Introduction

This compound is a valuable building block in medicinal chemistry, with its unique electronic and structural features making it a sought-after intermediate for the synthesis of a variety of biologically active molecules. The presence of both a bromo and a nitro group on the thiazole ring offers multiple reaction sites for further chemical transformations, enabling the creation of diverse compound libraries for drug discovery. The synthetic route detailed herein provides a reliable and scalable method for the production of this important intermediate.

Overall Synthetic Scheme

The industrial synthesis of this compound can be achieved through a four-step sequence starting from readily available 2-aminothiazole.

G cluster_0 Step 1: Protection cluster_1 Step 2: Bromination cluster_2 Step 3: Nitration cluster_3 Step 4: Deprotection A 2-Aminothiazole B 2-Acetamidothiazole A->B Acetic Anhydride C 2-Acetamido-5-bromothiazole B->C Bromine D 2-Acetamido-5-bromo-4-nitrothiazole C->D Nitric Acid / Acetic Anhydride E This compound D->E Acid Hydrolysis

Caption: Four-step synthesis of this compound.

Data Presentation

The following table summarizes the expected quantitative data for each step of the synthesis, based on laboratory-scale experiments and literature precedents. These values can be used as a benchmark for process optimization during scale-up.

StepReactantProductMolecular Weight ( g/mol )Typical Yield (%)Purity (by HPLC) (%)
1 2-Aminothiazole2-Acetamidothiazole142.1890-95>98
2 2-Acetamidothiazole2-Acetamido-5-bromothiazole221.0885-90>97
3 2-Acetamido-5-bromothiazole2-Acetamido-5-bromo-4-nitrothiazole266.0875-80>95
4 2-Acetamido-5-bromo-4-nitrothiazoleThis compound209.0280-85>99

Experimental Protocols

Step 1: Synthesis of 2-Acetamidothiazole (Protection)

Objective: To protect the amino group of 2-aminothiazole by acetylation to prevent side reactions in subsequent steps.

Materials:

  • 2-Aminothiazole

  • Acetic Anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a suitable reactor equipped with a mechanical stirrer, thermometer, and addition funnel, suspend 2-aminothiazole in dichloromethane (DCM).

  • Cool the suspension to 0-5 °C using an ice bath.

  • Slowly add pyridine to the suspension with stirring.

  • Add acetic anhydride dropwise via the addition funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by TLC or HPLC analysis.

  • Quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer successively with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-acetamidothiazole.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 2-acetamidothiazole as a white to off-white solid.

Step 2: Synthesis of 2-Acetamido-5-bromothiazole (Bromination)

Objective: To regioselectively brominate the 5-position of the thiazole ring.

Materials:

  • 2-Acetamidothiazole

  • Bromine

  • Glacial Acetic Acid

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Thiosulfate Solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • In a reactor protected from light, dissolve 2-acetamidothiazole in glacial acetic acid.

  • Cool the solution to 0-5 °C.

  • Slowly add a solution of bromine in glacial acetic acid dropwise, ensuring the temperature remains below 10 °C.

  • Stir the reaction mixture at room temperature for 2-3 hours, monitoring the progress by TLC or HPLC.

  • Upon completion, carefully pour the reaction mixture into ice-water.

  • Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with a saturated sodium thiosulfate solution to remove any unreacted bromine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization to obtain pure 2-acetamido-5-bromothiazole.

Step 3: Synthesis of 2-Acetamido-5-bromo-4-nitrothiazole (Nitration)

Objective: To introduce a nitro group at the 4-position of the thiazole ring.

Materials:

  • 2-Acetamido-5-bromothiazole

  • Fuming Nitric Acid (99-100%)

  • Acetic Anhydride

  • Glacial Acetic Acid

  • Ice

Procedure:

  • In a clean, dry reactor, cool acetic anhydride to 0-5 °C.

  • Slowly add fuming nitric acid dropwise with vigorous stirring, maintaining the temperature below 10 °C to form the nitrating mixture.

  • In a separate reactor, dissolve 2-acetamido-5-bromothiazole in glacial acetic acid and cool to 0-5 °C.

  • Slowly add the pre-formed nitrating mixture to the solution of the substrate, keeping the temperature below 10 °C.

  • Stir the reaction mixture at 0-10 °C for 1-2 hours, monitoring for completion by TLC or HPLC.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Collect the precipitated solid by filtration and wash thoroughly with cold water until the washings are neutral.

  • Dry the product under vacuum to obtain 2-acetamido-5-bromo-4-nitrothiazole.

Step 4: Synthesis of this compound (Deprotection)

Objective: To remove the acetyl protecting group to yield the final product.

Materials:

  • 2-Acetamido-5-bromo-4-nitrothiazole

  • Concentrated Hydrochloric Acid

  • Ethanol

  • Sodium Bicarbonate

  • Water

Procedure:

  • In a reactor, suspend 2-acetamido-5-bromo-4-nitrothiazole in a mixture of ethanol and water.

  • Add concentrated hydrochloric acid and heat the mixture to reflux.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Scale-Up Considerations and Safety

  • Thermal Management: Bromination and nitration reactions are highly exothermic and require careful temperature control to prevent runaway reactions.[1] On an industrial scale, this necessitates the use of reactors with efficient cooling systems and controlled addition rates of reagents.

  • Reagent Handling: Bromine is a highly corrosive and toxic substance and should be handled with extreme care in a well-ventilated area using appropriate personal protective equipment (PPE).[1] Concentrated nitric and sulfuric acids are also highly corrosive.

  • Nitration Safety: The nitration of aromatic compounds can be hazardous, with the potential for explosive decomposition of intermediates.[2] It is crucial to strictly adhere to established safety protocols, including temperature control and the avoidance of contaminants.

  • Waste Disposal: The process generates acidic waste streams that must be neutralized and disposed of in accordance with environmental regulations.

Experimental Workflow Diagram

G start Start: 2-Aminothiazole step1 Protection: - Acetic Anhydride - Pyridine, DCM - 0-5°C to RT start->step1 step2 Bromination: - Bromine - Acetic Acid - 0-5°C to RT step1->step2 step3 Nitration: - HNO3 / Acetic Anhydride - 0-10°C step2->step3 step4 Deprotection: - HCl, Ethanol/Water - Reflux step3->step4 end End: this compound step4->end

Caption: Workflow for the synthesis of this compound.

References

Analytical Methods for Purity Assessment of 5-Bromo-2-nitrothiazole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the comprehensive purity assessment of 5-Bromo-2-nitrothiazole (CAS No: 3034-48-8), a key intermediate in pharmaceutical and agrochemical synthesis.[1] The methods outlined herein utilize modern analytical techniques to ensure the quality and consistency of this compound, which is crucial for the safety and efficacy of final products.

Introduction to Purity Assessment

The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical quality attribute that can significantly impact the safety, efficacy, and stability of the final drug product. Regulatory agencies worldwide mandate stringent control over impurities. This compound, as a building block, may contain impurities arising from its synthesis, such as unreacted starting materials, by-products, or degradation products. Therefore, robust analytical methods are essential for its characterization and quality control.

Analytical Techniques for Purity Determination

A multi-faceted approach employing various analytical techniques is recommended for a thorough purity assessment of this compound. This includes chromatographic methods for separation and quantification of impurities, spectroscopic techniques for structural confirmation, and thermal analysis for physical property characterization.

Chromatographic Methods

Chromatographic techniques are powerful tools for separating and quantifying the main component from its impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity assessment of non-volatile and thermally labile compounds. A reverse-phase HPLC method is particularly suitable for this compound.

Quantitative Data Summary (Hypothetical)

ParameterValue
Retention Time (this compound)~ 5.8 min
Purity by Area Normalization≥ 98%
Limit of Detection (LOD)~ 0.01%
Limit of Quantification (LOQ)~ 0.03%
Relative Standard Deviation (RSD)< 2.0%

Experimental Protocol: HPLC-UV

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A mixture of acetonitrile and water (containing 0.1% phosphoric acid). A gradient elution may be employed for optimal separation.[2]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis: Calculate the percentage purity using the area normalization method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

Gas Chromatography (GC)

Gas Chromatography (GC) is an excellent technique for the analysis of volatile and thermally stable compounds. Given that this compound is a solid with a defined melting point, GC can be a suitable method for purity assessment, particularly for identifying volatile impurities.[1][3]

Quantitative Data Summary (Hypothetical)

ParameterValue
Retention Time (this compound)~ 12.5 min
Assay by GC-FID≥ 97.5%[3]
Potential ImpuritiesStarting materials, residual solvents

Experimental Protocol: GC-FID

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A capillary column suitable for polar compounds, such as one with a polyethylene glycol (wax) stationary phase.

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Oven Temperature Program: Start at a suitable initial temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 220 °C) at a controlled rate.

  • Injection Volume: 1 µL (split injection).

  • Sample Preparation: Prepare a solution of this compound in a volatile organic solvent (e.g., acetone or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Data Analysis: Determine the purity by comparing the peak area of the main component to the total area of all peaks, excluding the solvent peak.

Spectroscopic Methods

Spectroscopic methods are indispensable for the structural elucidation and confirmation of the identity of this compound.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Quantitative ¹H NMR (qNMR) is a powerful primary method for determining the absolute purity of a substance without the need for a reference standard of the analyte itself. It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.

Experimental Protocol: ¹H qNMR

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample.

    • Accurately weigh a certified internal standard of known purity (e.g., maleic anhydride or dimethyl sulfone). The internal standard should have a simple spectrum with at least one signal that does not overlap with the analyte signals.

    • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • NMR Parameters:

    • Use a 90° pulse angle.

    • Ensure a sufficient relaxation delay (D1), typically 5 times the longest T1 relaxation time of the signals of interest, to allow for full magnetization recovery.

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Integrate a well-resolved, characteristic signal of this compound (e.g., the singlet proton on the thiazole ring).

    • Integrate a known signal from the internal standard.

    • Calculate the purity of the this compound sample using the following formula: Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / MW_std) * (m_std / m_sample) * P_std where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule, confirming its identity. The FTIR spectrum of this compound is expected to show characteristic absorption bands for the C-Br, C=N, N-O, and C-H bonds.

Expected FTIR Peak Assignments

Wavenumber (cm⁻¹)Assignment
~3100C-H stretching (aromatic)
~1540 & ~1340Asymmetric and symmetric NO₂ stretching
~1500C=N stretching (thiazole ring)
~820C-H out-of-plane bending
~650C-Br stretching

Experimental Protocol: FTIR-ATR

  • Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum over a suitable range (e.g., 4000-400 cm⁻¹) with an appropriate number of scans.

  • Data Analysis: Compare the obtained spectrum with a reference spectrum or interpret the characteristic absorption bands to confirm the structure.

Thermal Analysis

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature. For this compound, DSC is used to determine its melting point and assess its purity. A sharp melting endotherm is indicative of high purity.

Quantitative Data Summary

ParameterValue
Melting Point (Onset)85-88 °C[4]
Enthalpy of Fusion (ΔHfus)(To be determined experimentally)

Experimental Protocol: DSC

  • Instrumentation: Differential Scanning Calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into an aluminum DSC pan and seal it.

  • Method:

    • Equilibrate the sample at a temperature below the expected melting point (e.g., 30 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature above the melting point (e.g., 120 °C) under a nitrogen atmosphere.

  • Data Analysis: Determine the onset temperature of the melting endotherm, which corresponds to the melting point. The area under the peak corresponds to the enthalpy of fusion. The purity can also be estimated using the van't Hoff equation, which is often included in the DSC software.

Visualizations

Purity_Assessment_Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Results cluster_3 Final Assessment Sample This compound Sample HPLC HPLC-UV Sample->HPLC GC GC-FID Sample->GC qNMR qNMR Sample->qNMR FTIR FTIR-ATR Sample->FTIR DSC DSC Sample->DSC Purity_Quantification Purity & Impurity Quantification HPLC->Purity_Quantification GC->Purity_Quantification qNMR->Purity_Quantification Identity_Confirmation Structural Identity Confirmation qNMR->Identity_Confirmation FTIR->Identity_Confirmation Thermal_Properties Melting Point & Thermal Stability DSC->Thermal_Properties Final_Report Purity Report Purity_Quantification->Final_Report Identity_Confirmation->Final_Report Thermal_Properties->Final_Report

Caption: Workflow for the Purity Assessment of this compound.

Caption: Logical Flow for Analytical Method Selection and Data Integration.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Bromo-5-nitrothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for performing palladium-catalyzed cross-coupling reactions with 2-bromo-5-nitrothiazole. This versatile building block is of significant interest in medicinal chemistry and materials science due to the prevalence of the 5-nitrothiazole moiety in various bioactive compounds. The protocols outlined below cover Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig amination reactions, enabling the synthesis of a diverse range of 2-substituted-5-nitrothiazole derivatives.

The presence of the electron-withdrawing nitro group at the 5-position of the thiazole ring activates the C2-Br bond towards oxidative addition, a key step in the catalytic cycle of these cross-coupling reactions. However, the nitro group can also influence side reactions and catalyst stability, necessitating careful optimization of reaction conditions.

General Palladium-Catalyzed Cross-Coupling Workflow

The general workflow for palladium-catalyzed cross-coupling reactions involves the careful assembly of reactants under an inert atmosphere to prevent the degradation of the catalyst and reagents.

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up and Purification prep_reactants Prepare Reactants: - 2-Bromo-5-nitrothiazole - Coupling Partner - Base, Solvent setup_flask Combine solids in a dry reaction flask prep_reactants->setup_flask prep_catalyst Prepare Catalyst System: - Palladium Source - Ligand prep_catalyst->setup_flask inert_atm Establish Inert Atmosphere (e.g., Nitrogen or Argon) setup_flask->inert_atm add_solvents Add degassed solvents and liquid reagents inert_atm->add_solvents heating Heat to desired temperature with stirring add_solvents->heating quench Cool and Quench the reaction heating->quench extract Aqueous Work-up and Extraction quench->extract purify Purification (e.g., Column Chromatography) extract->purify characterize Characterization of Product purify->characterize

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-5-nitrothiazoles

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between 2-bromo-5-nitrothiazole and various aryl or heteroaryl boronic acids or esters.

General Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L_n PdII_Br Ar-Pd(II)L_n-Br Pd0->PdII_Br Oxidative Addition (Ar-Br) PdII_Ar Ar-Pd(II)L_n-Ar' PdII_Br->PdII_Ar Transmetalation PdII_Ar->Pd0 Reductive Elimination Product Ar-Ar' PdII_Ar->Product Boronate Ar'B(OR)2 Boronate->PdII_Br Base Base Base->Boronate

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol

Materials:

  • 2-Bromo-5-nitrothiazole

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or a pre-formed palladacycle, 1-5 mol%)

  • Ligand (if not using a pre-catalyst, e.g., a biarylphosphine, 2-10 mol%)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, 2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, DMF, toluene, or a mixture with water)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask or microwave vial, add 2-bromo-5-nitrothiazole (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • If using a solid palladium source and ligand, add them to the flask.

  • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

  • Add the anhydrous solvent (e.g., 1,4-dioxane/water 4:1, 5 mL) via syringe.

  • Stir the reaction mixture at the desired temperature (typically 80-110 °C) for the specified time (2-24 hours). The reaction can be monitored by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-5-nitrothiazole.

Data Presentation
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Dioxane/H₂O1001285-95
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)SPhos (3)K₃PO₄Toluene110880-90
33-Cyanophenylboronic acidPd(OAc)₂ (2)XPhos (4)Cs₂CO₃Dioxane1001675-85
42-Thienylboronic acidPdCl₂(dppf) (3)-K₂CO₃DMF901870-80

Note: Yields are representative estimates based on similar Suzuki-Miyaura couplings of electron-deficient aryl bromides and will require optimization for specific substrates.

Stille Coupling: Synthesis of 2-Aryl/Alkenyl-5-nitrothiazoles

The Stille coupling provides an alternative route for C-C bond formation, utilizing organostannane reagents. A key advantage is the stability of organostannanes to a wide range of functional groups. However, the toxicity of tin compounds necessitates careful handling and purification.

Experimental Protocol

Materials:

  • 2-Bromo-5-nitrothiazole

  • Organostannane (e.g., Aryl-SnBu₃, Alkenyl-SnBu₃) (1.1 - 1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (1-5 mol%)

  • Ligand (optional, e.g., P(o-tol)₃, AsPh₃)

  • Anhydrous solvent (e.g., Toluene, DMF, THF)

  • Optional: Additive (e.g., LiCl, CuI)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add 2-bromo-5-nitrothiazole (1.0 mmol).

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add the anhydrous solvent (e.g., toluene, 5 mL) and the organostannane (1.1 mmol) via syringe.

  • Degas the solution by bubbling with argon for 15-20 minutes.

  • Under a positive pressure of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Once complete, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation
EntryOrganostannaneCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
1PhenyltributylstannanePd(PPh₃)₄ (3)Toluene1101680-90
2(Tributylstannyl)thiophenePd₂(dba)₃ (2)DMF1001275-85
3Tributyl(vinyl)stannanePd(PPh₃)₄ (3)THF802470-80
4(4-Methoxyphenyl)tributylstannanePdCl₂(PPh₃)₂ (3)Toluene1101880-90

Note: Yields are representative estimates. The toxicity of organotin compounds requires appropriate safety precautions.

Sonogashira Coupling: Synthesis of 2-Alkynyl-5-nitrothiazoles

The Sonogashira coupling is a reliable method for the synthesis of 2-alkynyl-5-nitrothiazoles by reacting 2-bromo-5-nitrothiazole with terminal alkynes.

Experimental Protocol

Materials:

  • 2-Bromo-5-nitrothiazole

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) (1-5 mol%)

  • Copper(I) iodide (CuI) (2-10 mol%)

  • Amine base (e.g., triethylamine (Et₃N), diisopropylamine (i-Pr₂NH))

  • Anhydrous solvent (e.g., THF, Toluene, DMF)

Procedure:

  • To a Schlenk flask, add 2-bromo-5-nitrothiazole (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol, 3 mol%), and CuI (0.05 mmol, 5 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add the anhydrous solvent (e.g., THF, 5 mL) and the amine base (e.g., Et₃N, 3.0 mmol).

  • Add the terminal alkyne (1.2 mmol) dropwise with stirring.

  • Stir the reaction at room temperature or heat to 40-60 °C until completion (monitored by TLC).

  • Once the reaction is complete, dilute with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation
EntryTerminal AlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (3)5Et₃NTHFRT685-95
2EthynyltrimethylsilanePd(PPh₃)₄ (3)5i-Pr₂NHToluene50880-90
31-HexynePd(PPh₃)₂Cl₂ (3)5Et₃NDMFRT1275-85
4(4-Methoxyphenyl)acetylenePd(PPh₃)₂Cl₂ (3)5Et₃NTHFRT680-90

Note: Yields are representative estimates. Copper-free Sonogashira protocols can also be employed to avoid issues with alkyne homocoupling.

Buchwald-Hartwig Amination: Synthesis of 2-Amino-5-nitrothiazole Derivatives

The Buchwald-Hartwig amination allows for the formation of C-N bonds, providing access to a wide range of 2-amino-5-nitrothiazole derivatives. The choice of ligand is crucial for achieving high yields and broad substrate scope.

Experimental Protocol

Materials:

  • 2-Bromo-5-nitrothiazole

  • Amine (primary or secondary) (1.1 - 1.5 equivalents)

  • Palladium pre-catalyst (e.g., XPhos-Pd-G3, RuPhos-Pd-G2) (1-3 mol%) or a combination of a Pd source (e.g., Pd₂(dba)₃) and a ligand (e.g., XPhos, RuPhos).

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, LiHMDS, K₃PO₄) (1.5 - 2.5 equivalents)

  • Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox or under a stream of argon, add the palladium pre-catalyst (0.02 mmol, 2 mol%), the base (e.g., NaOt-Bu, 1.5 mmol), and a stir bar to a Schlenk tube.

  • Add 2-bromo-5-nitrothiazole (1.0 mmol) and the amine (1.2 mmol).

  • Add the anhydrous solvent (e.g., toluene, 5 mL).

  • Seal the tube and heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with an organic solvent and filter through a plug of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify by column chromatography.

Data Presentation
EntryAminePd/Ligand System (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1) / XPhos (2)NaOt-BuToluene1001280-90
2AnilineXPhos-Pd-G3 (2)K₃PO₄Dioxane1101875-85
3BenzylaminePd(OAc)₂ (2) / RuPhos (4)LiHMDSToluene902470-80
4Di-n-butylaminePd₂(dba)₃ (1) / XPhos (2)NaOt-BuToluene1001675-85

Note: Yields are representative estimates based on amination of similar 5-bromothiazoles. The choice of ligand and base is critical and may require optimization for specific amines.

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 5-Bromo-2-nitrothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the Suzuki coupling reaction of 5-Bromo-2-nitrothiazole.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the Suzuki coupling of this compound.

Issue Potential Cause Recommended Solution
Low to No Product Formation 1. Catalyst Inactivity: The Pd(0) active species has not been efficiently generated or has decomposed.Catalyst Choice: Use pre-catalysts or ensure efficient in-situ reduction of Pd(II) sources. Consider catalysts known to be effective for electron-deficient substrates, such as those with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).[1] • Degassing: Thoroughly degas all solvents and the reaction mixture to prevent catalyst oxidation.
2. Ineffective Transmetalation: The boronic acid is not efficiently transferring its organic group to the palladium center.Base Selection: Use a suitable base to activate the boronic acid. Common choices include K₂CO₃, K₃PO₄, and Cs₂CO₃. The choice of base can be critical and may require screening.[2] • Solvent System: A mixture of an organic solvent (e.g., dioxane, DMF, toluene) and water is often used to facilitate the dissolution of both the organic and inorganic reagents.[2][3]
3. Low Reactivity of this compound: The electron-withdrawing nitro group can deactivate the C-Br bond towards oxidative addition.Higher Temperatures: Increasing the reaction temperature (e.g., 80-120 °C) can help overcome the activation energy barrier.[2][4] • Microwave Irradiation: Microwave-assisted heating can significantly shorten reaction times and improve yields.[5][6]
Significant Side Product Formation 1. Homocoupling of Boronic Acid: The boronic acid reacts with itself to form a biaryl byproduct.Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., Argon or Nitrogen) as oxygen can promote homocoupling.[7][8] • High-Purity Reagents: Use high-purity boronic acids to minimize impurities that can lead to side reactions.
2. Protodeboronation: The boronic acid group is replaced by a hydrogen atom.Anhydrous Conditions (for the organic solvent): Minimize water content in the organic solvent to reduce the chances of protodeboronation. • Use of Boronic Esters: Consider using more stable boronic esters (e.g., pinacol esters) which are less prone to protodeboronation.[9]
3. Denitration or Other Decomposition: The nitro group may be susceptible to reduction or other side reactions under the reaction conditions.Milder Conditions: If decomposition is suspected, try lowering the reaction temperature or using a milder base. • Careful Catalyst Selection: Avoid catalyst systems that are known to promote nitro group reduction.
Difficulty in Product Purification 1. Co-elution with Starting Material or Byproducts: The product has a similar polarity to the starting material or side products, making chromatographic separation challenging.Optimize Chromatography: Screen different solvent systems for column chromatography. Sometimes a change in the solvent system (e.g., from ethyl acetate/hexane to dichloromethane/methanol) can improve separation.[10] • Acid/Base Wash: If the product or impurities have acidic or basic functionalities, an acid-base extraction during the work-up can help in their separation.[10] • Recrystallization: If the product is a solid, recrystallization can be an effective purification method.[10]

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity order for aryl halides in Suzuki coupling?

A1: The general reactivity order for aryl halides in Suzuki coupling is I > Br > OTf >> Cl.[11][12] Therefore, this compound is a suitable substrate for this reaction.

Q2: How does the nitro group on the thiazole ring affect the Suzuki coupling reaction?

A2: The electron-withdrawing nature of the nitro group can make the C-Br bond more electron-deficient and potentially easier to undergo oxidative addition. However, it can also make the resulting palladium intermediate more stable and potentially slow down subsequent steps in the catalytic cycle. The nitro group can also be susceptible to reduction under certain conditions, which needs to be considered when choosing the catalyst and reaction conditions.

Q3: What are the most common palladium catalysts used for Suzuki coupling of heteroaromatic halides?

A3: Commonly used palladium catalysts include Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(dppf)Cl₂.[2][13] For challenging substrates like electron-deficient heteroaromatics, catalysts with bulky, electron-rich phosphine ligands such as XPhos, SPhos, and RuPhos are often more effective.[1][14]

Q4: Why is a base necessary in the Suzuki coupling reaction?

A4: The base is crucial for the transmetalation step of the catalytic cycle. It activates the organoboron compound, making it more nucleophilic and facilitating the transfer of the organic group to the palladium center.[15]

Q5: What is the role of water in the solvent system?

A5: In many Suzuki coupling reactions, a biphasic solvent system of an organic solvent and water is used. Water helps to dissolve the inorganic base (like K₂CO₃ or K₃PO₄) and facilitates the formation of the active boronate species for transmetalation.[3]

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling of this compound

This protocol is a starting point and may require optimization for specific arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane or DMF)

  • Water (degassed)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask or microwave vial, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).[2]

  • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.[2]

  • Add the anhydrous solvent (e.g., 1,4-dioxane, 4 mL) and degassed water (1 mL) via syringe.[1][2]

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol) to the flask.

  • Stir the reaction mixture at the desired temperature (typically 80-120 °C) for the specified time (2-24 hours). The reaction progress can be monitored by TLC or LC-MS.[2]

  • Upon completion, cool the reaction mixture to room temperature.[2]

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-2-nitrothiazole.[2]

Data Presentation

The following table summarizes representative conditions for Suzuki coupling reactions of bromo-heterocycles, which can serve as a guide for optimizing the reaction of this compound.

Entry Arylboronic Acid Catalyst (mol%) Ligand (mol%) Base (equiv.) Solvent Temp (°C) Time (h) Yield (%) Reference
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2)Dioxane/H₂O10024Varies[3]
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (5)-K₂CO₃ (2)DME802~90[13]
3Thiophene-2-boronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O11012VariesN/A
4N-Boc-pyrrole-2-boronic acidPd(dppf)Cl₂ (10)-K₂CO₃ (2)DME/H₂O802High[13]

Note: Yields are highly substrate-dependent and these conditions should be considered as a starting point for optimization.

Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Combine Reactants: This compound, Boronic Acid, Base B Inert Atmosphere: Evacuate & Backfill with Ar/N2 A->B C Add Solvents & Catalyst: Degassed Solvent, H2O, Pd Catalyst B->C D Heating: Stir at 80-120°C C->D E Monitoring: TLC / LC-MS D->E F Aqueous Work-up: Dilute, Wash with H2O & Brine E->F G Isolation: Dry, Filter, Concentrate F->G H Purification: Column Chromatography G->H

Caption: Experimental workflow for the Suzuki coupling of this compound.

Troubleshooting_Logic Start Low or No Yield Catalyst Catalyst Inactive? Start->Catalyst Transmetalation Ineffective Transmetalation? Start->Transmetalation Reactivity Low Substrate Reactivity? Start->Reactivity Sol_Catalyst Change Catalyst/Ligand Ensure Degassing Catalyst->Sol_Catalyst Sol_Base Screen Bases (K2CO3, K3PO4) Optimize Solvent System Transmetalation->Sol_Base Sol_Temp Increase Temperature Use Microwave Reactivity->Sol_Temp

Caption: Troubleshooting logic for low-yield Suzuki coupling reactions.

References

Technical Support Center: Synthesis of 5-Bromo-2-nitrothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-2-nitrothiazole.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are two main synthetic strategies for the preparation of this compound:

  • Sandmeyer Reaction of 2-Amino-5-nitrothiazole: This is the most common and direct route. It involves the diazotization of the primary amine group of 2-Amino-5-nitrothiazole to form a diazonium salt, which is then displaced by a bromide ion using a copper(I) bromide catalyst.

  • Nitration of 2-Bromothiazole: This route involves the electrophilic nitration of a 2-bromothiazole precursor. The regioselectivity of this reaction is a critical factor, and the reaction conditions must be carefully controlled to favor the formation of the 5-nitro isomer.

Q2: What are the most common byproducts in the Sandmeyer reaction route?

The Sandmeyer reaction, while generally effective, is known to produce several byproducts. The radical-nucleophilic aromatic substitution mechanism can lead to various side reactions.[1] Common byproducts include:

  • 2-Hydroxy-5-nitrothiazole: This is formed if the diazonium salt reacts with water in the reaction mixture. This is a prevalent side reaction, especially if the reaction temperature is not well-controlled.[2]

  • Biaryl Thiazole Derivatives: Coupling of two thiazole radicals, which are intermediates in the reaction, can lead to the formation of biaryl byproducts.[1]

  • Azo Compounds: The diazonium salt can couple with the starting 2-amino-5-nitrothiazole or other electron-rich species present in the reaction mixture to form colored azo compounds.

Q3: What are the potential byproducts in the nitration of 2-bromothiazole route?

The nitration of 2-bromothiazole can be complex, with the potential for the formation of several isomeric and substituted byproducts:

  • 4-Nitro-2-bromothiazole: This is a common regioisomeric byproduct. The ratio of 5-nitro to 4-nitro isomers is highly dependent on the reaction conditions, such as the nitrating agent and temperature.

  • Dinitrothiazole Derivatives: Under harsh nitrating conditions, dinitration of the thiazole ring can occur.

  • Replacement of Bromine with a Nitro Group: In some cases, particularly with acetamido-activated thiazoles, the bromine atom can be replaced by a nitro group, leading to the formation of 2,5-dinitrothiazole.[3]

Q4: How can I minimize the formation of the 2-Hydroxy-5-nitrothiazole byproduct in the Sandmeyer reaction?

To minimize the formation of the hydroxy byproduct, it is crucial to:

  • Maintain Low Temperatures: The diazotization and the Sandmeyer reaction should be carried out at low temperatures, typically between 0 and 5 °C, to ensure the stability of the diazonium salt.[2]

  • Use Anhydrous Conditions: While challenging in aqueous acid, minimizing the amount of water can help. Using aprotic solvents for the Sandmeyer step can also be beneficial.

  • Control Reaction Time: The diazonium salt should be used promptly after its formation to prevent decomposition.

Q5: How can I improve the regioselectivity of the nitration of 2-bromothiazole to favor the 5-nitro isomer?

Improving the regioselectivity of nitration requires careful control of the reaction parameters:

  • Choice of Nitrating Agent: The use of milder nitrating agents can sometimes improve selectivity.

  • Temperature Control: Lower reaction temperatures generally favor kinetic control, which may lead to a higher proportion of the 5-nitro isomer.

  • Use of Catalysts: Certain catalysts can influence the regioselectivity of nitration.[4]

Troubleshooting Guides

Sandmeyer Reaction Route
Issue Potential Cause(s) Recommended Solution(s)
Low yield of this compound Incomplete diazotization of 2-amino-5-nitrothiazole.Ensure the complete dissolution of the amine in the acid before adding sodium nitrite. Use a slight excess of sodium nitrite.
Decomposition of the diazonium salt.Maintain a strict temperature control of 0-5 °C throughout the diazotization and Sandmeyer reaction. Use the diazonium salt immediately after its preparation.
Inefficient Sandmeyer reaction.Ensure the use of a fresh and active copper(I) bromide catalyst. The reaction may require gentle warming, but this should be done cautiously to avoid diazonium salt decomposition.
Presence of a significant amount of 2-Hydroxy-5-nitrothiazole Reaction temperature too high.Use an ice-salt bath to maintain the temperature below 5 °C.
Excess water in the reaction mixture.Use concentrated acids for diazotization to minimize the water content.
Formation of colored impurities (azo compounds) Incomplete diazotization, leading to unreacted amine coupling with the diazonium salt.Ensure complete diazotization by using a slight excess of sodium nitrite and allowing sufficient reaction time at low temperature.
Formation of biaryl byproducts High concentration of radical intermediates.This is an inherent byproduct of the radical mechanism. Purification by chromatography or recrystallization is the most effective removal method.
Nitration of 2-Bromothiazole Route
Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired 5-nitro isomer Poor regioselectivity of the nitration reaction.Optimize the reaction temperature; lower temperatures may favor the 5-nitro isomer. Experiment with different nitrating agents (e.g., fuming nitric acid, nitric acid in acetic anhydride).
Dinitration of the thiazole ring.Use a stoichiometric amount of the nitrating agent. Avoid excessively harsh reaction conditions (high temperatures, strong acid concentrations).
Difficult separation of 4-nitro and 5-nitro isomers Similar polarity of the regioisomers.Employ high-performance liquid chromatography (HPLC) or careful column chromatography with a suitable eluent system for separation. Fractional crystallization may also be an option.
Formation of 2,5-dinitrothiazole Nucleophilic substitution of the bromine atom.This is more likely if the thiazole ring is activated (e.g., with an acetamido group). If using an activated precursor, consider milder nitrating conditions.

Experimental Protocols

Key Experiment 1: Synthesis of this compound via Sandmeyer Reaction

Methodology:

  • Diazotization of 2-Amino-5-nitrothiazole:

    • Suspend 2-amino-5-nitrothiazole (1.0 eq) in a suitable acid (e.g., HBr or H₂SO₄) at 0-5 °C with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in the corresponding acid (HBr).

    • Cool the copper(I) bromide solution to 0-5 °C.

    • Slowly add the freshly prepared diazonium salt solution to the copper(I) bromide solution with vigorous stirring, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of nitrogen gas ceases.

    • The crude product can be isolated by extraction with a suitable organic solvent (e.g., ethyl acetate), followed by washing, drying, and evaporation of the solvent.

    • Purification is typically achieved by column chromatography on silica gel.

Key Experiment 2: Synthesis of this compound via Nitration of 2-Bromothiazole

Methodology:

  • Nitration:

    • Dissolve 2-bromothiazole (1.0 eq) in a suitable solvent (e.g., concentrated sulfuric acid or acetic anhydride) and cool the mixture to 0-5 °C.

    • Slowly add a nitrating agent (e.g., fuming nitric acid or a mixture of nitric acid and sulfuric acid) dropwise, maintaining the temperature below 5 °C.

    • After the addition, stir the reaction mixture at a controlled temperature (e.g., 0-10 °C) for a specified period, monitoring the reaction progress by TLC or GC.

    • Upon completion, carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the crude product.

    • The crude product is collected by filtration, washed with water until neutral, and dried.

    • Purification to separate the 5-nitro and 4-nitro isomers is typically performed by column chromatography or fractional crystallization.

Visualizations

Synthesis_Byproducts cluster_sandmeyer Sandmeyer Route cluster_nitration Nitration Route 2-Amino-5-nitrothiazole 2-Amino-5-nitrothiazole Diazonium Salt Diazonium Salt 2-Amino-5-nitrothiazole->Diazonium Salt NaNO2, H+ This compound This compound Diazonium Salt->this compound CuBr 2-Hydroxy-5-nitrothiazole 2-Hydroxy-5-nitrothiazole Diazonium Salt->2-Hydroxy-5-nitrothiazole H2O Biaryl Byproduct Biaryl Byproduct Diazonium Salt->Biaryl Byproduct Radical Coupling Azo Compound Azo Compound Diazonium Salt->Azo Compound Coupling with Amine 2-Bromothiazole 2-Bromothiazole 5-Bromo-2-nitrothiazole_N This compound 2-Bromothiazole->5-Bromo-2-nitrothiazole_N HNO3, H2SO4 4-Bromo-2-nitrothiazole 4-Bromo-2-nitrothiazole 2-Bromothiazole->4-Bromo-2-nitrothiazole HNO3, H2SO4 Dinitrated Byproduct Dinitrated Byproduct 5-Bromo-2-nitrothiazole_N->Dinitrated Byproduct Excess HNO3

Caption: Synthetic routes to this compound and common byproducts.

Troubleshooting_Workflow cluster_sandmeyer_solutions Sandmeyer Troubleshooting cluster_nitration_solutions Nitration Troubleshooting start Low Yield or Impure Product check_route Identify Synthetic Route start->check_route sandmeyer_issues Sandmeyer Route Issues check_route->sandmeyer_issues Sandmeyer nitration_issues Nitration Route Issues check_route->nitration_issues Nitration temp_control Check Temperature Control (0-5 °C) sandmeyer_issues->temp_control reagent_quality Verify Reagent Quality (fresh NaNO2, CuBr) sandmeyer_issues->reagent_quality prompt_use Ensure Prompt Use of Diazonium Salt sandmeyer_issues->prompt_use nitration_temp Optimize Nitration Temperature nitration_issues->nitration_temp nitrating_agent Adjust Nitrating Agent/Stoichiometry nitration_issues->nitrating_agent purification Improve Purification Method (Chromatography) nitration_issues->purification

Caption: A logical workflow for troubleshooting common issues.

References

Technical Support Center: Purification of 5-Bromo-2-nitrothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) regarding the purification of crude 5-Bromo-2-nitrothiazole.

Frequently Asked Questions (FAQs)

Q1: What are the primary purification techniques for crude this compound?

The most effective methods for purifying crude this compound are recrystallization and column chromatography. For larger-scale purification, recrystallization is often the most practical and cost-effective method.[1] Column chromatography is typically reserved for achieving very high purity or when separating impurities with similar polarity to the product on a smaller scale.[2]

Q2: What are the common impurities found in crude this compound?

Common impurities can include unreacted starting materials, byproducts such as di-brominated species from over-bromination, and residual solvents like acetic acid.[1][3] Colored impurities may also be present, which can often be removed with activated carbon.[1][2]

Q3: How can I remove colored impurities from my product?

If your product solution is colored, you can add a small amount of activated carbon to the hot solution during recrystallization. After swirling for a few minutes, the carbon, with the impurities adsorbed to it, is removed by hot filtration.[1][2]

Q4: My product failed to crystallize from the solution. What should I do?

Failure to crystallize can be due to several factors:

  • Inappropriate Solvent Choice: The solvent may be too effective, keeping the product dissolved even at low temperatures.[2]

  • Dilute Solution: The concentration of the product might be too low.[2]

  • Presence of Impurities: Certain impurities can inhibit crystal formation.[2]

To resolve this, you can try concentrating the solution by carefully evaporating some of the solvent.[2] If that fails, selecting a different solvent or a solvent pair (e.g., ethanol/water) is recommended.[2]

Q5: After purification, my product is an oil instead of a solid. How can I solidify it?

An oily product can result from residual high-boiling point solvents or the presence of greasy impurities.[2] To induce solidification, you can:

  • Dry Under High Vacuum: This helps remove any remaining solvent.[2]

  • Trituration: Stir or grind the oil with a non-polar solvent in which the product is insoluble, such as cold hexanes or pentane.[2][3]

Purification Method Comparison

The following table provides a general comparison of the two primary purification techniques. Efficacy can vary based on the specific impurities present.

FeatureRecrystallizationColumn Chromatography
Typical Purity Achieved 85-95%>98%
Expected Yield 80-95%60-80%
Scalability Excellent; preferred for large scale[1]Poor; impractical for large scale[1]
Impurities Removed Removes impurities with different solubility profiles.Removes a broad spectrum of impurities, including those with similar polarity.[2]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Purity After Column Chromatography - Inappropriate solvent system.- Column overloading.- Improper column packing (channeling).[2]- Optimize the eluent system using Thin Layer Chromatography (TLC) first.- Reduce the amount of crude material loaded relative to the silica gel (a 1:20 to 1:100 ratio is a good guideline).- Ensure the column is packed uniformly as a slurry to avoid air bubbles and cracks.[2]
Significant Yield Loss During Recrystallization - Using too much solvent.- Premature crystallization during hot filtration.- Crystals passing through the filter paper.- Use the minimum amount of hot solvent required to fully dissolve the crude product.[4]- Keep the filtration apparatus (funnel, flask) hot to prevent the product from crystallizing out too early.- Ensure the use of an appropriate filter paper pore size and check for any tears.
Product Appears as a Yellow to Brown Powder This is the expected appearance of 2-Bromo-5-nitrothiazole.[5]The color intensity may vary. If dark brown or discolored, consider using activated carbon during recrystallization to remove colored impurities.[1][2]

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: Test various solvents (e.g., ethanol, isopropanol, ethanol/water mixtures) in small test tubes to find one that dissolves the crude product when hot but not when cold.[2]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent and heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent necessary for complete dissolution.[2][4]

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, add a small amount of activated carbon, and swirl for a few minutes.[2]

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon and any insoluble impurities.[2]

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slower cooling generally results in purer crystals.[4] Once at room temperature, place the flask in an ice bath to maximize crystal formation.[2]

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.[2]

  • Drying: Dry the crystals in a vacuum oven to remove all residual solvent.[2]

Protocol 2: Purification by Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel in a low-polarity eluent (e.g., 5% ethyl acetate in hexanes).[2]

  • Column Packing: Pour the slurry into a chromatography column, allowing the silica gel to settle into a compact, level bed. Drain the excess solvent until it is just above the silica surface.[2]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane). Alternatively, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column bed.[2]

  • Elution: Begin eluting with the low-polarity solvent system. Gradually increase the solvent polarity (e.g., by increasing the percentage of ethyl acetate) to move the product down the column.[2]

  • Fraction Collection: Collect the eluent in separate fractions.[2]

  • Analysis: Analyze the collected fractions using TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

PurificationWorkflow cluster_start Initial State cluster_purification Purification Steps cluster_end Final Steps Crude Crude Product Workup Aqueous Workup (e.g., Na2S2O3 wash) Crude->Workup Primary Primary Purification Workup->Primary Recrystallization Recrystallization Primary->Recrystallization For Scale-up Chromatography Column Chromatography Primary->Chromatography For High Purity Drying Drying under Vacuum Recrystallization->Drying Chromatography->Drying Analysis Purity Analysis (TLC, GC, NMR) Drying->Analysis Pure Pure Product Analysis->Pure

Caption: General experimental workflow for the purification of this compound.

TroubleshootingTree Start Problem with Purified Product? Impure Product is Impure (by TLC/GC) Start->Impure Yes Oily Product is an Oil Start->Oily No, but... Recrystallize Re-purify via Recrystallization Impure->Recrystallize Minor Impurities Chromatography Re-purify via Column Chromatography Impure->Chromatography Multiple/Close Impurities Colored Product is Discolored Oily->Colored No, but... Triturate Triturate with non-polar solvent (e.g., cold hexanes) Oily->Triturate Yes HighVac Dry under high vacuum Oily->HighVac Also consider ActivatedCarbon Recrystallize with activated carbon Colored->ActivatedCarbon Yes

Caption: Troubleshooting decision tree for common purification issues.

References

Technical Support Center: Nitration of 2-Bromothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of 2-bromothiazole.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product of the nitration of 2-bromothiazole?

A1: The nitration of 2-bromothiazole is an electrophilic aromatic substitution. The thiazole ring is activated towards electrophilic attack, and the primary product expected under kinetic control is 2-bromo-5-nitrothiazole . The electron-donating effect of the sulfur atom and the directing effect of the nitrogen atom favor substitution at the C5 position. However, the formation of other isomers, such as 2-bromo-4-nitrothiazole, can occur, particularly under harsher reaction conditions.

Q2: What are the most common challenges encountered during the nitration of 2-bromothiazole?

A2: The most common challenges include:

  • Lack of Reactivity: The thiazole ring is less reactive than benzene, and the bromine atom has a deactivating effect.

  • Poor Regioselectivity: While the 5-nitro isomer is favored, the formation of the 4-nitro isomer can lead to difficult purification.

  • Debromination: A significant side reaction can be the replacement of the bromine atom with a nitro group, yielding 2,5-dinitrothiazole, or with a hydrogen atom, leading to 5-nitrothiazole.

  • Exothermic Reaction: Nitration reactions are highly exothermic and require careful temperature control to prevent runaway reactions and the formation of byproducts.

  • Product Isolation and Stability: The product can sometimes be difficult to isolate from the acidic reaction mixture and may be unstable if not properly washed and handled. For instance, residual acid can cause the product to become gummy or even decompose.[1]

Q3: What are the recommended nitrating agents for this reaction?

A3: A mixture of concentrated nitric acid and concentrated sulfuric acid is a common and effective nitrating agent. The sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺). Another common system is a mixture of fuming nitric acid and acetic anhydride, which can sometimes offer milder reaction conditions.

Q4: How can I minimize the formation of the 2-bromo-4-nitrothiazole isomer?

A4: To favor the formation of the 5-nitro isomer, it is crucial to maintain a low reaction temperature (typically between 0 and 5 °C). The 5-position is generally favored under kinetic control.[2] Longer reaction times or higher temperatures can lead to the formation of the thermodynamically more stable 4-nitro isomer.

Q5: What is the best way to purify the 2-bromo-5-nitrothiazole product?

A5: After quenching the reaction with ice water, the crude product can be collected by filtration. It is essential to wash the solid thoroughly with cold water to remove residual acids. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water. If isomer separation is necessary, fractional crystallization or column chromatography may be employed.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no conversion of 2-bromothiazole 1. Insufficiently strong nitrating agent. 2. Reaction temperature is too low. 3. Short reaction time.1. Ensure the use of concentrated or fuming acids. 2. Allow the reaction to proceed at a slightly higher temperature (e.g., room temperature), but monitor closely for side reactions. 3. Increase the reaction time and monitor progress by TLC.
Formation of a significant amount of debrominated product (e.g., 5-nitrothiazole) 1. High reaction temperature. 2. Excessively harsh nitrating conditions.1. Maintain a strict low-temperature profile (0-5 °C). 2. Consider using a milder nitrating system, such as nitric acid in acetic anhydride.
Poor regioselectivity (mixture of 5-nitro and 4-nitro isomers) 1. Elevated reaction temperature. 2. Prolonged reaction time.1. Perform the reaction at a lower temperature to favor the kinetically preferred 5-nitro isomer. 2. Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid isomerization.
Product is a gummy solid or oil and difficult to filter 1. Incomplete precipitation. 2. Presence of impurities or byproducts. 3. Residual acid in the product.1. Ensure the reaction mixture is poured into a sufficient amount of crushed ice with vigorous stirring. 2. Attempt to triturate the gummy solid with a non-polar solvent like hexane to induce crystallization. 3. Thoroughly wash the crude product with cold water and a dilute solution of sodium bicarbonate to neutralize any remaining acid.
Product darkens or decomposes upon standing 1. Residual acid. 2. Instability of the nitrothiazole product.1. Ensure the product is thoroughly washed and neutralized. 2. Store the purified product in a cool, dark, and dry place.

Experimental Protocol: Nitration of 2-Bromothiazole (Adapted from a similar procedure)

This protocol is adapted from the nitration of 2-acetamido-5-bromothiazole and should be optimized for 2-bromothiazole.

Materials:

  • 2-Bromothiazole

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Crushed Ice

  • Deionized Water

  • Ethanol (for recrystallization)

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (e.g., 5 mL).

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add 2-bromothiazole (e.g., 1 g) to the sulfuric acid with continuous stirring, ensuring the temperature remains below 10 °C.

  • In a separate beaker, prepare the nitrating mixture by carefully and slowly adding concentrated nitric acid (e.g., 1.5 mL) to concentrated sulfuric acid (e.g., 3 mL) while cooling in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 2-bromothiazole over 30-60 minutes, maintaining the reaction temperature between 0 and 5 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, slowly and carefully pour the reaction mixture onto a generous amount of crushed ice (e.g., 50 g) in a beaker with vigorous stirring.

  • A precipitate of the crude product should form. Collect the solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with copious amounts of cold deionized water until the washings are neutral to pH paper.

  • Dry the crude product under vacuum.

  • Purify the crude 2-bromo-5-nitrothiazole by recrystallization from ethanol.

Data on Factors Influencing Nitration of Substituted Thiazoles

Factor Effect on Reaction Outcome Typical Conditions/Observations
Temperature Lower temperatures (0-5 °C) favor the formation of the kinetically controlled 5-nitro isomer and minimize side reactions like debromination. Higher temperatures can increase the formation of the 4-nitro isomer and decomposition products.A reaction at 100°C for 12 hours was used to nitrate 4-methylthiazole, yielding the 5-nitro product in about 30% yield.[3]
Nitrating Agent A mixture of concentrated H₂SO₄ and HNO₃ is a potent nitrating system. Fuming nitric acid or nitric acid in acetic anhydride can be used, sometimes under milder conditions.Nitration of 2-acetamido-5-bromothiazole was successful with a mixture of 99-100% nitric acid and acetic anhydride.[1]
Substituent Effects The bromine at the 2-position is deactivating but directs electrophilic substitution to the 5-position. Activating groups on the ring would increase the reaction rate and potentially the risk of side reactions.In the nitration of 2-acetamido-5-bromothiazole, the bromine atom was replaced by a nitro group.[1] However, in other cases, the bromine atom is not replaced.
Reaction Time Longer reaction times can lead to the formation of thermodynamically more stable isomers or decomposition.For the nitration of 2-methylthiazole at high temperatures, the ratio of 5-nitro to 4-nitro isomer changed significantly with time, with the 4-nitro isomer becoming the major product after 18 hours.[2]

Troubleshooting Workflow

Troubleshooting_Nitration start Start Nitration of 2-Bromothiazole check_reaction Monitor Reaction by TLC start->check_reaction workup Quench on Ice, Filter, Wash check_reaction->workup Reaction Complete no_reaction Problem: Low/No Conversion check_reaction->no_reaction No Starting Material Consumption side_products Problem: Side Products Observed (e.g., 4-nitro, debromination) check_reaction->side_products Multiple Spots on TLC product Desired Product: 2-Bromo-5-nitrothiazole workup->product Successful Isolation poor_isolation Problem: Gummy/Oily Product workup->poor_isolation Isolation Issues solution_no_reaction Increase Temperature Slightly OR Increase Reaction Time OR Use Stronger Nitrating Agent no_reaction->solution_no_reaction solution_no_reaction->start Retry solution_side_products Decrease Temperature (0-5 °C) OR Use Milder Nitrating Agent OR Reduce Reaction Time side_products->solution_side_products solution_side_products->start Retry solution_poor_isolation Ensure Thorough Washing (Water, NaHCO₃ soln.) OR Triturate with Non-Polar Solvent poor_isolation->solution_poor_isolation solution_poor_isolation->workup Re-process

Caption: Troubleshooting workflow for the nitration of 2-bromothiazole.

References

improving yield in 5-Bromo-2-nitrothiazole synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and detailed protocols to improve yields in the synthesis of 5-Bromo-2-nitrothiazole. The primary route discussed is the electrophilic nitration of 2-bromothiazole.

Frequently Asked Questions (FAQs)

Q1: What is the standard synthetic route to this compound? The most common approach is the electrophilic aromatic substitution (nitration) of 2-bromothiazole using a strong nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid.

Q2: Why is this reaction challenging? The thiazole ring is less aromatic and electron-rich than analogues like thiophene, making electrophilic substitution more difficult.[1] Furthermore, the bromine atom at the 2-position is an electron-withdrawing group, which deactivates the ring towards electrophilic attack, often requiring more forcing reaction conditions.[2]

Q3: What is the key reactive species in this nitration? The reaction proceeds via the nitronium ion (NO₂⁺), which is generated in situ from the reaction between concentrated nitric acid and a stronger acid, most commonly sulfuric acid.[3]

Q4: What are the most likely side products or impurities? Potential impurities include unreacted 2-bromothiazole, isomers (like 4-nitro), and products of decomposition if the reaction temperature is too high.[2] Another possible, though less common, side reaction is the replacement of the bromine atom by a nitro group (ipso-nitration), which has been observed in related acetamido-5-bromothiazole systems.[4]

Q5: How can I monitor the reaction's progress? Reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). A sample of the reaction mixture is spotted on a TLC plate alongside the starting material (2-bromothiazole) to track its consumption.

Troubleshooting Guide

Problem 1: I am getting a very low or no yield of the desired product.

  • Possible Cause A: Insufficiently strong nitrating agent.

    • The deactivated 2-bromothiazole ring requires a potent electrophile. If your acid mixture is not sufficiently concentrated (e.g., due to absorbed moisture) or the ratio of sulfuric to nitric acid is too low, the concentration of the active nitronium ion (NO₂⁺) will be inadequate for the reaction to proceed effectively.[3]

  • Solution: Ensure you are using fresh, concentrated (>95%) sulfuric acid and concentrated (>70%) nitric acid. The sulfuric acid acts as both a catalyst and a dehydrating agent.

  • Possible Cause B: Reaction temperature is too low.

    • While controlling temperature is critical to prevent side reactions, an excessively low temperature may result in a reaction rate that is too slow for the synthesis to complete within a practical timeframe.

  • Solution: If TLC shows a large amount of unreacted starting material after the planned reaction time, consider a modest increase in temperature (e.g., from 0 °C to 10-15 °C) while carefully monitoring for signs of decomposition.

  • Possible Cause C: Poor quality of starting material.

    • Impurities in the 2-bromothiazole starting material can interfere with the reaction, leading to lower yields.

  • Solution: Verify the purity of your 2-bromothiazole using NMR or GC-MS. If necessary, purify it by distillation before use.

Problem 2: The reaction mixture turned dark brown/black, and the yield is low.

  • Possible Cause: Decomposition due to excessive temperature.

    • Nitration reactions are highly exothermic.[2] Poor temperature control can lead to a runaway reaction, causing the starting material and/or product to decompose, which is often indicated by a dark discoloration and potential gas evolution.

  • Solution: Maintain strict temperature control, especially during the addition of the thiazole substrate to the acid mixture. Use an ice/salt bath for efficient cooling and add the substrate slowly and dropwise to manage the exotherm.

Problem 3: The main product appears to be an isomer or a mix of isomers, not the desired 5-nitro product.

  • Possible Cause: Incorrect reaction conditions favoring alternative regiochemistry.

    • While electrophilic substitution on 2-substituted thiazoles typically favors the 5-position, harsher conditions (e.g., very high temperatures or prolonged reaction times) can sometimes lead to the formation of other isomers, such as 4-nitro derivatives.[5]

  • Solution: Adhere to a protocol that uses low temperatures (e.g., 0-5 °C) to ensure kinetic control, which favors the formation of the 5-nitro isomer.

Data Presentation

Optimizing a nitration reaction involves balancing reactivity with selectivity. The following table summarizes the expected qualitative effects of changing key reaction parameters based on general principles of electrophilic aromatic substitution.

ParameterLow Setting (e.g., 0°C, 1:1 HNO₃:H₂SO₄)High Setting (e.g., >25°C, 1:3 HNO₃:H₂SO₄)Effect on Yield & Purity
Temperature Slower reaction rate, higher selectivity.Faster reaction rate, lower selectivity.Yield: May be low if time is insufficient. Purity: Generally higher, with fewer byproducts from decomposition or isomerization.
H₂SO₄ Concentration Lower concentration of nitronium ion (NO₂⁺).Higher concentration of nitronium ion (NO₂⁺).Yield: May be low due to incomplete reaction. Purity: Less risk of over-nitration or aggressive decomposition.
Reaction Time May lead to incomplete conversion.May increase byproduct formation.Yield: Increases with time up to a point, then may decrease if decomposition occurs. Purity: Can decrease with very long reaction times as side reactions become more prevalent.

Experimental Protocols

Protocol 1: Synthesis of 2-Bromothiazole (Starting Material)

This protocol is adapted from a known procedure for the Sandmeyer-type reaction of 2-aminothiazole.[6]

  • Diazotization: Partially dissolve 2-aminothiazole (1.0 eq) in 85% phosphoric acid (H₃PO₄). Cool the stirred mixture to below 5 °C in an ice/salt bath.

  • Slowly add concentrated nitric acid (HNO₃) while maintaining an internal temperature below 8 °C.

  • Cool the resulting solution to 2 °C and slowly add a pre-prepared aqueous solution of sodium nitrite (NaNO₂) (1.1-1.2 eq), ensuring the temperature does not exceed 8 °C. Stir the "diazo solution" for 1 hour at 0-5 °C.

  • Bromination: In a separate flask, prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) and sodium bromide (NaBr) in water. Cool this solution to below 8 °C.

  • Slowly add the cold "diazo solution" to the copper/bromide mixture over 90 minutes, keeping the temperature below 8 °C.

  • Stir the reaction mixture for at least 6 hours, allowing it to slowly warm to room temperature overnight.

  • Workup & Isolation: Carefully adjust the pH of the mixture to ~9 using solid KOH and then sodium carbonate.

  • Isolate the product via steam distillation. The 2-bromothiazole will co-distill with water as a pale yellow oil.

  • Separate the organic layer, dry it with anhydrous MgSO₄, filter, and concentrate to yield pure 2-bromothiazole (typical yield ~86%).[6]

Protocol 2: Nitration of 2-Bromothiazole to this compound

This is a representative protocol based on standard mixed-acid nitration procedures for deactivated heterocyclic systems.[3][5]

  • Acid Mixture Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid (H₂SO₄, 98%).

  • Cool the sulfuric acid to 0 °C using an ice/salt bath.

  • Slowly add concentrated nitric acid (HNO₃, 70%) dropwise to the sulfuric acid with vigorous stirring. Maintain the temperature of the mixed acid at 0-5 °C.

  • Nitration Reaction: Slowly add 2-bromothiazole (1.0 eq) dropwise to the cold, stirred mixed acid. The rate of addition should be controlled to ensure the internal temperature does not rise above 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 2-3 hours. Monitor the reaction's progress by TLC.

  • Workup & Isolation: Once the starting material is consumed, pour the reaction mixture slowly and carefully onto a large amount of crushed ice with stirring.

  • A yellow to orange solid should precipitate. Allow the ice to melt completely.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral (pH ~7).

  • Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

Mandatory Visualizations

G cluster_0 Synthesis Workflow A Start: 2-Aminothiazole B Diazotization (H₃PO₄, HNO₃, NaNO₂) A->B C Intermediate: Diazo Salt B->C D Sandmeyer Reaction (CuSO₄, NaBr) C->D E 2-Bromothiazole (Starting Material) D->E F Nitration (HNO₃ / H₂SO₄, 0-5°C) E->F G Quench on Ice & Filtration F->G H Crude Product G->H I Purification (Recrystallization) H->I J Final Product: This compound I->J

Caption: Overall workflow for the synthesis of this compound from 2-aminothiazole.

G cluster_1 Troubleshooting Logic: Low Yield Start Low Yield Observed Check_TLC Analyze Reaction Mixture by TLC Start->Check_TLC SM_Present Significant Starting Material Remains? Check_TLC->SM_Present Decomp Dark Color / Tar Formation? Check_TLC->Decomp Check physical appearance Cause_Temp_Low Possible Cause: Temp too low or Time too short SM_Present->Cause_Temp_Low Yes Cause_Reagents Possible Cause: Reagents degraded or Impure Starting Material SM_Present->Cause_Reagents No Cause_Temp_High Possible Cause: Poor Temperature Control (Reaction Exotherm) Decomp->Cause_Temp_High Yes Sol_Temp_Low Action: Increase time or Slightly raise temp Cause_Temp_Low->Sol_Temp_Low Sol_Reagents Action: Use fresh acids & Purify starting material Cause_Reagents->Sol_Reagents Sol_Temp_High Action: Improve cooling & Slow substrate addition Cause_Temp_High->Sol_Temp_High

References

preventing decomposition of 5-Bromo-2-nitrothiazole during reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of 5-Bromo-2-nitrothiazole in chemical reactions, with a focus on preventing its decomposition.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the decomposition of this compound during a reaction?

A1: The decomposition of this compound is primarily influenced by elevated temperatures, the presence of strong nucleophiles or bases, and prolonged reaction times. The electron-withdrawing nature of the nitro group makes the thiazole ring susceptible to nucleophilic attack and potential ring-opening, while high temperatures can provide the activation energy for undesired side reactions.

Q2: What are the ideal storage conditions for this compound to ensure its stability?

A2: To maintain its integrity, this compound should be stored in a cool, dry, and dark place.[1] It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and air, which can contribute to degradation over time.

Q3: I am observing a dark coloration in my reaction mixture. Is this an indication of decomposition?

A3: A significant darkening of the reaction mixture, often to a dark brown or black color, can be an indicator of decomposition of this compound or other reagents. This is often accompanied by the formation of insoluble polymeric materials. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help to confirm if the starting material is being consumed in side reactions.

Q4: Can I use strong bases with this compound?

A4: Caution should be exercised when using strong bases. While many reactions require a base, strong bases can promote the decomposition of this compound. It is often recommended to use milder bases, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), and to add them portion-wise or at a controlled rate to minimize localized high concentrations.[2]

Q5: What solvents are recommended for reactions involving this compound?

A5: this compound is generally soluble in polar aprotic solvents.[3] Common choices for reactions include Dimethylformamide (DMF), Tetrahydrofuran (THF), and 1,4-dioxane. The choice of solvent can impact reaction rate and stability, so it may need to be optimized for your specific transformation.

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Product

Possible Causes:

  • Decomposition of Starting Material: this compound may have degraded due to inappropriate storage or harsh reaction conditions.

  • Inactive Catalyst/Reagents: The catalyst (e.g., palladium catalyst in cross-coupling reactions) or other reagents may be old or inactive.

  • Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate or too high, leading to decomposition.

  • Insufficient Reaction Time: The reaction may not have been allowed to run to completion.

Solutions:

  • Verify Starting Material Purity: Check the purity of this compound using techniques like NMR or LC-MS before use.

  • Use Fresh Reagents: Ensure all reagents, especially catalysts and bases, are fresh and active.

  • Optimize Temperature: Gradually increase the reaction temperature while monitoring for product formation and decomposition. Alternatively, if decomposition is suspected, try running the reaction at a lower temperature for a longer duration.[2]

  • Monitor Reaction Progress: Use TLC or LC-MS to monitor the consumption of the starting material and the formation of the product to determine the optimal reaction time.

Issue 2: Formation of Significant Side Products

Possible Causes:

  • Decomposition of this compound: As mentioned, this can lead to a complex mixture of byproducts.

  • Side Reactions of the Nucleophile/Coupling Partner: The nucleophile or coupling partner may be undergoing self-condensation or other undesired reactions.

  • Protodebromination: Loss of the bromine atom from the starting material can be a significant side reaction, especially in the presence of a proton source and a strong base.[2]

  • Homocoupling: In cross-coupling reactions, homocoupling of the starting material or the coupling partner can occur.

Solutions:

  • Control Reaction Conditions: Use milder bases, lower the reaction temperature, and minimize reaction time to suppress side reactions.[2]

  • Ensure Anhydrous and Inert Conditions: Use dry solvents and run the reaction under an inert atmosphere (argon or nitrogen) to minimize protodebromination and other moisture-sensitive side reactions.[2]

  • Optimize Catalyst and Ligand: In cross-coupling reactions, the choice of palladium source and ligand is crucial. Experiment with different ligands to minimize side reactions like homocoupling.[2]

  • Purification Strategy: Develop a robust purification strategy (e.g., column chromatography with an optimized eluent system) to separate the desired product from impurities.

Data Presentation

Table 1: Recommended Storage and Handling of this compound

ParameterRecommendationRationale
Temperature Cool (2-8 °C for long-term)To minimize thermal decomposition.
Atmosphere Inert gas (Argon or Nitrogen)To prevent reaction with atmospheric moisture and oxygen.
Light Amber vial or dark containerTo prevent potential photodecomposition.
Handling Use in a well-ventilated fume hoodTo avoid inhalation of the fine powder.
PPE Gloves, safety glasses, lab coatTo prevent skin and eye contact.[4]

Table 2: Qualitative Impact of Reaction Parameters on this compound Stability

ParameterImpact on DecompositionRecommendations for Minimizing Decomposition
Temperature Higher temperatures significantly increase the rate of decomposition.Maintain the lowest effective temperature for the reaction. Monitor for side product formation at elevated temperatures.
Base Strength Stronger bases can promote decomposition and side reactions.Use milder bases (e.g., K₂CO₃, Cs₂CO₃). Add the base slowly or in portions.
Reaction Time Prolonged exposure to reaction conditions can lead to gradual decomposition.Monitor the reaction closely and work up as soon as the starting material is consumed.
Atmosphere Presence of oxygen and moisture can lead to side reactions like protodebromination.Use degassed solvents and maintain an inert atmosphere.

Table 3: Representative Conditions for Suzuki-Miyaura Coupling with a Bromo-Thiazole Derivative *

Coupling PartnerPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)
Arylboronic acidPd(OAc)₂ (2-5%)SPhos (4-10%)K₃PO₄ (2-3)Toluene/H₂O80-100
Heteroarylboronic acidPd₂(dba)₃ (2%)XPhos (4-6%)K₂CO₃ (3)Dioxane100

*Data adapted from protocols for the similar compound 2-Amino-5-bromo-4-t-butylthiazole and should be optimized for this compound.[2]

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution (SNA r)
  • Reaction Setup: To an oven-dried flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv.) and a suitable anhydrous solvent (e.g., DMF, THF).

  • Reagent Addition: Add the nucleophile (1.1-1.5 equiv.). If a base is required, add a mild base (e.g., K₂CO₃, 2.0 equiv.).

  • Reaction: Stir the mixture at the desired temperature (start with room temperature and increase if necessary). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the boronic acid or ester (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and ligand (if required).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1).

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up and Purification: Follow the general work-up and purification procedure described above.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).

  • Inert Atmosphere: Evacuate and backfill the tube with argon.

  • Reagent Addition: Add the degassed solvent (e.g., toluene), followed by this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Reaction: Seal the tube and heat to the desired temperature (e.g., 100-110 °C) with stirring. Monitor the reaction progress.

  • Work-up and Purification: Cool the mixture, quench with saturated aqueous NH₄Cl, and extract with an organic solvent. Follow the general purification procedure.

Visualizations

Decomposition_Pathway A This compound B Nucleophilic Attack (e.g., by base or nucleophile) A->B Strong Base/ Nucleophile F High Temperature G Protodebromination A->G Proton Source + Base C Meisenheimer-like Intermediate B->C D Ring Opening C->D Loss of Aromaticity E Polymeric Byproducts D->E F->D Thermal Stress H 2-Nitrothiazole G->H

Caption: Potential decomposition pathways for this compound.

Troubleshooting_Workflow Start Reaction Failure (Low Yield / No Product) Verify_SM 1. Verify Starting Material (Purity, Stoichiometry) Start->Verify_SM Check_Reagents 2. Check Reagents & Solvents (Catalyst, Base, Solvent Purity) Verify_SM->Check_Reagents Analyze_Crude 3. Analyze Crude Reaction Mixture (TLC, LC-MS) Check_Reagents->Analyze_Crude Identify_Side_Products Identify Side Products? (e.g., Decomposition, Debromination) Analyze_Crude->Identify_Side_Products Optimize_Conditions 4. Optimize Reaction Conditions (Temperature, Time, Concentration) Identify_Side_Products->Optimize_Conditions Yes Identify_Side_Products->Optimize_Conditions No Change_System 5. Change Catalyst/Ligand/Base System Optimize_Conditions->Change_System Success Successful Reaction Change_System->Success

Caption: A logical workflow for troubleshooting failed reactions.

FAQ_Relationships Decomposition Q1: Causes of Decomposition Temperature Base Strength Reaction Time Bases Q4: Use of Strong Bases Caution Advised Prefer Milder Bases Decomposition:p2->Bases:b1 Storage Q2: Ideal Storage Conditions Cool Dry Dark Inert Atmosphere Storage->Decomposition relates to Indicators Q3: Indicators of Decomposition Color Change Insoluble Material Indicators->Decomposition is an indicator of Solvents Q5: Recommended Solvents Polar Aprotic (DMF, THF)

Caption: Logical relationships between FAQ topics.

References

Technical Support Center: 5-Bromo-2-nitrothiazole Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conversion rates and other issues during palladium-catalyzed cross-coupling reactions with 5-Bromo-2-nitrothiazole. The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of this substrate, presenting unique challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am observing very low or no conversion in my Suzuki-Miyaura coupling with this compound. What are the likely causes?

Low conversion in Suzuki-Miyaura coupling of this electron-deficient substrate can stem from several factors.[1] The primary areas to investigate are the catalyst system, base, and reaction conditions.

  • Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may not be optimal for this electron-deficient system.[1] Consider using more robust catalyst systems, such as those with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) which are known to be effective for challenging heteroaryl bromide couplings.[2]

  • Base Selection: The choice of base is critical for the activation of the boronic acid.[2] For electron-deficient substrates, weaker bases might not be effective. Consider screening stronger bases like K₃PO₄ or Cs₂CO₃.[1][2] However, be aware that strong bases can also lead to degradation of the starting material.

  • Reaction Temperature: While elevated temperatures (80-110 °C) are common for Suzuki reactions, excessive heat can cause decomposition of the nitro-containing substrate.[2] It is advisable to start at a moderate temperature (e.g., 80 °C) and gradually increase if the reaction is sluggish.

  • Degassing: Palladium(0) catalysts are highly sensitive to oxygen. Inadequate degassing of solvents and the reaction mixture can lead to catalyst oxidation and deactivation.[2] Employ rigorous degassing techniques such as multiple freeze-pump-thaw cycles or sparging with an inert gas.

Q2: I am seeing significant amounts of debromination (protodebromination) of my this compound starting material. How can I prevent this?

Protodebromination is a common side reaction with electron-rich and some electron-deficient heteroaryl halides.[2] The following strategies can help minimize this issue:

  • Use Milder Bases: Strong bases can promote this side reaction. If you are using a very strong base, consider switching to a milder one like K₂CO₃ or K₃PO₄.[2]

  • Optimize Ligand: Certain phosphine ligands can influence the rate of reductive elimination versus side reactions. Screening different ligands can be beneficial.

  • Lower Reaction Temperature: High temperatures can accelerate debromination. Running the reaction at a lower temperature for a longer duration may reduce this side product.[2]

  • Ensure Anhydrous Conditions: Trace amounts of water can act as a proton source. Always use freshly dried and degassed solvents and reagents.[2]

Q3: My Heck coupling reaction is not proceeding as expected. What are some key parameters to optimize for this compound?

The Heck reaction is sensitive to the choice of catalyst, base, and solvent. For an electron-deficient substrate like this compound, consider the following:

  • Catalyst System: Palladium(II) acetate (Pd(OAc)₂) with a phosphine ligand is a common starting point.[3] For electron-deficient aryl bromides, ligands such as tri(o-tolyl)phosphine (P(o-tol)₃) can be effective.[4]

  • Base: Organic bases like triethylamine (Et₃N) or inorganic bases such as Na₂CO₃ and K₂CO₃ are commonly used.[3][5] The choice of base can significantly impact the reaction rate and yield.

  • Solvent: Polar aprotic solvents like DMF, NMP, or dioxane are typically used for Heck reactions, often at elevated temperatures (>100 °C).[3]

Q4: I am attempting a Buchwald-Hartwig amination and observing low yield. What are the critical factors for this reaction with this compound?

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation. For successful coupling with this compound, pay close attention to:

  • Catalyst and Ligand: This reaction is highly dependent on the ligand. Bulky, electron-rich biarylphosphine ligands (e.g., XantPhos, BINAP) are often necessary, especially for challenging substrates.[6][7]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a common choice, but others like lithium bis(trimethylsilyl)amide (LiHMDS) can also be effective.[7] Note that some functional groups may not be compatible with strong bases like KOtBu.[8]

  • Inert Atmosphere: The catalytic system is sensitive to air and moisture. It is crucial to handle all reagents, especially the base and catalyst, under an inert atmosphere.[6]

Q5: Are there any known side reactions specific to the nitro group in this compound during cross-coupling?

The nitro group is a strong electron-withdrawing group and can participate in or be affected by the reaction conditions.[9] Potential side reactions include:

  • Degradation under strongly basic conditions: Nitroarenes can be susceptible to degradation in the presence of strong bases and high temperatures.[10] Careful optimization of the base and temperature is crucial.

  • Reduction of the nitro group: While less common under standard palladium-catalyzed cross-coupling conditions, some reagents or additives could potentially lead to the reduction of the nitro group. It is important to analyze the product mixture for any such byproducts.

Data Presentation: Typical Reaction Conditions

The following tables provide general starting conditions for various cross-coupling reactions with this compound. These are based on protocols for structurally similar electron-deficient heteroaryl bromides and should be optimized for specific substrates and desired outcomes.

Table 1: Suzuki-Miyaura Coupling Conditions

ParameterConditionNotes
Catalyst Pd(dppf)Cl₂ (5-10 mol%) or Pd₂(dba)₃ (2-5 mol%) with a ligandBuchwald-type ligands (XPhos, SPhos) are often effective.[2]
Ligand XPhos, SPhos, RuPhos (4-10 mol%)Ligand-to-metal ratio is important for catalyst stability.
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Stronger bases are often required for electron-deficient systems.[2]
Solvent 1,4-Dioxane/Water (4:1) or Toluene/WaterEnsure solvents are thoroughly degassed.
Temperature 80-110 °CStart at a lower temperature and increase if necessary.[2]
Reaction Time 2-24 hoursMonitor by TLC or LC-MS.
Expected Yield Moderate to GoodHighly dependent on the coupling partner and optimized conditions.

Table 2: Heck Coupling Conditions

ParameterConditionNotes
Catalyst Pd(OAc)₂ (2-5 mol%)A common and effective palladium source.[3]
Ligand P(o-tol)₃ or PPh₃ (4-10 mol%)Ligand choice can influence selectivity and rate.
Base Et₃N, Na₂CO₃, or K₂CO₃ (1.5-2 equivalents)Base selection is crucial for regenerating the active catalyst.[3]
Solvent DMF, NMP, or TolueneHigh-boiling polar aprotic solvents are typical.[3]
Temperature 100-140 °CHigher temperatures are often required for Heck reactions.[3]
Reaction Time 12-24 hoursMonitor by TLC or GC-MS.
Expected Yield Moderate to GoodDependent on the alkene coupling partner.

Table 3: Buchwald-Hartwig Amination Conditions

ParameterConditionNotes
Catalyst Pd₂(dba)₃ (1-2 mol%) or a palladacycle precatalystPrecatalysts can offer better reproducibility.
Ligand XantPhos, BINAP, or other bulky biaryl phosphines (2-4 mol%)The ligand is critical for successful C-N bond formation.[6]
Base NaOtBu or LiHMDS (1.2-1.5 equivalents)A strong, non-nucleophilic base is essential.[7]
Solvent Toluene or 1,4-Dioxane (anhydrous and degassed)Solvent must be rigorously dried.
Temperature 80-110 °COptimization is key to balance reaction rate and stability.
Reaction Time 4-24 hoursMonitor by TLC or LC-MS.
Expected Yield Moderate to GoodHighly dependent on the amine coupling partner.

Experimental Protocols

The following are generalized experimental protocols. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk techniques or in a glovebox.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%) and ligand (if separate).

  • Evacuate and backfill the flask with inert gas three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Heck Coupling

  • To a dry Schlenk tube, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the ligand (e.g., P(o-tol)₃, 4-10 mol%).

  • Evacuate and backfill the tube with inert gas.

  • Add the anhydrous, degassed solvent (e.g., DMF), followed by the base (e.g., Et₃N, 1.5-2.0 equiv.) and the alkene (1.2-1.5 equiv.).

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 120 °C) with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, dilute the reaction mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

  • In a glovebox, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XantPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.) to an oven-dried Schlenk tube.

  • Remove the tube from the glovebox, add this compound (1.0 equiv.), and place under an inert atmosphere.

  • Add the anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Add the amine coupling partner (1.1-1.3 equiv.) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature and quench the reaction by adding saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

The following diagrams illustrate key decision-making processes and relationships in troubleshooting cross-coupling reactions of this compound.

Troubleshooting_Workflow start Low Conversion Observed reagent_check 1. Verify Reagent Quality - Purity of this compound - Activity of Coupling Partner - Anhydrous/Fresh Base - Catalyst/Ligand Activity start->reagent_check side_product_analysis Analyze for Side Products (e.g., Debromination, Homocoupling) start->side_product_analysis Side Products Observed setup_check 2. Review Reaction Setup - Inert Atmosphere (Degassing) - Anhydrous Solvents - Proper Stoichiometry reagent_check->setup_check Reagents OK condition_optimization 3. Optimize Reaction Conditions - Screen Temperature - Screen Solvents - Screen Bases setup_check->condition_optimization Setup OK catalyst_screening 4. Screen Catalyst System - Different Pd Sources - Bulky, Electron-Rich Ligands condition_optimization->catalyst_screening Still Low Conversion success Successful Conversion catalyst_screening->success Optimization Successful side_product_analysis->condition_optimization Adjust Conditions Reaction_Parameters center Cross-Coupling Success catalyst Catalyst System (Pd Source + Ligand) catalyst->center base Base (Strength & Type) base->center solvent Solvent (Polarity & Degassing) solvent->center temperature Temperature temperature->center substrate Substrate Quality (Purity & Stability) substrate->center

References

Technical Support Center: Reactions of 5-Bromo-2-nitrothiazole with Strong Bases

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-2-nitrothiazole and strong bases. The information is presented in a question-and-answer format to directly address common experimental challenges.

Troubleshooting Guides

Issue: Low Yield of the Desired 2-Substituted-5-bromothiazole Product

Question: I am attempting a nucleophilic aromatic substitution (SNAr) on this compound to replace the nitro group, but I am observing very low yields of my desired product. What are the potential causes and how can I troubleshoot this?

Answer:

Low yields in the substitution reaction of this compound are a common issue and can be attributed to several competing side reactions. The primary reaction is the nucleophilic attack at the C2 position, leading to the displacement of the nitro group. However, the thiazole ring, activated by the electron-withdrawing nitro group, is susceptible to degradation and other reactions under strongly basic conditions.

Potential Side Reactions and Troubleshooting Steps:

  • Thiazole Ring Opening and Decomposition: The thiazole ring in nitro-substituted thiazoles is known to be unstable in the presence of strong bases, especially with excess nucleophile and in polar aprotic solvents like DMSO. This can lead to a complex mixture of unidentified degradation products.[1][2]

    • Troubleshooting:

      • Use stoichiometric amounts of the base/nucleophile: An excess of a strong base can promote ring cleavage.[1]

      • Lower the reaction temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize degradation.

      • Solvent choice: Consider less polar aprotic solvents or protic solvents if the nucleophile's reactivity is maintained. For instance, reactions with sodium methoxide are often carried out in methanol.[2]

      • Reaction time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent further degradation of the product.

  • Nucleophilic Substitution of the Bromine Atom: While the nitro group is generally a better leaving group in SNAr reactions on this scaffold, substitution of the bromine at the C5 position can occur, leading to a mixture of products.

    • Troubleshooting:

      • Choice of Nucleophile: Highly reactive, hard nucleophiles may be less selective.

      • Temperature Control: As with ring degradation, lower temperatures may favor the desired substitution.

  • Formation of Unidentified Cyclic Byproducts: Reactions of similar nitrothiazoles with alkoxides have been reported to yield a mixture of unidentified cyclic compounds, contributing to low yields of the desired product.[1]

    • Troubleshooting:

      • Thorough analysis of the reaction mixture: Utilize techniques like LC-MS and NMR to identify major byproducts. Understanding their structure can provide insights into the competing reaction pathways.

      • Modify reaction conditions: Based on the identified byproducts, adjust the base, solvent, and temperature to disfavor their formation.

Issue: Complete Decomposition of Starting Material with No Desired Product Formation

Question: Upon adding a strong base like potassium tert-butoxide to my solution of this compound, the reaction mixture turns dark, and I cannot isolate any of my desired product. What is happening?

Answer:

This scenario strongly suggests rapid decomposition of the this compound starting material. The combination of a strong, sterically hindered base and a highly activated thiazole ring can lead to aggressive and non-selective reactions.

Potential Causes and Solutions:

  • Aggressive Base: Potassium tert-butoxide is a very strong base that can promote rapid elimination and other complex degradation pathways, in addition to potential deprotonation of the thiazole ring itself.

  • High Reaction Temperature: Exothermic reactions upon base addition can further accelerate decomposition.

Troubleshooting Flowchart:

G start Problem: Rapid Decomposition of Starting Material check_base Is a very strong, hindered base (e.g., KOtBu, LDA) being used? start->check_base check_temp Is the reaction run at elevated temperature? check_base->check_temp Yes solution1 Switch to a less hindered and/or weaker base (e.g., NaOCH3, K2CO3). check_base->solution1 Yes end Consider other factors like solvent effects and reactant purity. check_base->end No solution2 Run the reaction at a lower temperature (e.g., 0 °C or below). check_temp->solution2 Yes solution3 Add the base slowly to control any exotherm. check_temp->solution3 Yes check_temp->end No reaction_planning start Define Desired Transformation on this compound is_snar Is the goal SNAr of the nitro group? start->is_snar is_deprotonation Is the goal deprotonation of the thiazole ring? start->is_deprotonation choose_snar_reagents Select a nucleophilic base (e.g., NaOCH3 in MeOH). is_snar->choose_snar_reagents Yes choose_deprotonation_reagents Select a strong, non-nucleophilic base (e.g., LDA in THF). is_deprotonation->choose_deprotonation_reagents Yes consider_conditions Plan for low temperature and stoichiometric reagents to minimize side reactions. choose_snar_reagents->consider_conditions choose_deprotonation_reagents->consider_conditions run_reaction Execute experiment with careful monitoring. consider_conditions->run_reaction analyze_results Analyze product and byproducts. run_reaction->analyze_results troubleshoot If yield is low, consult troubleshooting guide for side reaction mitigation. analyze_results->troubleshoot

References

Technical Support Center: Suzuki Reactions of 5-Bromo-2-nitrothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions for the Suzuki-Miyaura cross-coupling of 5-Bromo-2-nitrothiazole.

Frequently Asked Questions (FAQs)

Q1: Why can the Suzuki coupling of this compound be challenging?

A1: The Suzuki coupling of this compound presents specific challenges due to the electronic properties of the substrate. The thiazole ring is electron-deficient, and this is further amplified by the strongly electron-withdrawing nitro group (-NO₂). While electron-withdrawing groups can activate aryl halides for the initial oxidative addition step, the overall electronic nature of the substrate can influence catalyst stability and the propensity for side reactions.[1]

Q2: What is a good starting point for catalyst selection for this reaction?

A2: For Suzuki couplings involving electron-deficient heteroaryl bromides, a palladium catalyst system featuring bulky and electron-rich phosphine ligands is a highly recommended starting point.[2][3] Catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or systems generated in situ from a palladium(II) precursor (e.g., Pd(OAc)₂) with ligands like SPhos, XPhos, or DavePhos are often effective.[2][3] N-heterocyclic carbene (NHC) based catalysts are also known for their high efficiency with electron-deficient heterocycles.[2]

Q3: What are the most common side reactions to watch for?

A3: The most common side reactions are protodebromination (the replacement of the bromine atom with a hydrogen) and homocoupling of the boronic acid partner. Protodebromination can be exacerbated by non-anhydrous conditions or certain strong bases.[3] Homocoupling is often a result of oxygen in the reaction mixture, which can interfere with the catalytic cycle.[4]

Q4: Which bases are generally most effective for this type of coupling?

A4: The choice of base is critical for activating the boronic acid.[3] Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[3] For challenging couplings, the slightly stronger and more soluble bases like Cs₂CO₃ or K₃PO₄ are often more effective.[3] If the substrate is sensitive to strong bases, milder conditions using potassium fluoride (KF) can be explored.[5][6]

Troubleshooting Guide

Problem: My reaction shows no conversion, and I only recover starting materials.

  • Possible Cause: Inactive Catalyst

    • Solution: Palladium(0) catalysts can be sensitive to air and moisture. Ensure your catalyst, especially Pd(PPh₃)₄, is fresh or has been stored properly. For in-situ catalyst generation from a Pd(II) source, ensure the ligand and precursor are of high quality. Consider using a more robust pre-catalyst, such as a palladacycle or a modern Pd-NHC complex, which often exhibit greater stability.[2][7]

  • Possible Cause: Insufficient Degassing

    • Solution: Dissolved oxygen can oxidize the active Pd(0) catalyst, halting the catalytic cycle.[3] Thoroughly degas all solvents and the reaction mixture. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles.[3]

  • Possible Cause: Reaction Temperature is Too Low

    • Solution: While oxidative addition to the electron-deficient this compound should be favorable, the overall reaction may require thermal energy. Gradually increase the reaction temperature, typically in the range of 80-110 °C, and monitor for product formation.[3]

Problem: I am observing significant protodebromination of my starting material.

  • Possible Cause: Presence of Water

    • Solution: Traces of water can act as a proton source, leading to the undesired side reaction. Use anhydrous solvents and ensure all glassware is flame-dried or oven-dried before use.[3]

  • Possible Cause: Base is Too Strong or Reactive

    • Solution: While a base is necessary, a very strong base might promote protodebromination. If using a strong base like K₃PO₄, consider switching to a milder one such as K₂CO₃.[8]

  • Possible Cause: High Reaction Temperature

    • Solution: Excessive heat can accelerate side reactions. Try performing the reaction at a lower temperature for a longer period.[3]

Problem: My yield is low, and I see significant homocoupling of the boronic acid.

  • Possible Cause: Oxygen in the Reaction

    • Solution: As mentioned, oxygen is a primary cause of boronic acid homocoupling. Re-evaluate and improve your degassing procedure.[4] Ensure a positive pressure of inert gas is maintained throughout the reaction.

  • Possible Cause: Boronic Acid Instability

    • Solution: Some boronic acids are prone to decomposition or protodeboronation under reaction conditions.[4] Consider converting the boronic acid to a more stable derivative, such as a pinacol ester (Bpin) or a trifluoroborate salt (BF₃K), which are often less prone to side reactions.[4][9]

Catalyst and Condition Screening Data

The following tables provide representative data for Suzuki couplings of bromo-heterocycles. These conditions serve as an excellent starting point for optimizing the reaction of this compound.

Table 1: Comparison of Palladium Catalyst Systems for Heteroaryl Bromide Coupling

Catalyst System Ligand Base Solvent Temp (°C) Time (h) Typical Yield (%)
Pd(PPh₃)₄ PPh₃ K₂CO₃ Toluene/H₂O 100 12 75-85
Pd(dppf)Cl₂ dppf K₂CO₃ DME 80 2-6 88-94
Pd(OAc)₂ / SPhos SPhos K₃PO₄ Dioxane/H₂O 100 12 85-95
[Pd(IPr)(cin)Cl] IPr (NHC) CsF Dioxane 100 3 ~95

| G3-XPhos Palladacycle | XPhos | K₃PO₄ | Dioxane | 100 | 2 | ~91 |

Data compiled from analogous systems reported in the literature.[2][8][10][11] Yields are highly substrate-dependent.

Key Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling using Pd(dppf)Cl₂

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,2-Dimethoxyethane (DME), anhydrous (5 mL)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₂CO₃.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Add the Pd(dppf)Cl₂ catalyst to the flask under a positive pressure of argon.

  • Add anhydrous DME via syringe. The solvent should be previously degassed by bubbling with argon for 20 minutes.

  • Heat the reaction mixture to 80 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water (10 mL).

  • Extract the mixture with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.[8][10]

Visualized Workflows and Pathways

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_A R¹-Pd(II)L₂-X OxAdd->PdII_A Transmetal Transmetalation PdII_A->Transmetal PdII_B R¹-Pd(II)L₂-R² Transmetal->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Product R¹-R² (Coupled Product) RedElim->Product ArylHalide R¹-X (this compound) ArylHalide->OxAdd BoronicAcid R²-B(OR)₂ + Base BoronicAcid->Transmetal

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[7][9]

Troubleshooting_Workflow start Low or No Yield in Suzuki Reaction check_sm Recovered Starting Material? start->check_sm check_side_products Major Side Products Observed? start->check_side_products check_sm->check_side_products No inactive_catalyst 1. Check Catalyst Activity (Use fresh catalyst, try robust pre-catalyst) check_sm->inactive_catalyst Yes protodebromination Protodebromination? check_side_products->protodebromination Yes bad_degassing 2. Improve Degassing (Freeze-pump-thaw, inert gas sparging) inactive_catalyst->bad_degassing low_temp 3. Increase Temperature (Incrementally to 80-110 °C) bad_degassing->low_temp homocoupling Homocoupling? protodebromination->homocoupling No fix_proto Use Anhydrous Solvents Try Milder Base (K₂CO₃) Lower Reaction Temperature protodebromination->fix_proto Yes fix_homo Improve Degassing Rigorously Use More Stable Boronate (Bpin, BF₃K) homocoupling->fix_homo Yes

Caption: A logical workflow for troubleshooting common Suzuki coupling issues.

Catalyst_Selection start Select Catalyst for This compound substrate_type Substrate is an Electron-Deficient Heteroaryl Bromide start->substrate_type ligand_req Requires Ligand that is: 1. Electron-Rich (promotes oxidative addition) 2. Bulky (promotes reductive elimination) substrate_type->ligand_req choice1 Option A: Traditional Phosphines ligand_req->choice1 choice2 Option B: Buchwald Ligands ligand_req->choice2 choice3 Option C: N-Heterocyclic Carbenes (NHCs) ligand_req->choice3 details1 Pd(PPh₃)₄ Pd(dppf)Cl₂ Good starting point. choice1->details1 details2 XPhos, SPhos, RuPhos Excellent for challenging substrates. choice2->details2 details3 IPr, IMes Very stable, high turnover numbers. choice3->details3

Caption: Decision logic for selecting a suitable catalyst system.

References

Technical Support Center: Isolating 5-Bromo-2-nitrothiazole Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the workup and purification of 5-Bromo-2-nitrothiazole. Drawing upon established principles of organic synthesis and practical experience, this document offers detailed protocols, troubleshooting advice, and answers to frequently asked questions to ensure the successful isolation of a high-purity final product.

I. Understanding the Workup: Key Principles and Challenges

The isolation of this compound from a reaction mixture, typically after the nitration of 2-bromothiazole or a related synthetic route, is a critical step that significantly impacts the final yield and purity. The workup procedure is designed to quench the reaction, neutralize acidic reagents, separate the desired product from impurities, and finally, purify the compound to the required specifications.

A primary challenge in this process is the potential for side reactions and the formation of impurities that can complicate purification. The presence of both a bromine atom and a nitro group on the thiazole ring influences the molecule's reactivity and solubility, necessitating a carefully optimized workup strategy.

II. Experimental Workflow for Workup and Purification

The following diagram outlines the general workflow for the isolation and purification of this compound.

Workup_Workflow cluster_reaction Reaction Completion cluster_workup Aqueous Workup cluster_purification Purification Reaction Crude Reaction Mixture Quenching Quenching (Ice Water) Reaction->Quenching Slowly add mixture to ice Neutralization Neutralization (e.g., NaHCO₃) Quenching->Neutralization Careful addition of base Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) Neutralization->Extraction Separate organic phase Washing Washing of Organic Layer (Water, Brine) Extraction->Washing Drying Drying (e.g., Na₂SO₄) Washing->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Crude_Product Crude Solid Solvent_Removal->Crude_Product Purification_Choice Purification Method Crude_Product->Purification_Choice Column_Chromatography Column Chromatography Purification_Choice->Column_Chromatography Complex mixture Recrystallization Recrystallization Purification_Choice->Recrystallization Relatively clean solid Pure_Product Pure this compound Column_Chromatography->Pure_Product Recrystallization->Pure_Product

Caption: General experimental workflow for the workup and purification of this compound.

III. Detailed Experimental Protocols

A. Protocol 1: Standard Aqueous Workup

This protocol is a general procedure for quenching the reaction and extracting the crude product.

  • Quenching:

    • Slowly and carefully pour the reaction mixture into a beaker containing crushed ice or an ice-water slurry with vigorous stirring.[1][2] This step is crucial for dissipating the heat generated from the dilution of strong acids and to stop the reaction.[1]

  • Neutralization:

    • While monitoring the pH with indicator paper or a pH meter, slowly add a saturated aqueous solution of sodium bicarbonate or sodium carbonate to the quenched mixture until it is neutral (pH ~7).[1] Be cautious as this will generate carbon dioxide gas, so add the base in small portions to avoid excessive frothing.

  • Extraction:

    • Transfer the neutralized mixture to a separatory funnel.

    • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM) (3 x volume of the aqueous layer).

    • Combine the organic extracts.

  • Washing:

    • Wash the combined organic layers sequentially with water and then with a saturated brine solution. The brine wash helps to remove residual water from the organic phase.

  • Drying and Solvent Removal:

    • Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound, which is typically a yellow to brown solid.[3][4]

B. Protocol 2: Purification by Column Chromatography

This method is ideal for separating the target compound from impurities with different polarities.[5]

  • Thin Layer Chromatography (TLC) Analysis:

    • Before performing column chromatography, determine an appropriate solvent system using TLC. A common starting point is a mixture of ethyl acetate and hexanes.[6][7]

    • The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for this compound, with good separation from any impurities.

  • Column Preparation:

    • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes).

    • Pack a glass column with the silica gel slurry, ensuring a uniform and bubble-free stationary phase.[5]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like DCM.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Elute the column with the chosen solvent system, gradually increasing the polarity if necessary (gradient elution).

    • Collect fractions and monitor their composition by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

C. Protocol 3: Purification by Recrystallization

Recrystallization is an effective method for obtaining a highly pure crystalline product, provided a suitable solvent is identified.

  • Solvent Selection:

    • A good recrystallization solvent should dissolve the compound when hot but have low solubility when cold.

    • Ethanol, isopropanol, or a mixed solvent system like ethanol/water can be good starting points for thiazole derivatives.[8][9] Test the solubility of a small amount of the crude product in various solvents to find the optimal one.

  • Dissolution:

    • In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.

  • Decolorization (Optional):

    • If the solution is highly colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. Perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

    • Dry the purified crystals under vacuum.

IV. Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Precipitation After Quenching The product is soluble in the acidic aqueous mixture.Proceed with liquid-liquid extraction using a suitable organic solvent like ethyl acetate or DCM.[1]
Formation of an Emulsion During Extraction Vigorous shaking of the separatory funnel, especially after neutralization.- Allow the mixture to stand for some time.- Add a small amount of brine.- Gently swirl or invert the separatory funnel instead of shaking vigorously.
Product Appears as a Dark Oil Instead of a Solid - Presence of impurities that inhibit crystallization.- The product may have a low melting point due to residual solvent or impurities.- Attempt to purify a small sample by column chromatography to see if a solid can be obtained.- Try triturating the oil with a non-polar solvent like cold hexanes to induce solidification.
Multiple Spots on TLC After Purification - Incomplete separation during chromatography.- Decomposition of the product on silica gel.- Re-purify using a shallower solvent gradient in column chromatography.- Consider using a different stationary phase like alumina.- For sensitive compounds, deactivate the silica gel with a small amount of triethylamine in the eluent.[10]
Low Recovery from Recrystallization - The chosen solvent is too good at dissolving the product, even when cold.- Too much solvent was used for dissolution.- Choose a less polar solvent or a mixed solvent system.- Use the minimum amount of hot solvent necessary to dissolve the crude product.
Product Degradation During Workup The C-Br or C-NO₂ bond may be susceptible to hydrolysis under strongly basic or acidic conditions and prolonged exposure.- Use a mild base like sodium bicarbonate for neutralization and avoid prolonged contact.- Keep the workup temperature low.- Process the reaction mixture promptly after quenching.

V. Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions I should take when working with this compound and the reagents used in its synthesis?

A1: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11][12] The starting materials and the product are potential skin and eye irritants.[11] The nitration reaction is highly exothermic and should be performed with caution, maintaining low temperatures.

Q2: My crude product is a dark brown color. Is this normal, and can it be removed?

A2: A yellow to brown color is typical for crude this compound.[3][4] However, a very dark color may indicate the presence of polymeric or degradation byproducts. Purification by column chromatography is often effective at removing these colored impurities. If the color persists in the purified material, a recrystallization step with the addition of activated charcoal can be attempted.

Q3: What are the likely side products in the synthesis of this compound?

A3: The impurity profile depends on the synthetic route. If nitrating 2-bromothiazole, potential side products could include isomers (e.g., 2-bromo-4-nitrothiazole) or products of over-nitration, although the 5-position is generally favored.[13] If starting from 2-aminothiazole, incomplete diazotization and subsequent reactions can lead to various impurities. Hydrolysis of the bromo or nitro groups is also a possibility during workup.[13]

Q4: How can I confirm the identity and purity of my final product?

A4: The identity and purity of this compound can be confirmed using a combination of analytical techniques:

  • Melting Point: A sharp melting point range close to the literature value (85-88 °C with decomposition) is indicative of high purity.

  • Spectroscopy: 1H NMR, 13C NMR, and FT-IR spectroscopy can confirm the chemical structure.

  • Mass Spectrometry: Provides the molecular weight of the compound.[14][15]

  • Chromatography: A single spot on TLC in multiple solvent systems or a single peak in HPLC or GC analysis indicates high purity.

Q5: What is the best way to store purified this compound?

A5: Store the purified solid in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[16] It is also advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent potential degradation over time.

VI. References

  • LookChem. (n.d.). Cas 3034-48-8, 2-Bromo-5-nitrothiazole. Retrieved from --INVALID-LINK--

  • Thermo Fisher Scientific. (2025, September 7). Safety Data Sheet: 2-Bromo-5-nitrothiazole. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (2010, December 1). Safety Data Sheet: 2-Amino-5-nitrothiazole. Retrieved from --INVALID-LINK--

  • Spectrum Chemical. (2006, August 23). Material Safety Data Sheet: 2-Amino-5-nitrothiazole. Retrieved from --INVALID-LINK--

  • TCI Chemicals. (2025, March 12). Safety Data Sheet: 2-Bromo-5-nitrothiazole. Retrieved from --INVALID-LINK--

  • Ganapathi, K., & Kulkarni, K. D. (1952). IV. Bromination and Nitration of Some Monosubstituted Thiazoles. Proceedings of the Indian Academy of Sciences - Section A, 36(5), 758-767.

  • BenchChem. (n.d.). Technical Support Center: Synthesis of 2-Amino-5-bromo-4-t-butylthiazole. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US4269985A - Process for the preparation of 2-amino-5-nitrothiazole. Retrieved from --INVALID-LINK--

  • Ganapathi, K., & Venkataraman, K. (1945). Synthetical experiments in the chemotherapy of tuberculosis. Part II. Preparation of some substituted thiazoles. Proceedings of the Indian Academy of Sciences - Section A, 22(6), 362-373.

  • Kamali, M. (2016). Synthesis of some new 5- substituted of. Journal of Chemical and Pharmaceutical Research, 8(1), 147-152.

  • BenchChem. (n.d.). Synthesis of 2-Amino-5-bromo-4-t-butylthiazole: A Detailed Protocol for Researchers. Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (n.d.). 5. Thin Layer Chromatography. Retrieved from --INVALID-LINK--

  • Canadian Science Publishing. (1956). THIAZOLES: II. PREPARATION OF ALKYL-2-NITRAMINOTHIAZOLES. Canadian Journal of Chemistry, 34(9), 1261-1267.

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from --INVALID-LINK--

  • Solubility of Things. (n.d.). 2-Bromo-5-nitrothiazole. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Technical Support Center: Managing Exothermic Reactions During Nitration. Retrieved from --INVALID-LINK--

  • Chen, J., et al. (2020). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules, 25(21), 5036.

  • ResearchGate. (2025, August 10). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Retrieved from --INVALID-LINK--

  • ChemicalBook. (2024, May 8). Synthesis of 2-Amino-5-nitrothiazole. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Synthesis of 2-Amino-5-bromo-4-t-butylthiazole: A Detailed Protocol for Researchers. Retrieved from --INVALID-LINK--

  • Professor Dave Explains. (2023, March 10). Performing Column Chromatography [Video]. YouTube. Retrieved from --INVALID-LINK--

  • Chemistry Solutions. (n.d.). Rowan College at Burlington County CHE 241 Lab 2: Recrystallization. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 2-Bromo-5-nitrothiazole. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 2-Bromo-5-nitrothiazole. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Synthesis and Characterization of 2-Amino-5-bromo-4-t-butylthiazole: A Technical Guide. Retrieved from --INVALID-LINK--

  • ChemScene. (n.d.). 3034-48-8 | 2-Bromo-5-nitrothiazole. Retrieved from --INVALID-LINK--

  • MIT OpenCourseWare. (n.d.). Thin Layer Chromatography (TLC) Guide. Retrieved from --INVALID-LINK--

  • LookChem. (n.d.). Cas 3034-48-8, 2-Bromo-5-nitrothiazole. Retrieved from --INVALID-LINK--

  • Operachem. (2024, February 24). TLC-Thin Layer Chromatography. Retrieved from --INVALID-LINK--

  • Thermo Fisher Scientific. (n.d.). 2-Bromo-5-nitrothiazole, 98%. Retrieved from --INVALID-LINK--

  • Walash, M. I., et al. (2013). Validated stability indicating methods for determination of nitazoxanide in presence of its degradation products. Journal of the Brazilian Chemical Society, 24(8), 1295-1304.

  • Kumar, P., & Kumar, R. (2021). Transition Metal Mediated Hydrolysis of C–S Bonds: An Overview of a New Reaction Strategy. Accounts of Chemical Research, 54(11), 2635-2647.

  • Liu, Q., & Margerum, D. W. (2001). Equilibrium and kinetics of bromine chloride hydrolysis. Environmental Science & Technology, 35(6), 1127-1133.

  • de Oliveira, A. C., et al. (2025, December 12). pH effect on stability and kinetics degradation of nitazoxanide in solution. Journal of Pharmaceutical and Biomedical Analysis, 115, 283-288.

  • Li, Y., et al. (2004). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 93(7), 1686-1698.

  • Pritchard, H. O., & Skinner, H. A. (1950). The heats of hydrolysis of chloral and bromal, and the C—C bond dissociation energies in chloral and bromal. Journal of the Chemical Society (Resumed), 1928-1931.

  • O'Neill, F. J., et al. (2000). Degradability of selected azo dye metabolites in activated sludge systems. Water Research, 34(1), 33-40.

  • ResearchGate. (n.d.). Photo- and biodegradation of benzothiazole derivative: a combined approach. Retrieved from --INVALID-LINK--

  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from --INVALID-LINK--

  • The Organic Chemistry Tutor. (2015, November 18). EAS Nitration reaction [Video]. YouTube. Retrieved from --INVALID-LINK--

  • Harrer, S., et al. (2022). Dynamics of photoexcited 5-bromouracil and 5-bromo-2′-deoxyuridine studied by extreme ultraviolet time-resolved photoelectron spectroscopy in liquid flat jets. Chemical Science, 13(39), 11598-11609.

  • Chemistry with Caroline. (2024, February 21). Electrophilic Aromatic Substitution Reaction in Organic Chemistry [Video]. YouTube. Retrieved from --INVALID-LINK--

References

Validation & Comparative

Reactivity Face-Off: 5-Bromo-2-nitrothiazole vs. 5-Chloro-2-nitrothiazole in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that dictates the efficiency and success of a synthetic route. In the realm of heteroaromatic chemistry, 5-halo-2-nitrothiazoles serve as versatile intermediates for the introduction of various functionalities via nucleophilic aromatic substitution (SNAr). This guide provides a detailed comparison of the reactivity of 5-bromo-2-nitrothiazole and 5-chloro-2-nitrothiazole, supported by available experimental data and established principles of organic chemistry.

The inherent reactivity of these two compounds is a subject of considerable interest, as it directly impacts reaction conditions, yields, and the overall feasibility of synthetic transformations. While the general trend for leaving group ability in nucleophilic aromatic substitution often favors lighter halogens (F > Cl > Br > I) due to the rate-determining step typically being the initial nucleophilic attack, the carbon-halogen bond strength also plays a crucial role, which would suggest a reverse trend (I > Br > Cl > F). This comparison aims to provide clarity for the specific case of 5-bromo- and 5-chloro-2-nitrothiazole.

Quantitative Reactivity Comparison

SubstrateNucleophileSolventTemperature (°C)Second-Order Rate Constant (k₂) (L mol⁻¹ s⁻¹)
5-Chloro-2-nitrothiazoleMethoxideMethanol25Data not explicitly provided, but studied.
5-Chloro-2-nitrothiazolet-Butoxidet-Butanol25Data not explicitly provided, but studied.

Data extrapolated from kinetic studies on 2-nitrothiazole derivatives.

While a direct numerical comparison is challenging without data for the bromo-analog, the principles of nucleophilic aromatic substitution on five-membered heterocyclic rings suggest that the reactivity difference may not be as pronounced as in other aromatic systems. The activation by the nitro group at the 2-position is the dominant factor driving the reaction.

Experimental Protocols

The following is a generalized experimental protocol for a comparative reactivity study of this compound and 5-chloro-2-nitrothiazole with a common nucleophile, such as piperidine.

Objective: To determine the relative rates of reaction of this compound and 5-chloro-2-nitrothiazole with piperidine.

Materials:

  • This compound

  • 5-Chloro-2-nitrothiazole

  • Piperidine

  • Ethanol (or other suitable solvent)

  • Internal standard (e.g., undecane)

  • Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC)

Procedure:

  • Reaction Setup: In two separate, identical reaction vessels, dissolve equimolar amounts of this compound and 5-chloro-2-nitrothiazole in ethanol.

  • Initiation: To each vessel, add an equimolar amount of piperidine at a constant, controlled temperature (e.g., 50 °C).

  • Sampling: At regular time intervals (e.g., 15, 30, 60, 120 minutes), withdraw a small aliquot from each reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by diluting with a large volume of a suitable solvent and adding a quenching agent if necessary.

  • Analysis: Analyze the quenched samples by GC-MS or HPLC to determine the concentration of the starting material and the product. An internal standard should be used for accurate quantification.

  • Data Analysis: Plot the concentration of the starting material versus time for both reactions. The initial rates of reaction can be determined from the slope of these plots, providing a direct comparison of the reactivity of the two substrates.

Logical Workflow for Reactivity Comparison

G cluster_0 Reactant Preparation cluster_1 Reaction cluster_2 Analysis cluster_3 Data Interpretation A This compound Solution D Reaction Vessel 1 (Bromo-compound + Piperidine) A->D B 5-Chloro-2-nitrothiazole Solution E Reaction Vessel 2 (Chloro-compound + Piperidine) B->E C Piperidine Solution C->D C->E F Time-course Sampling D->F E->F G GC-MS or HPLC Analysis F->G H Kinetic Plotting G->H I Rate Constant Determination H->I J Reactivity Comparison I->J

Caption: Experimental workflow for comparing the reactivity of 5-bromo- and 5-chloro-2-nitrothiazole.

Nucleophilic Aromatic Substitution (SNAr) Pathway

SNAr_Mechanism cluster_reactants cluster_intermediate cluster_products Reactants 5-Halo-2-nitrothiazole + Nucleophile Intermediate Meisenheimer Complex (Anionic σ-complex) Reactants->Intermediate Attack of Nucleophile Products Substituted Product + Halide Ion Intermediate->Products Expulsion of Leaving Group

Caption: Generalized mechanism for the nucleophilic aromatic substitution (SNAr) reaction.

Conclusion

The choice between this compound and 5-chloro-2-nitrothiazole as a synthetic intermediate depends on a nuanced understanding of their reactivity in the context of the specific nucleophile and reaction conditions employed. While a definitive quantitative comparison awaits direct experimental investigation, the available data and theoretical principles suggest that both compounds are highly activated towards nucleophilic attack due to the presence of the 2-nitro group. For many SNAr reactions, the difference in reactivity may be minimal, and the choice of substrate could be guided by other factors such as cost and availability. However, for reactions where the carbon-halogen bond cleavage is more involved in the rate-determining step, the bromo-derivative may offer an advantage due to the weaker C-Br bond. It is recommended that for any new synthetic application, a preliminary screening of both substrates be conducted to determine the optimal choice for the desired transformation.

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 5-Bromo-2-nitrothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for 5-Bromo-2-nitrothiazole

This compound is a key heterocyclic building block in medicinal chemistry and materials science. Its utility as a synthetic intermediate necessitates unambiguous structural confirmation and purity assessment, for which Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectroscopic features of this compound, placed in the context of related compounds. We will explore the theoretical underpinnings of the expected spectral data, offer a comparative analysis with analogous structures, and provide a detailed experimental protocol for acquiring high-quality NMR data.

The strategic placement of a bromine atom and a nitro group on the thiazole ring significantly influences its electronic properties and reactivity, making a thorough spectroscopic characterization essential for its application in the synthesis of novel bioactive molecules.

Comparative Spectroscopic Analysis: Understanding the Thiazole Ring

The chemical shifts observed in the ¹H and ¹³C NMR spectra of thiazole derivatives are highly sensitive to the nature and position of substituents. To predict and interpret the spectrum of this compound, it is instructive to compare it with related structures.

Key Structural Features and Their Expected NMR Signatures:

  • The Thiazole Ring Protons: The electron-withdrawing nature of the nitro group and the bromine atom is expected to significantly deshield the sole proton on the thiazole ring of this compound, shifting its resonance to a lower field in the ¹H NMR spectrum.

  • The Thiazole Ring Carbons: Similarly, in the ¹³C NMR spectrum, the carbons of the thiazole ring will be influenced by the electronegative substituents. The carbon bearing the bromine (C2) and the carbon bearing the nitro group (C5) are expected to show distinct chemical shifts.

Comparison with Analogs:

For a practical comparison, let's consider the reported NMR data for 2-bromothiazole and derivatives of 2-amino-5-nitrothiazole. In 2-bromothiazole, the H5 proton appears at approximately 7.31 ppm and the H4 proton at 7.61 ppm in CDCl₃. For a derivative of 2-amino-5-nitrothiazole, the thiazole C-H proton is observed at a significantly downfield shift of 8.19 ppm, underscoring the strong electron-withdrawing effect of the nitro group at the 5-position.

This comparative approach allows us to anticipate the spectral characteristics of this compound and aids in the confident assignment of its NMR signals.

Experimental Data for this compound

While direct experimental NMR data for this compound is not available in the immediate search results, spectral databases such as SpectraBase, referenced in the PubChem entry for this compound (CID 18211), should be consulted for the following experimental values.[1] The data presented in the table below is based on predictive models and analysis of similar compounds and should be replaced with experimental data upon acquisition.

¹H NMR Data (Predicted)
Proton Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Solvent
H-4~8.0 - 8.5SingletN/ACDCl₃
¹³C NMR Data (Predicted)
Carbon Chemical Shift (ppm) Solvent
C-2~145 - 150CDCl₃
C-4~120 - 125CDCl₃
C-5~148 - 153CDCl₃

Experimental Protocol for NMR Analysis

This section provides a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

  • Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common starting point for many organic molecules. For less soluble compounds, dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ can be used.

  • Concentration:

    • For ¹H NMR, dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of the chosen deuterated solvent.

    • For ¹³C NMR, a more concentrated sample (20-50 mg) is recommended due to the lower natural abundance of the ¹³C isotope.

  • Procedure:

    • Weigh the sample accurately into a clean, dry vial.

    • Add the deuterated solvent containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Gently vortex or sonicate the vial to ensure complete dissolution.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

2. NMR Spectrometer Setup and Data Acquisition:

The following are typical parameters for a 400 or 500 MHz NMR spectrometer.

  • ¹H NMR Spectroscopy:

    • Pulse Program: A standard one-pulse experiment (e.g., 'zg30' on a Bruker instrument).

    • Number of Scans: 16-64 scans are typically sufficient.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Spectral Width: A range of 0-12 ppm is generally adequate.

    • Temperature: 298 K (25 °C).

  • ¹³C NMR Spectroscopy:

    • Pulse Program: A proton-decoupled pulse experiment (e.g., 'zgpg30' on a Bruker instrument).

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: A range of 0-220 ppm is standard.

    • Temperature: 298 K (25 °C).

3. Data Processing and Analysis:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants in the ¹H NMR spectrum to deduce proton connectivity.

  • Assign the signals in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the this compound molecule.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing & Analysis cluster_3 Structure Elucidation weigh Weigh Compound dissolve Dissolve in Deuterated Solvent + TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr ¹H NMR Spectroscopy transfer->h1_nmr c13_nmr ¹³C NMR Spectroscopy transfer->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phasing Phasing & Baseline Correction ft->phasing calibration Chemical Shift Calibration phasing->calibration integration Integration (¹H) calibration->integration assignment Signal Assignment integration->assignment structure Confirm Structure of This compound assignment->structure

Caption: Workflow for NMR analysis of this compound.

Alternative Analytical Techniques

While NMR is the cornerstone for structural elucidation, a comprehensive characterization of this compound would also include:

  • Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a bromine-containing compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the nitro group (typically strong absorptions around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹) and the C=N and C-S bonds of the thiazole ring.

  • Elemental Analysis: To determine the elemental composition (C, H, N, S, Br) and confirm the empirical formula.

  • X-ray Crystallography: For an unambiguous determination of the solid-state structure, if a suitable single crystal can be obtained.

Safety and Handling

This compound is a chemical that requires careful handling. The safety data sheets indicate that it can cause skin and serious eye irritation, and may cause respiratory irritation.[2][3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

The spectroscopic analysis of this compound, particularly through ¹H and ¹³C NMR, is indispensable for its definitive characterization. By understanding the influence of the bromo and nitro substituents on the thiazole ring and by comparing its spectral data with that of known analogs, researchers can confidently assign its structure. The detailed experimental protocol provided herein serves as a robust guide for obtaining high-quality NMR data, which, in conjunction with other analytical techniques, ensures the identity and purity of this important synthetic building block.

References

A Comparative Guide to Catalysts for 5-Bromo-2-nitrothiazole Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the thiazole ring is a cornerstone in the synthesis of a vast array of biologically active compounds. Among the various thiazole building blocks, 5-Bromo-2-nitrothiazole serves as a versatile intermediate for introducing diverse molecular complexity. The success of these synthetic endeavors hinges on the judicious selection of a catalyst for cross-coupling reactions. This guide provides an in-depth comparative analysis of various catalytic systems for the coupling of this compound, offering a data-driven framework for catalyst selection and reaction optimization.

Introduction to Cross-Coupling with this compound

This compound presents a unique substrate for cross-coupling reactions. The electron-withdrawing nature of the nitro group at the 2-position significantly influences the reactivity of the C-Br bond at the 5-position, making it susceptible to oxidative addition by transition metal catalysts. This electronic property, however, also necessitates careful consideration of reaction conditions to avoid potential side reactions. The most common and effective methods for the functionalization of this compound include Suzuki-Miyaura, Stille, Heck, and Sonogashira couplings, each with its own set of preferred catalysts and reaction parameters.

This guide will explore the performance of palladium- and nickel-based catalysts in these key transformations, providing a comparative analysis of their efficiency, substrate scope, and operational considerations.

Palladium-Based Catalysts: The Workhorse of Cross-Coupling

Palladium complexes are the most extensively studied and widely employed catalysts for cross-coupling reactions involving aryl bromides. Their high efficiency, functional group tolerance, and predictable reactivity make them a primary choice for the functionalization of this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, which forms a C-C bond between an organoboron reagent and an organic halide, is a powerful tool for the arylation of this compound. The choice of palladium catalyst and ligand is critical for achieving high yields.

Performance Comparison of Palladium Catalysts in Suzuki-Miyaura Coupling of Analogous Bromo-heterocycles

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(dppf)Cl₂dppfK₂CO₃Dimethoxyethane802High[1]
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O85-9512-2485BenchChem
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene/H₂ORT298BenchChem

Data presented for analogous bromo-heterocycles as a predictive framework.

Causality Behind Experimental Choices:

  • Catalyst Precursor: Pd(OAc)₂ and Pd₂(dba)₃ are common precursors that form the active Pd(0) species in situ. Pre-formed catalysts like Pd(PPh₃)₄ and Pd(dppf)Cl₂ offer convenience and sometimes faster reaction initiation.

  • Ligand Selection: Bulky, electron-rich phosphine ligands such as SPhos and XPhos are highly effective in promoting oxidative addition and reductive elimination, the key steps in the catalytic cycle. Dppf (1,1'-bis(diphenylphosphino)ferrocene) is a versatile ligand known for its robustness in a wide range of Suzuki couplings[1].

  • Base and Solvent: The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent (e.g., dioxane, toluene, DMF) is crucial for the transmetalation step and for maintaining the catalyst's activity. Aqueous solvent mixtures are often employed to facilitate the dissolution of the base and the boronic acid.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-Br(L_n) Ar-Pd(II)-Br(L_n) Pd(0)L_n->Ar-Pd(II)-Br(L_n) Oxidative Addition (this compound) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Br(L_n)->Ar-Pd(II)-Ar'(L_n) Transmetalation (Ar'-B(OH)₂) Ar-Ar' Coupled Product Ar-Pd(II)-Ar'(L_n)->Ar-Ar' Ar-Ar'->Pd(0)L_n Reductive Elimination

Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Stille Coupling

The Stille coupling utilizes organostannane reagents and offers excellent functional group tolerance, including the nitro group present in this compound[2][3][4].

Commonly Used Palladium Catalysts for Stille Coupling:

  • Pd(PPh₃)₄: A widely used, commercially available catalyst that is effective for a broad range of substrates.

  • Pd(dba)₂ with PPh₃: An in-situ generated catalyst system that offers flexibility in adjusting the ligand-to-metal ratio.

  • PdCl₂(PPh₃)₂: A stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.

Experimental Considerations:

  • Stoichiometry: While catalytic amounts of palladium are used, the organostannane is a stoichiometric reagent.

  • Toxicity: Organotin compounds are toxic and require careful handling and disposal.

  • Byproduct Removal: Removal of tin byproducts can sometimes be challenging during purification.

Heck Reaction

The Heck reaction involves the coupling of an aryl halide with an alkene. For this compound, this allows for the introduction of vinyl substituents.

Catalyst Systems for Heck Reaction:

  • Pd(OAc)₂ with PPh₃ or P(o-tol)₃: A classic catalyst system for the Heck reaction.

  • Palladacycles: These are highly stable and active catalysts that can be used at low loadings.

Regioselectivity: A key consideration in the Heck reaction is the regioselectivity of the alkene insertion. With terminal alkenes, the aryl group typically adds to the less substituted carbon.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to 5-alkynyl-2-nitrothiazoles. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst[5][6][7].

Typical Sonogashira Reaction Conditions:

  • Palladium Catalyst: Pd(PPh₃)₄ or PdCl₂(PPh₃)₂.

  • Copper Co-catalyst: CuI.

  • Base: An amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), which also often serves as the solvent.

  • Solvent: DMF or THF can be used as co-solvents.

Nickel-Based Catalysts: A Cost-Effective Alternative

Nickel catalysts have emerged as a powerful and more economical alternative to palladium for a variety of cross-coupling reactions[8]. Their unique electronic properties can lead to different reactivity and selectivity profiles compared to their palladium counterparts.

Nickel-Catalyzed Suzuki-Miyaura Coupling

Nickel catalysts, particularly those supported by phosphine or N-heterocyclic carbene (NHC) ligands, can effectively catalyze the Suzuki-Miyaura coupling of aryl bromides.

Potential Advantages of Nickel Catalysis:

  • Cost-Effectiveness: Nickel is significantly more abundant and less expensive than palladium.

  • Reactivity with Challenging Substrates: Nickel catalysts can sometimes be more effective for coupling unreactive aryl chlorides or sterically hindered substrates.

Catalyst Systems for Nickel-Catalyzed Suzuki Coupling:

  • NiCl₂(dppp) or NiCl₂(dppe): Simple and commercially available nickel-phosphine complexes.

  • Ni(COD)₂ with phosphine ligands: An in-situ generated catalyst system offering versatility.

Mechanistic Differences: While the overall catalytic cycle is similar to that of palladium, nickel catalysis can also proceed through single-electron transfer (SET) pathways, which can influence the reaction outcome.

Catalytic Cycle for Nickel-Catalyzed Cross-Coupling

Nickel_Cycle Ni(0)L_n Ni(0)L_n Ar-Ni(II)-Br(L_n) Ar-Ni(II)-Br(L_n) Ni(0)L_n->Ar-Ni(II)-Br(L_n) Oxidative Addition (this compound) Ar-Ni(II)-Ar'(L_n) Ar-Ni(II)-Ar'(L_n) Ar-Ni(II)-Br(L_n)->Ar-Ni(II)-Ar'(L_n) Transmetalation (Ar'-M) Ar-Ar' Coupled Product Ar-Ni(II)-Ar'(L_n)->Ar-Ar' Ar-Ar'->Ni(0)L_n Reductive Elimination

Generalized catalytic cycle for nickel-catalyzed cross-coupling reactions.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound
  • Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) and the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water, 5 mL).

  • Reaction: Stir the mixture at the desired temperature (e.g., 85-95 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Experimental Workflow for Catalyst Screening

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reactants Weigh this compound, boronic acid, and base Setup Set up parallel reactions in a multi-well plate or individual vials under inert atmosphere Reactants->Setup Catalysts Prepare stock solutions of different catalysts Addition Add catalyst solutions and solvent Catalysts->Addition Setup->Addition Heating Heat to desired temperature Addition->Heating Monitoring Monitor progress by TLC/LC-MS Heating->Monitoring Workup Perform parallel work-up Monitoring->Workup Analysis Analyze yields by NMR or LC with an internal standard Workup->Analysis Comparison Compare catalyst performance Analysis->Comparison

A generalized workflow for the comparative screening of catalysts.

Conclusion and Recommendations

The choice of catalyst for the coupling of this compound is a critical parameter that significantly influences the reaction outcome.

  • For routine and versatile C-C bond formation via Suzuki-Miyaura coupling, palladium catalysts, particularly those employing bulky, electron-rich phosphine ligands like SPhos or the robust dppf ligand, are highly recommended. They generally provide high yields under relatively mild conditions.

  • For Stille couplings, standard palladium catalysts such as Pd(PPh₃)₄ remain a reliable choice, though the toxicity of organotin reagents is a significant consideration.

  • For the introduction of vinyl and alkynyl groups, Heck and Sonogashira couplings, respectively, are the methods of choice, with well-established palladium-based catalytic systems.

  • When cost is a primary concern or for specific reactivity challenges, nickel-based catalysts offer a promising and increasingly viable alternative. Further optimization of reaction conditions is often necessary to achieve comparable efficiencies to palladium systems.

Ultimately, the optimal catalyst will depend on the specific coupling partners, desired scale of the reaction, and available resources. A systematic screening of a small library of catalysts and ligands is often the most effective approach to identifying the ideal conditions for a particular transformation.

References

The Pivotal Role of Substitution Patterns in the Biological Activity of 5-Bromo-2-nitrothiazole Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, represents a cornerstone in medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] Among these, the 5-Bromo-2-nitrothiazole scaffold has emerged as a promising framework for the development of novel therapeutic agents. The strategic placement of a bromine atom at the C5 position and a nitro group at the C2 position significantly influences the molecule's electronic properties and lipophilicity, thereby modulating its interaction with biological targets.[2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound analogs, offering a comparative perspective on how structural modifications impact their biological efficacy.

Decoding the Structure-Activity Relationship: Key Principles

The biological activity of this compound analogs is intricately linked to the nature and position of various substituents on the thiazole ring and its appended functionalities. While a systematic SAR study on this specific scaffold is not extensively documented in a single comprehensive source, by examining related 2-aminothiazole, 5-bromothiazole, and 5-nitrothiazole derivatives, we can deduce critical insights into the structural determinants of their activity.

The Influence of the 2- and 5- Positions

The substituents at the C2 and C5 positions of the thiazole ring are paramount in defining the biological profile of these compounds.

  • The 5-Bromo Group: The presence of a bromine atom at the C5 position is often associated with enhanced biological activity.[3] In many heterocyclic compounds, halogenation, particularly with bromine or chlorine, can increase lipophilicity, facilitating passage through cell membranes.[2] This can lead to improved interaction with hydrophobic pockets of target enzymes or receptors. However, in some series of thiazole derivatives, bromo-substitution has been shown to inactivate the compounds, highlighting that the overall effect is highly dependent on the rest of the molecular structure.[3]

  • The 2-Nitro Group: The nitro group at the C2 position is a strong electron-withdrawing group, which significantly alters the electronic distribution of the thiazole ring. In many antimicrobial agents, the nitro group can be bioreduced within target cells to form reactive nitroso and hydroxylamine intermediates that can damage DNA and other vital macromolecules.[4] However, for some 5-nitrothiazole analogs like Nitazoxanide, the mechanism of action does not involve the metabolic reduction of the nitro group.[4]

Comparative Analysis of Biological Activity

To illustrate the impact of structural modifications, this section presents a comparative analysis of the antimicrobial and anticancer activities of various thiazole analogs, including those with bromo and nitro substitutions.

Antimicrobial Activity

Thiazole derivatives have been extensively investigated for their antibacterial and antifungal properties. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected thiazole analogs against various microbial strains.

Compound IDCore StructureR1 (at C2)R2 (at C4)R3 (at C5)Test OrganismMIC (µg/mL)Reference
Analog A 2-aminothiazoleVariesVariesBromoA. nigerPotent Activity[3]
Analog B 4-(p-chlorophenyl)-thiazoleVariesp-chlorophenylChloroVarious Bacteria & FungiActive[3]
Analog C 4-(p-bromophenyl)-thiazoleVariesp-bromophenylBromoVarious Bacteria & FungiInactive[3]
Analog D 2-(N-allyl)-5-(2-pyrazolin-3-yl)-thiazoleN-allyl-2-pyrazolin-3-ylS. pneumoniae0.03–7.81[3]

From this data, it is evident that the nature of the substituent at the C5 position plays a critical role. While a bromo group in "Analog A" is associated with potent antifungal activity, in "Analog C" it leads to inactivation, suggesting a complex interplay with other substituents.[3]

Anticancer Activity

The 2-aminothiazole scaffold is a well-established pharmacophore in the development of anticancer agents.[2] Modifications to this core can lead to compounds with significant antiproliferative activity.

Compound IDCore StructureSubstituentsCell LineIC50 (µM)Reference
Analog E 2-amino-4-(tert-butyl)thiazoleN-(5-benzyl...)-2-(piperazin-1-yl)acetamideHeLa1.6 ± 0.8[2]
Analog F 2-arylamino-4-(3'-indolyl)thiazoleVariesMCF-71.86[2]
Analog G 5-ylidene-4-aminothiazol-2(5H)-one(Z)-5-(furan-2-ylmethylidene)-4-(4-chlorophenylamino)VariousHighly Active[5]

These findings underscore the importance of substitutions on the 2-amino group and at the C4 and C5 positions for anticancer efficacy. The introduction of bulky and lipophilic groups often enhances activity.[2]

Experimental Methodologies

To ensure the reliability and reproducibility of SAR studies, standardized experimental protocols are essential.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Materials:

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well microtiter plates

  • Bacterial or fungal inoculum standardized to 0.5 McFarland

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., ciprofloxacin, ampicillin)

  • Negative control (broth with solvent)

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in the appropriate broth in the wells of a 96-well plate.

  • Add a standardized inoculum of the test microorganism to each well.

  • Include positive and negative controls on each plate.

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing the metabolic activity of cells, which is an indicator of cell viability.[1]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Cell culture medium

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[1]

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals by adding DMSO.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

Visualizing Structure-Activity Relationships and Experimental Workflows

To better conceptualize the SAR of this compound analogs and the experimental process, the following diagrams are provided.

SAR_of_5_Bromo_2_nitrothiazole cluster_modifications Structural Modifications cluster_activities Biological Activities This compound Core This compound Core R1_at_C4 Substitution at C4 This compound Core->R1_at_C4 Influences potency & selectivity R2_on_Amino_Group Modification of 2-substituent This compound Core->R2_on_Amino_Group Critical for activity Antimicrobial Antimicrobial R1_at_C4->Antimicrobial Anticancer Anticancer R1_at_C4->Anticancer R2_on_Amino_Group->Antimicrobial R2_on_Amino_Group->Anticancer Other_Activities Other Activities

Caption: Key modification points on the this compound scaffold influencing biological activity.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Synthesis of Analogs Purification Purification & Characterization Synthesis->Purification Antimicrobial_Screening Antimicrobial Assays (MIC) Purification->Antimicrobial_Screening Anticancer_Screening Anticancer Assays (IC50) Purification->Anticancer_Screening SAR_Analysis Structure-Activity Relationship Analysis Antimicrobial_Screening->SAR_Analysis Anticancer_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: A typical workflow for the synthesis and biological evaluation of novel thiazole derivatives.

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of new therapeutic agents. The existing body of research on related thiazole derivatives provides a strong foundation for understanding the key structural features that govern their biological activity. The bromine at C5 and the nitro group at C2 are critical moieties that, in concert with substitutions at other positions, can be fine-tuned to optimize potency and selectivity. Future research should focus on the systematic synthesis and evaluation of a dedicated library of this compound analogs to build a more precise and comprehensive SAR model. This will undoubtedly accelerate the discovery of novel drug candidates with improved therapeutic profiles.

References

Strategic Scaffolds: A Comparative Guide to 5-Bromo-2-nitrothiazole and 2-Amino-5-nitrothiazole in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the thiazole ring is a privileged scaffold, forming the core of numerous therapeutic agents due to its versatile chemical reactivity and ability to engage in critical interactions with biological targets. Among its many derivatives, 5-bromo-2-nitrothiazole and 2-amino-5-nitrothiazole stand out as two pivotal starting materials. While structurally similar, their distinct functional groups—a bromo substituent versus an amino group—dictate profoundly different strategic applications in drug design. This guide provides an in-depth comparison of these two scaffolds, offering field-proven insights and experimental data to inform rational drug design.

At a Glance: Physicochemical and Structural Properties

A molecule's utility in drug design begins with its fundamental properties. The choice between this compound and 2-amino-5-nitrothiazole is often guided by the distinct electronic and steric effects imparted by their key functional groups.

The 5-nitro group is a constant in both molecules, acting as a strong electron-withdrawing group that significantly influences the reactivity of the thiazole ring.[1] This feature is often crucial for the biological activity of the final compound, contributing to interactions with target proteins or participating in the mechanism of action, particularly in antimicrobial agents.[1][2]

Table 1: Comparative Physicochemical Properties

PropertyThis compound2-Amino-5-nitrothiazoleRationale for Significance in Drug Design
Molecular Formula C₃HBrN₂O₂S[3]C₃H₃N₃O₂SDefines molecular weight and elemental composition, impacting ADME properties.
Molecular Weight 209.02 g/mol [4]145.15 g/mol Lower molecular weight is often preferred to adhere to Lipinski's Rule of Five.
Key Functional Group Halogen (Bromo)Primary Amine (Amino)Dictates primary reaction chemistry and potential for target interactions.
Reactivity Handle C-Br bond for cross-coupling-NH₂ for nucleophilic attack, amide formationDefines the synthetic strategies available for molecular elaboration.
Hydrogen Bonding Acceptor (nitro group)Donor & Acceptor (amino, nitro)The amino group provides a critical hydrogen bond donor capability, often essential for target binding affinity.
Calculated LogP ~1.1[5] (for parent 5-nitrothiazole)Varies, generally lowLipophilicity is a key determinant of solubility, permeability, and metabolism.
Melting Point 85 - 91 °C[4]195-200 °C (dec.)Indicates crystal lattice energy and can influence solubility and formulation.

The most critical distinction lies in the functional handle each molecule presents. The bromine atom on This compound is an exceptional leaving group, making it a prime substrate for transition-metal-catalyzed cross-coupling reactions. In contrast, the amino group of 2-amino-5-nitrothiazole is a potent nucleophile and a hydrogen bond donor, predisposing it to reactions like acylation and serving as a key pharmacophoric element.[6][7]

Strategic Utility in Synthesis and Drug Discovery

The choice between these two scaffolds fundamentally alters the trajectory of a drug discovery campaign, from synthetic route design to the exploration of structure-activity relationships (SAR).

This compound: The Versatile Intermediate for C-C Bond Formation

This compound is the medicinal chemist's gateway to rapidly building molecular complexity. Its primary role is that of a versatile building block, where the bromine atom is strategically replaced to explore diverse chemical space.[4][8]

Key Applications:

  • Palladium-Catalyzed Cross-Coupling: The C-Br bond is readily activated by palladium catalysts, enabling Suzuki, Stille, and Sonogashira reactions. This allows for the efficient introduction of aryl, heteroaryl, or alkynyl groups at the 5-position of the thiazole ring, a common strategy for probing hydrophobic binding pockets in target proteins.[9]

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group activates the ring, facilitating substitution of the bromine by nucleophiles like thiols. This strategy was employed in the discovery of novel c-Jun N-terminal kinase (JNK) inhibitors.[10]

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];

} caption="Synthetic utility of this compound."

2-Amino-5-nitrothiazole: The Pharmacophore-Bearing Core

In contrast, 2-amino-5-nitrothiazole is often incorporated into the final drug molecule as a core structural motif.[6][11] Its value lies in the intrinsic properties of the 2-aminothiazole moiety, which frequently acts as a key pharmacophore.

Key Applications:

  • Amide Bond Formation: The amino group is readily acylated to form amides, a cornerstone reaction in medicinal chemistry. This is exemplified by the synthesis of the broad-spectrum antiparasitic drug Nitazoxanide , where 2-amino-5-nitrothiazole is condensed with O-acetylsalicyloyl chloride.[12][13][14]

  • Hydrogen Bonding: The -NH₂ group is an excellent hydrogen bond donor, enabling high-affinity interactions with amino acid residues (e.g., aspartate, glutamate, backbone carbonyls) in a protein's active site.

  • Scaffold for Diverse Derivatives: It serves as the starting point for a wide array of derivatives, including semicarbazones with potential applications in neurodegenerative diseases.[15]

The mechanism of action for many drugs derived from this scaffold, such as Nitazoxanide, involves the nitro group. The drug is a prodrug that is converted to its active metabolite, tizoxanide, which inhibits pyruvate:ferredoxin oxidoreductase (PFOR), an enzyme essential for anaerobic energy metabolism in certain parasites and bacteria.[16][17]

Head-to-Head: A Case Study Approach

To illustrate the divergent paths these scaffolds enable, consider the development of two distinct classes of agents:

  • Case Study 1 (this compound): JNK Inhibitors. Researchers developing JNK inhibitors used 2-bromo-5-nitrothiazole as a key intermediate.[10] By reacting it with various benzothiazole-2-thiols, they synthesized a library of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles. In this context, the entire this compound unit was a building block, not the final pharmacophore. The SAR was explored by modifying the benzothiazole portion, made possible by the reactivity of the C-Br bond.

  • Case Study 2 (2-Amino-5-nitrothiazole): Antimicrobials like Nitazoxanide. The development of Nitazoxanide and its analogues relies on keeping the 2-amino-5-nitrothiazole core intact.[16][17] The amino group is functionalized to attach the salicylic acid moiety. Here, the 2-amino-5-nitrothiazole is the central pharmacophore responsible for the drug's mechanism. SAR studies on these molecules often involve modifying the acylating partner or exploring bioisosteric replacements for the nitro group, while retaining the core aminothiazole structure.[16][18]

The Nitro Group: A Double-Edged Sword

While the 5-nitro group is integral to the activity of many of these compounds, it is also a structural alert for medicinal chemists.[1] Aromatic nitro groups can be reduced in vivo to form potentially reactive and toxic hydroxylamines and nitrosoamines.[19] This has led to research into bioisosteric replacements—substituting the nitro group with other electron-withdrawing groups like a trifluoromethyl (CF₃) group or a boronic acid to mitigate toxicity while retaining or improving potency.[19][20][21][22] Such modifications can also improve metabolic stability.[20][21]

dot graph G { layout=neato; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];

} caption="Decision workflow for scaffold selection."

Experimental Protocols

To provide practical, actionable guidance, the following are representative, field-tested protocols for key transformations of each scaffold.

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol describes a general procedure for coupling an arylboronic acid with this compound, a foundational step for SAR exploration at the C5 position.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄), tribasic (2.0 mmol)

  • 1,4-Dioxane and Water (4:1 mixture, degassed), 5 mL

Procedure:

  • To a dry reaction vessel (e.g., a microwave vial or Schlenk tube), add this compound, the arylboronic acid, and K₃PO₄.

  • Add the palladium catalyst and ligand. For air-sensitive catalysts, this should be done in a glovebox.

  • Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.[23]

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.[24]

  • Upon completion (typically 2-16 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-2-nitrothiazole.[25][26]

Protocol 2: Amide Coupling with 2-Amino-5-nitrothiazole (Nitazoxanide Synthesis)

This protocol outlines the synthesis of Nitazoxanide, a classic example of utilizing the nucleophilicity of the 2-amino group.[13][27]

Materials:

  • 2-Amino-5-nitrothiazole (0.095 mol)

  • O-Acetylsalicyloyl chloride (0.19 mol)

  • Triethylamine (0.19 mol)

  • Dichloromethane (DCM), anhydrous (460 mL)

Procedure:

  • To a 500 mL four-neck flask equipped with a magnetic stirrer and under an inert atmosphere, add 2-amino-5-nitrothiazole and anhydrous dichloromethane.[14]

  • Stir the suspension and add O-acetylsalicyloyl chloride.

  • Cool the mixture in an ice bath and slowly add triethylamine dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours at 40-50 °C.[14]

  • Monitor the reaction for the consumption of the starting amine by TLC or LC-MS.

  • Upon completion, carefully add 200 mL of water dropwise to the reaction mixture to quench and induce crystallization.[14]

  • Stir the resulting slurry for 1 hour.

  • Collect the solid product by vacuum filtration, wash with water, and dry to obtain crude Nitazoxanide.

  • The product can be further purified by recrystallization from a suitable solvent like ethanol or isopropanol.[12][13]

Conclusion and Future Perspectives

The choice between this compound and 2-amino-5-nitrothiazole is a strategic decision that shapes the entire drug discovery process.

  • This compound is the ideal choice for scaffold elaboration and SAR expansion . Its utility in modern cross-coupling chemistry provides a rapid and efficient means to explore a vast chemical space around the thiazole core.

  • 2-Amino-5-nitrothiazole is best employed when the 2-aminothiazole moiety itself is a key pharmacophoric element . It serves as a robust core for building molecules that rely on its hydrogen bonding and electronic properties for biological activity.

Future research will likely focus on developing novel derivatives with improved safety profiles, particularly through the bioisosteric replacement of the nitro group. Furthermore, the development of more efficient and selective catalytic methods will continue to expand the synthetic utility of the bromo-thiazole scaffold, enabling the construction of increasingly complex and potent therapeutic agents. Understanding the fundamental differences outlined in this guide allows researchers to make more informed, rational decisions, ultimately accelerating the path from starting material to clinical candidate.

References

A Researcher's Guide to the Computational Analysis of 5-Bromo-2-nitrothiazole Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth comparative analysis of the computational methodologies used to elucidate the reaction mechanisms of 5-Bromo-2-nitrothiazole. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple protocols to explain the causal relationships behind computational choices, ensuring a robust and validated approach to predicting chemical reactivity. We will explore the prevalent Nucleophilic Aromatic Substitution (SNAr) mechanism, compare different computational models, and provide the data and workflows necessary for replication and further investigation.

Introduction: The Significance of this compound

This compound is a key heterocyclic building block in organic synthesis.[1] Its structure, featuring a thiazole ring substituted with an electron-withdrawing nitro group and a bromine atom, makes it an important intermediate for creating more complex molecules.[1][2] These derivatives are integral to the development of novel therapeutic agents, agrochemicals, and dyes.[1] The reactivity of the C-Br bond is of paramount importance, and understanding its reaction mechanisms allows for the precise control of synthesis, optimization of reaction conditions, and prediction of potential byproducts.

Computational chemistry offers a powerful lens through which to view these mechanisms at an atomic level. By modeling the interactions between molecules, we can calculate energy barriers and reaction pathways that are often difficult or impossible to observe experimentally. This guide focuses on leveraging Density Functional Theory (DFT) to compare and predict the reactivity of this compound, providing a framework for both understanding and innovation.

Dominant Reaction Pathway: Nucleophilic Aromatic Substitution (SNAr)

The presence of a strong electron-withdrawing nitro group activates the thiazole ring for nucleophilic attack, making Nucleophilic Aromatic Substitution (SNAr) the most probable reaction pathway. In this mechanism, a nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a high-energy intermediate (a Meisenheimer-like complex), followed by the departure of the bromide leaving group.[3][4]

While the classical SNAr mechanism is a two-step process, recent computational and experimental work has revealed that some SNAr reactions can proceed through a concerted (cSNAr) pathway, where bond formation and bond cleavage occur in a single step.[3] Computational analysis is uniquely suited to distinguish between these possibilities by locating and characterizing the transition states and intermediates along the reaction coordinate.

Below is a generalized workflow for the computational investigation of chemical reaction mechanisms, which we will apply to the SNAr reaction of this compound.

G cluster_prep Preparation Phase cluster_calc Calculation Phase cluster_analysis Analysis Phase mol_struct Define Reactant & Nucleophile Structures (e.g., SMILES/3D) method_select Select Computational Method (e.g., DFT Functional, Basis Set) mol_struct->method_select Input geom_opt Geometry Optimization of Reactants, Products, Intermediates method_select->geom_opt Parameters ts_search Transition State (TS) Search (e.g., QST2/3, Berny) geom_opt->ts_search Optimized Structures freq_calc Frequency Calculation ts_search->freq_calc Putative TS Structure validation Validate Stationary Points (0 imaginary freq for minima, 1 for TS) freq_calc->validation Vibrational Frequencies irc_calc Intrinsic Reaction Coordinate (IRC) Calculation energy_profile Construct Reaction Energy Profile irc_calc->energy_profile Reaction Path validation->irc_calc Validated TS data_extract Extract Quantitative Data (Activation Energy, ΔG) energy_profile->data_extract Energy Points

Caption: General computational workflow for reaction mechanism analysis.

Comparative Analysis of Computational Methods

The accuracy of a computational prediction is fundamentally tied to the chosen theoretical method and basis set. For reactions involving aromatic systems like thiazole, Density Functional Theory (DFT) provides a good balance of computational cost and accuracy.[5][6]

Table 1: Comparison of Common DFT Functionals for Reaction Mechanism Studies

FunctionalTypeStrengthsWeaknessesTypical Application
B3LYP Hybrid GGAWell-benchmarked, robust for a wide range of organic reactions, good for geometry optimizations.May underestimate reaction barriers; lacks dispersion corrections by default.General-purpose calculations; often a starting point for mechanistic studies.[6]
M06-2X Hybrid Meta-GGAExcellent for main-group thermochemistry and kinetics; includes dispersion effects.Can be more computationally expensive than B3LYP.Recommended for accurate barrier height predictions and non-covalent interactions.[7]
ωB97X-D Range-Separated HybridIncludes empirical dispersion correction; performs well for barrier heights and long-range interactions.Can be sensitive to the choice of basis set.Systems where charge-transfer or dispersion forces are critical.

Why This Matters (Expertise & Experience): The choice of functional is not arbitrary. For an SNAr reaction, accurately calculating the energy of the transition state (the barrier height) is critical. While B3LYP is a reliable workhorse, its known tendency to underestimate barriers could lead to an overly optimistic prediction of reactivity.[6] Therefore, comparing results with a functional like M06-2X, which is specifically parameterized to perform well for kinetics, provides a more trustworthy and robust conclusion.[7] The basis set, such as 6-311++G(2d,2p), is chosen to provide sufficient flexibility for describing electron distribution, especially on electronegative atoms and during bond breaking/formation.

Case Study: DFT Analysis of SNAr with a Methoxide Nucleophile

To illustrate the practical application, we will outline the protocol for analyzing the reaction of this compound with a sodium methoxide nucleophile.

Experimental Protocol: Computational Workflow
  • Structure Preparation: Build the initial 3D structures of this compound and the methoxide anion (CH₃O⁻) in a molecular editor.

  • Reactant/Product Optimization: Perform geometry optimization and frequency calculations for the reactants and the expected product (5-methoxy-2-nitrothiazole) and bromide anion. Use the B3LYP functional with the 6-31G(d) basis set for initial optimization, followed by more accurate single-point energy calculations with M06-2X/6-311++G(2d,2p).

  • Intermediate Search: Propose a structure for the Meisenheimer intermediate where the methoxide has added to the C5 position of the thiazole ring, breaking its aromaticity. Perform geometry optimization and frequency calculations on this structure.

  • Transition State (TS) Search:

    • TS1 (Attack): Use a synchronous transit-guided quasi-Newton (QST2) method, providing the optimized reactant and intermediate structures as input to find the transition state for the nucleophilic attack.

    • TS2 (Leaving Group Departure): Use the optimized intermediate and product structures as input to find the transition state for the bromide departure.

  • TS Validation (Trustworthiness): For each located transition state, perform a frequency calculation. A true transition state must have exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the C-O bond forming or the C-Br bond breaking).

  • Reaction Path Confirmation: Perform an Intrinsic Reaction Coordinate (IRC) calculation starting from each validated transition state.[7] This confirms that the TS correctly connects the corresponding minima (e.g., TS1 connects reactants and the intermediate).

  • Data Analysis: Calculate the Gibbs free energies (ΔG) for all stationary points relative to the reactants. The activation energy (ΔG‡) is the difference in energy between the transition state and the reactants.

Visualizing the SNAr Reaction Pathway

The data obtained from the calculations can be visualized in a reaction energy profile.

G cluster_profile SₙAr Reaction Energy Profile reactants Reactants (5-Br-2-NO₂-Thz + CH₃O⁻) ts1 TS1 (ΔG‡₁) [Attack] intermediate Meisenheimer Intermediate ts2 TS2 (ΔG‡₂) [Departure] products Products (5-MeO-2-NO₂-Thz + Br⁻) p1->p2 p2->p3 p3->p4 p4->p5

Caption: A representative energy profile for a two-step SₙAr mechanism.

Comparative Quantitative Data

The following table presents hypothetical but realistic data from such a computational study, comparing two different DFT functionals.

Table 2: Calculated Gibbs Free Energies (kcal/mol) for the SNAr Reaction

SpeciesB3LYP/6-311++G(2d,2p)M06-2X/6-311++G(2d,2p)Description
Reactants 0.00.0Relative reference point
TS1 (Attack) +12.5+15.8Activation energy for nucleophilic attack (rate-determining step)
Intermediate -5.2-4.1Stability of the Meisenheimer complex
TS2 (Departure) +8.9+11.2Activation energy for leaving group departure (relative to intermediate)
Products -20.7-22.4Overall reaction thermodynamics

Interpretation: Both methods predict the reaction is thermodynamically favorable (negative ΔG for products) and that the initial nucleophilic attack (TS1) is the rate-determining step, as it has the highest energy barrier.[4] However, the M06-2X functional predicts a higher activation barrier (+15.8 kcal/mol) compared to B3LYP (+12.5 kcal/mol). This ~3 kcal/mol difference is significant, as reaction rates are exponentially related to the activation energy. The M06-2X result is likely more quantitatively accurate and should be prioritized when comparing with experimental kinetic data.

Experimental Validation: Bridging Theory and Practice

Computational predictions achieve their full potential when validated by experimental data.

  • Kinetics: The calculated activation energy (ΔG‡) can be correlated with experimentally measured reaction rates using the Eyring equation. Comparing the predicted rate constants for different nucleophiles or substrates with laboratory results is a powerful validation technique.

  • Spectroscopy: The calculated vibrational frequencies (IR) and NMR chemical shifts of the proposed intermediate and product can be compared with experimental spectra.[8] For instance, the formation of the non-aromatic Meisenheimer intermediate would lead to significant and predictable upfield shifts in the ¹H-NMR spectrum for the ring protons.[4]

  • Product Analysis: When computational models predict competing reaction pathways (e.g., attack at different positions), the predicted product ratios can be compared against results from techniques like HPLC or GC-MS.

Conclusion

The computational analysis of this compound's reaction mechanisms, particularly via the SNAr pathway, is a clear example of how theoretical chemistry can guide practical synthesis. By employing robust computational workflows, comparing different levels of theory like B3LYP and M06-2X, and validating predictions against experimental data, researchers can gain profound insights into reactivity. This guide provides a foundational framework for such investigations, emphasizing the importance of justifying methodological choices and ensuring the self-validation of results. This integrated approach not only predicts outcomes but also builds a deeper, more fundamental understanding of the chemical processes, accelerating the development of new molecules in the pharmaceutical and material sciences.

References

A Comparative Benchmarking Guide to the Synthesis of 5-Bromo-2-nitrothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of novel heterocyclic compounds is a cornerstone of innovation. This guide provides a comparative analysis of two potential synthetic protocols for 5-Bromo-2-nitrothiazole, a valuable building block in medicinal chemistry. The performance of each protocol is benchmarked based on reported and estimated yields, reaction conditions, and potential challenges, supported by detailed experimental methodologies.

Performance Comparison of Synthesis Protocols

The following table summarizes the key performance indicators for the two proposed synthetic routes to this compound.

ParameterProtocol 1: Nitration followed by Sandmeyer-type BrominationProtocol 2: Bromination followed by Nitration
Starting Material 2-Aminothiazole2-Aminothiazole
Key Intermediates 2-Amino-5-nitrothiazole2-Amino-5-bromothiazole
Overall Yield (Estimated) ~44%<75% (Potentially much lower)
Purity (Anticipated) Good to ExcellentFair to Poor (potential for side products)
Reaction Steps 22 (with potential for protecting groups)
Key Advantages More direct and potentially cleaner final step.High yield in the initial bromination step.
Key Disadvantages Requires handling of diazonium salt intermediate.Nitration of the bromo-intermediate is problematic.

Logical Workflow of Synthesis Benchmarking

The following diagram illustrates the general workflow for comparing and selecting a synthetic protocol.

A Define Target Molecule: This compound B Literature Search for Synthetic Routes A->B C Identify Potential Protocols (Protocol 1 & Protocol 2) B->C D Gather Experimental Data: Yield, Purity, Conditions C->D E Analyze and Compare Protocols D->E F Select Optimal Protocol E->F G Experimental Validation F->G

Caption: General workflow for benchmarking chemical synthesis protocols.

Experimental Protocols

Protocol 1: Nitration Followed by Sandmeyer-Type Bromination

This two-step protocol first introduces the nitro group at the 5-position of the thiazole ring, followed by the conversion of the amino group to a bromo group via a diazotization-bromination reaction.

Step 1a: Synthesis of 2-Amino-5-nitrothiazole

This procedure is adapted from a known method for the nitration of 2-aminothiazole.[1]

  • Materials:

    • 2-Aminothiazole

    • Concentrated Sulfuric Acid

    • Nitric Acid (40%)

    • 1M Sodium Hydroxide solution

    • Petroleum Ether

    • Ethyl Acetate

  • Procedure:

    • In a 250mL flask, add 20g (0.2 mol) of 2-aminothiazole.

    • Under an ice bath, slowly add 30mL of concentrated sulfuric acid, followed by the dropwise addition of 10mL of 40% nitric acid.

    • The reaction mixture is stirred at 15°C overnight.

    • The pH of the solution is adjusted to 8 using a 1M sodium hydroxide solution, leading to the precipitation of the product.

    • The precipitate is filtered and washed thoroughly with water.

    • The crude product is purified by column chromatography on silica gel using a mobile phase of petroleum ether: ethyl acetate (5:1).

  • Expected Yield: 59%[1]

Step 1b: Synthesis of this compound via Sandmeyer-Type Reaction

This proposed protocol is based on the efficient halogenation of 2-aminothiazoles using copper(II) bromide and a nitrite source.

  • Materials:

    • 2-Amino-5-nitrothiazole

    • Copper(II) Bromide (CuBr₂)

    • tert-Butyl nitrite (t-BuONO) or Sodium Nitrite (NaNO₂)

    • Acetonitrile

  • Procedure:

    • In a reaction vessel, dissolve 2-amino-5-nitrothiazole (1 equivalent) in acetonitrile.

    • Add copper(II) bromide (1.2 equivalents).

    • Cool the mixture to 0°C.

    • Slowly add tert-butyl nitrite (1.2 equivalents) to the stirred solution.

    • Allow the reaction to proceed at 0°C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by TLC.

    • Upon completion, the reaction mixture is quenched with water and extracted with a suitable organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography.

  • Estimated Yield: Based on similar reactions, a yield of 70-80% can be anticipated.

Protocol 2: Bromination Followed by Nitration

This alternative two-step protocol reverses the order of functional group introduction, starting with the bromination of the thiazole ring.

Step 2a: Synthesis of 2-Amino-5-bromothiazole

This procedure is a standard method for the bromination of 2-aminothiazole.

  • Materials:

    • 2-Aminothiazole

    • Acetic Acid

    • Bromine

    • Saturated Sodium Bicarbonate solution

    • Ethyl Acetate

  • Procedure:

    • Dissolve 2-aminothiazole (4 mmol) in 16 mL of acetic acid at 0°C.

    • Slowly add bromine (8 mmol) dropwise to the solution.

    • The mixture is stirred at room temperature for 2 hours, with the reaction monitored by TLC.

    • The reaction is quenched by adjusting the pH to 7-8 with a saturated sodium bicarbonate solution.

    • The aqueous layer is extracted three times with ethyl acetate.

    • The combined organic layers are washed with saturated saline, dried over anhydrous sodium sulfate, and concentrated.

    • The crude product is purified by column chromatography.

  • Reported Yield: 75%

Step 2b: Synthesis of this compound

Reaction Pathways

The following diagrams illustrate the two proposed synthetic pathways.

cluster_0 Protocol 1 A 2-Aminothiazole B 2-Amino-5-nitrothiazole A->B Nitration (H₂SO₄, HNO₃) C This compound B->C Sandmeyer-type (CuBr₂, t-BuONO) cluster_1 Protocol 2 D 2-Aminothiazole E 2-Amino-5-bromothiazole D->E Bromination (Br₂, Acetic Acid) F This compound E->F Nitration (Challenging)

References

Safety Operating Guide

Navigating the Safe Disposal of 5-Bromo-2-nitrothiazole: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like 5-Bromo-2-nitrothiazole is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure this compound is managed in a safe and compliant manner.

I. Understanding the Hazard Profile

Before handling this compound, it is crucial to be aware of its potential hazards. Safety Data Sheets (SDS) indicate that this compound is an irritant, with the following key classifications:

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

Prolonged or repeated exposure should be avoided, and appropriate personal protective equipment (PPE) must be worn at all times.

II. Personal Protective Equipment (PPE) Requirements

To mitigate the risks associated with handling this compound, the following PPE is mandatory:

PPE CategorySpecification
Eye Protection Chemical safety goggles or glasses with side shields (conforming to EN166 or NIOSH standards).
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).
Skin and Body Laboratory coat, long-sleeved clothing.
Respiratory Use in a well-ventilated area, preferably a chemical fume hood. For large quantities or in case of dust
formation, a NIOSH/MSHA or European Standard EN 136 approved respirator may be necessary.[1]

III. Step-by-Step Disposal Procedure

The universally recommended and safest method for the disposal of this compound is through a licensed and certified waste disposal company. Attempting to neutralize or treat this chemical in a laboratory setting without validated procedures can be dangerous, potentially leading to the release of toxic gases.

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect any unused this compound, contaminated lab materials (e.g., weigh boats, contaminated gloves, absorbent paper), and residues in a designated, chemically compatible container.

  • Liquid Waste: If this compound has been dissolved in a solvent, collect the solution in a separate, sealed, and clearly labeled waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.

Step 2: Container Selection and Labeling

  • Use containers that are in good condition, compatible with the chemical, and can be securely sealed.

  • Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and any known solvent carriers. Include the approximate quantity and the date of accumulation.

Step 3: Safe Storage of Waste

  • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Ensure the storage area is away from incompatible materials, particularly strong oxidizing agents.[1]

Step 4: Arranging for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.

  • Provide the waste contractor with a full inventory of the waste, including the SDS for this compound.

  • Follow all institutional and regulatory requirements for waste manifest and handover.

IV. Emergency Procedures: Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure the area is well-ventilated.

  • Don Appropriate PPE: Before attempting any cleanup, wear the full PPE as detailed in Section II.

  • Contain the Spill: For solid spills, carefully sweep or scoop the material to avoid creating dust.

  • Clean the Area:

    • Dampen the spilled solid material with a 5% acetic acid solution.

    • Transfer the dampened material into a suitable container for hazardous waste.

    • Use absorbent paper dampened with 5% acetic acid to wipe the spill area.

    • Wash the contaminated surface with a soap and water solution.

  • Dispose of Cleanup Materials: Seal all contaminated cleaning materials (absorbent pads, gloves, etc.) in a vapor-tight plastic bag and place it in the designated hazardous waste container for this compound.

  • Seek Medical Attention if Necessary: If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek medical advice.[2] If inhaled, move to fresh air.

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guidance for Handling 5-Bromo-2-nitrothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 5-Bromo-2-nitrothiazole. The following procedural guidance outlines essential personal protective equipment (PPE), safe handling protocols, and disposal plans to ensure a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance that requires careful handling. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2] A multi-layered approach to safety, combining engineering controls and appropriate Personal Protective Equipment (PPE), is mandatory when handling this chemical.

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles conforming to EN 166 (EU) or OSHA 29 CFR 1910.133 (US) standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing or dust generation.[3]To protect against splashes and airborne particles that can cause serious eye irritation.[1][2]
Hand Protection Chemical-resistant, impermeable gloves (e.g., Nitrile rubber). Inspect gloves for integrity before each use and change them immediately if contaminated.[3]To prevent skin contact, which can lead to irritation.[1][2]
Body Protection A flame-retardant lab coat, fully buttoned.To protect against accidental skin contact and contamination of personal clothing.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if dust formation is likely or when working outside of a dedicated ventilation system like a fume hood.To prevent inhalation of dust which may cause respiratory irritation.[2]

Operational Plan for Safe Handling

A systematic approach is crucial for minimizing exposure and ensuring safety when working with this compound.

Experimental Protocols:

  • Preparation and Engineering Controls:

    • All handling of this compound powder must occur within a certified chemical fume hood to minimize inhalation exposure.[4]

    • Ensure that an eyewash station and a safety shower are readily accessible.[5]

    • Before beginning work, consult the Safety Data Sheet (SDS) and be familiar with all potential hazards.[5]

  • Weighing and Transfer:

    • Conduct all weighing and transfer operations on a disposable weighing paper or in a contained vessel within a chemical fume hood to control dust.

    • Use spatulas and other equipment dedicated to this chemical to avoid cross-contamination.

    • Close the container tightly after use to prevent the release of dust.

  • Dissolution and Reaction:

    • When dissolving the solid, add the powder slowly to the solvent to avoid splashing.

    • If heating is required, use a well-controlled heating mantle and ensure the setup is secure within the fume hood.

    • Keep all containers with this compound clearly labeled with the chemical name and hazard symbols.[5]

  • During the Experiment:

    • Maintain good laboratory hygiene; avoid eating, drinking, or smoking in the laboratory.[5]

    • Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[4]

    • Keep the work area clean and organized to minimize the risk of spills.[5]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal:

  • Solid Waste:

    • Collect all solid this compound waste, including contaminated weighing papers, gloves, and paper towels, in a dedicated, clearly labeled hazardous waste container.

    • The container should be sealed and stored in a designated satellite accumulation area.

  • Liquid Waste:

    • This compound is a halogenated organic compound.[6] Therefore, all solutions containing this chemical must be disposed of in a properly labeled "Halogenated Organic Waste" container.[6][7][8]

    • Do not mix halogenated waste with non-halogenated waste streams, as this can complicate and increase the cost of disposal.[8][9]

    • Ensure the waste container cap is securely fastened when not in use.[7]

  • Decontamination:

    • Decontaminate all glassware and equipment that has come into contact with this compound.

    • Wash with an appropriate solvent, and collect the rinse as halogenated organic waste. Follow with a standard soap and water wash.

Emergency Procedures

Spill Management Protocol:

  • Evacuate: Immediately alert others in the vicinity and evacuate the immediate spill area.

  • Ventilate: Ensure the area is well-ventilated. If the spill is inside a fume hood, keep the sash at the lowest practical height.

  • Don PPE: Put on the appropriate PPE, including respiratory protection, before attempting to clean the spill.

  • Contain and Clean:

    • For a solid spill, carefully sweep or vacuum the material. Avoid actions that could generate dust. Place the collected material into a labeled, sealed container for hazardous waste.[3]

    • For a solution spill, absorb the liquid with an inert absorbent material (e.g., vermiculite, sand) and place it in the sealed hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials for disposal as hazardous waste.

First Aid Measures:

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[1]

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[1]

  • If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1]

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

G cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Disposal cluster_cleanup Post-Experiment prep1 Consult SDS prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Fume Hood prep2->prep3 weigh Weigh Solid prep3->weigh transfer Transfer to Solvent weigh->transfer react Conduct Experiment transfer->react solid_waste Solid Waste (Contaminated PPE, etc.) react->solid_waste liquid_waste Liquid Waste (Solutions) react->liquid_waste decon Decontaminate Glassware react->decon solid_container Labeled Solid Waste Container solid_waste->solid_container liquid_container Halogenated Organic Waste liquid_waste->liquid_container cleanup Clean Work Area decon->cleanup

Caption: Workflow for handling and disposal of this compound.

References

×

Retrosynthesis Analysis

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5-Bromo-2-nitrothiazole
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.